Product packaging for 10-Nonadecanol(Cat. No.:CAS No. 16840-84-9)

10-Nonadecanol

Cat. No.: B101355
CAS No.: 16840-84-9
M. Wt: 284.5 g/mol
InChI Key: ACMBVSPXQQUNOF-UHFFFAOYSA-N
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Description

10-Nonadecanol is a natural product found in Helichrysum odoratissimum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H40O B101355 10-Nonadecanol CAS No. 16840-84-9

Properties

IUPAC Name

nonadecan-10-ol
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InChI

InChI=1S/C19H40O/c1-3-5-7-9-11-13-15-17-19(20)18-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMBVSPXQQUNOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90168562
Record name Nonadecan-10-ol
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Molecular Weight

284.5 g/mol
Source PubChem
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CAS No.

16840-84-9
Record name 10-Nonadecanol
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Foundational & Exploratory

An In-depth Technical Guide to 10-Nonadecanol: Chemical Properties and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Nonadecanol, a secondary fatty alcohol, is a long-chain aliphatic compound with the chemical formula C₁₉H₄₀O. Its structure consists of a nineteen-carbon chain with a hydroxyl group located at the tenth carbon position. While less common than its primary alcohol isomer, 1-nonadecanol, this compound and other secondary fatty alcohols are subjects of growing interest in various scientific fields, including biochemistry, entomology, and materials science. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, purification, and analysis, and a summary of its known biological roles and safety information. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are working with or interested in the unique characteristics of this long-chain secondary alcohol.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, and for the development of experimental procedures.

PropertyValueSource
Molecular Formula C₁₉H₄₀OPubChem[1]
Molecular Weight 284.52 g/mol LookChem[2]
CAS Number 16840-84-9LookChem[2]
Appearance White solid (estimated)The Good Scents Company[3]
Boiling Point 344.8 °C at 760 mmHgLookChem[2]
Flash Point 127.5 °CLookChem[2]
Density 0.836 g/cm³LookChem[2]
Water Solubility InsolubleThe Good Scents Company[3]
Solubility in other solvents Soluble in alcoholThe Good Scents Company[3]
logP (Octanol/Water Partition Coefficient) 8.325 (estimated)The Good Scents Company[3]

Experimental Protocols

Synthesis of this compound via Reduction of 10-Nonadecanone

A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 10-nonadecanone, using a mild reducing agent such as sodium borohydride (NaBH₄)[4]. This method is highly selective for the carbonyl group and is unlikely to affect other functional groups.

Materials:

  • 10-Nonadecanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 10-nonadecanone in a suitable solvent such as methanol or a mixture of methanol and diethyl ether.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add sodium borohydride to the cooled solution in small portions. The molar ratio of NaBH₄ to 10-nonadecanone should be approximately 1:1, although a slight excess of NaBH₄ can be used to ensure complete reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and slowly add 1M hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 10-Nonadecanone 10-Nonadecanone Dissolve Dissolve 10-Nonadecanone->Dissolve NaBH4 NaBH4 Add NaBH4 Add NaBH4 NaBH4->Add NaBH4 Cool Cool Dissolve->Cool Cool->Add NaBH4 Stir Stir Add NaBH4->Stir Quench Quench Stir->Quench Extract Extract Quench->Extract Dry Dry Extract->Dry Evaporate Evaporate Dry->Evaporate Crude this compound Crude this compound Evaporate->Crude this compound

Synthetic workflow for this compound.
Purification of this compound by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures[5][6]. The choice of solvent is critical for successful purification.

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., ethanol, acetone, hexane/ethyl acetate mixture)[7]

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for long-chain alcohols include ethanol, acetone, or mixtures like hexane/ethyl acetate[7].

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. Slow cooling promotes the formation of purer crystals[6].

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Purification_Workflow cluster_start Starting Material cluster_process Purification Steps cluster_end Final Product Crude this compound Crude this compound Dissolve in hot solvent Dissolve in hot solvent Crude this compound->Dissolve in hot solvent Cool slowly Cool slowly Dissolve in hot solvent->Cool slowly Crystallize Crystallize Cool slowly->Crystallize Filter Filter Crystallize->Filter Wash with cold solvent Wash with cold solvent Filter->Wash with cold solvent Dry Dry Wash with cold solvent->Dry Pure this compound Pure this compound Dry->Pure this compound

Purification workflow for this compound.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound[8][9].

Materials and Instrumentation:

  • Purified this compound

  • A suitable solvent for injection (e.g., hexane or dichloromethane)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., non-polar or medium-polar)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent like hexane.

  • GC-MS Parameters:

    • Injector Temperature: Typically set around 250-280 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-500).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: The retention time of the peak in the chromatogram and the mass spectrum of the eluting compound are used for identification. The mass spectrum can be compared with a library database (e.g., NIST) for confirmation.

Biological Role and Potential Applications

This compound has been identified as a plant metabolite[1]. Long-chain fatty alcohols, in general, play various roles in biological systems. They are components of waxes that form protective layers on leaves and insects. There is also evidence that certain long-chain alcohols act as semiochemicals, including pheromones, in insects[10]. The specific biological functions and potential applications of this compound are still under investigation, but its long alkyl chain and secondary hydroxyl group suggest potential use in areas such as:

  • Drug Delivery: The amphiphilic nature of this compound could make it a candidate for use in the formulation of drug delivery systems, such as liposomes or nanoparticles, to improve the solubility and bioavailability of hydrophobic drugs.

  • Pheromone Research: As a potential pheromone component, this compound could be studied for its role in insect communication and potentially used in pest management strategies[11].

Logical_Relationship This compound This compound Physicochemical_Properties Amphiphilic Nature (Long Alkyl Chain + Hydroxyl Group) This compound->Physicochemical_Properties Potential_Applications Potential_Applications Physicochemical_Properties->Potential_Applications Drug_Delivery Drug Delivery Systems (e.g., Liposomes, Nanoparticles) Potential_Applications->Drug_Delivery Pheromone_Research Pheromone Research (Insect Communication, Pest Management) Potential_Applications->Pheromone_Research

Logical relationship of this compound's properties to its applications.

Safety Information

Detailed toxicological data for this compound is limited. However, for long-chain fatty alcohols in general, the following safety precautions should be observed:

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Inhalation: Avoid inhaling dust or vapors. Work in a well-ventilated area or use a fume hood. Safety statements suggest not inhaling dust[2].

  • Skin and Eye Contact: Avoid contact with skin and eyes[2]. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry place away from incompatible materials.

It is always recommended to consult the specific Material Safety Data Sheet (MSDS) for this compound before handling the compound.

References

In-Depth Technical Guide: 10-Nonadecanol (CAS: 16840-84-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Nonadecanol, a secondary fatty alcohol, is a long-chain aliphatic compound with the chemical formula C₁₉H₄₀O.[1][2] Its structure consists of a nineteen-carbon chain with a hydroxyl group located at the tenth carbon position. This positioning of the functional group distinguishes it from its primary alcohol isomer, 1-Nonadecanol, and influences its physicochemical properties and potential biological activities. While research on long-chain fatty alcohols has highlighted their roles in various biological processes and their potential as therapeutic agents or components of drug delivery systems, specific data on this compound remains limited. This guide provides a comprehensive overview of the available technical information for this compound, including its properties, synthesis, purification, and a discussion of potential biological activities based on related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental and formulation settings.

PropertyValueSource
Molecular Formula C₁₉H₄₀O[1][2]
Molecular Weight 284.52 g/mol [1]
CAS Number 16840-84-9[1]
Appearance Waxy solid (estimated)
Boiling Point 344.8 °C at 760 mmHg[2]
Flash Point 127.5 °C[2]
Density 0.836 g/cm³[2]
Vapor Pressure 4.07E-06 mmHg at 25°C[2]
Solubility Insoluble in water; Soluble in alcohol.[3]
logP (Octanol/Water Partition Coefficient) 8.6 (XLogP3)[2]

Synthesis and Purification

The synthesis of this compound can be achieved through the reduction of its corresponding ketone, 10-nonadecanone. Two common laboratory-scale methods for this transformation are Sodium Borohydride Reduction and the Grignard Reaction.

Experimental Protocols

3.1.1. Synthesis via Sodium Borohydride Reduction of 10-Nonadecanone

This method involves the reduction of the ketone functional group of 10-nonadecanone to a secondary alcohol using sodium borohydride.

  • Materials:

    • 10-Nonadecanone

    • Methanol (reagent grade)

    • Sodium borohydride (NaBH₄)

    • Deionized water

    • Hydrochloric acid (1M)

    • Diethyl ether or Ethyl acetate (for extraction)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 10-nonadecanone in methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride to the stirred solution. The molar ratio of NaBH₄ to the ketone should be approximately 1:1, although a slight excess of NaBH₄ can be used to ensure complete reaction.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully add 1M hydrochloric acid to quench the excess sodium borohydride and neutralize the solution.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous layer, add diethyl ether or ethyl acetate to extract the this compound. Perform the extraction three times.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

3.1.2. Synthesis via Grignard Reaction

This alternative synthesis route involves the reaction of a nonyl Grignard reagent with nonanal.

  • Materials:

    • 1-Bromononane

    • Magnesium turnings

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Nonanal

    • Saturated aqueous ammonium chloride solution

    • Standard laboratory glassware for anhydrous reactions (oven-dried)

    • Magnetic stirrer

  • Procedure:

    • In an oven-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromononane in the anhydrous solvent.

    • Add a small portion of the 1-bromononane solution to the magnesium to initiate the reaction (indicated by bubbling and a cloudy appearance). Gentle heating may be required.

    • Once the reaction has started, add the remaining 1-bromononane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (nonylmagnesium bromide).

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of nonanal in the anhydrous solvent.

    • Add the nonanal solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over an anhydrous salt, and concentrate to yield the crude this compound.

Purification

The crude this compound obtained from either synthesis can be purified by recrystallization.

  • Procedure:

    • Select an appropriate solvent or solvent system. A good solvent will dissolve the this compound when hot but not when cold. Ethanol, acetone, or a mixture of ethanol and water are potential candidates.

    • Dissolve the crude product in a minimum amount of the hot solvent.

    • If there are any insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

    • Further cool the solution in an ice bath to maximize the yield of the crystals.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[1]

Biological Activity and Signaling Pathways (A Note on Isomer Specificity)

A comprehensive search of the scientific literature reveals a significant lack of specific biological activity data for This compound . The majority of published research on the antimicrobial and cytotoxic properties of nonadecanol refers to its isomer, 1-Nonadecanol (n-nonadecanol).[4] The position of the hydroxyl group along the carbon chain can significantly influence a molecule's biological activity. Therefore, the information presented below should be interpreted with caution and serves as a potential starting point for future research on this compound, based on the activities of its structural isomer and general trends observed for long-chain fatty alcohols.

Potential Antimicrobial and Cytotoxic Effects (Based on 1-Nonadecanol)

Studies on 1-Nonadecanol have suggested that it possesses antimicrobial and cytotoxic properties.[4] The proposed mechanism of action for the antimicrobial effects of long-chain fatty alcohols often involves the disruption of the bacterial cell membrane.[5][6] This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

The cytotoxic effects of long-chain fatty alcohols against cancer cell lines have also been reported, although the specific mechanisms are not well-elucidated.[4]

Potential Signaling Pathways (Hypothetical)

Given the lack of specific data for this compound, any discussion of signaling pathways is purely hypothetical and based on general mechanisms of cellular disruption. If this compound were to exhibit membrane-disrupting properties similar to other long-chain alcohols, it could indirectly affect various signaling pathways that are dependent on membrane integrity.

Below is a conceptual workflow for investigating the potential biological activity of this compound.

G cluster_synthesis Synthesis & Purification S1 10-Nonadecanone S2 Reduction (e.g., NaBH4) S1->S2 S3 Crude this compound S2->S3 S4 Recrystallization S3->S4 S5 Purified this compound S4->S5 A1 Antimicrobial Assays (e.g., MIC, MBC) S5->A1 A2 Cytotoxicity Assays (e.g., MTT, LDH) S5->A2 M1 Membrane Permeability Assays M2 Signaling Pathway Analysis (e.g., Western Blot, qPCR) A1->M1 A2->M2

Caption: Hypothetical workflow for the synthesis, purification, and biological evaluation of this compound.

If future studies were to identify specific intracellular targets or signaling pathways modulated by this compound, more detailed diagrams could be constructed. For example, if it were found to induce apoptosis, a diagram illustrating the key players in the apoptotic cascade (e.g., caspases, Bcl-2 family proteins) and their modulation by this compound would be appropriate.

Applications in Drug Development

While direct applications of this compound in drug development are not yet established due to the limited research, long-chain fatty alcohols, in general, are being explored for various pharmaceutical applications. These include their use as penetration enhancers in transdermal drug delivery, as components of lipid nanoparticles for drug encapsulation, and as excipients in topical formulations. The amphiphilic nature of this compound, with its long hydrophobic carbon chain and polar hydroxyl group, makes it a candidate for such applications. Furthermore, if it is found to possess intrinsic biological activity, it could be investigated as a lead compound for the development of new therapeutic agents.

Conclusion

This compound is a long-chain secondary fatty alcohol for which detailed physicochemical data is available. Standard organic synthesis protocols can be readily adapted for its preparation and purification in a laboratory setting. However, a significant knowledge gap exists regarding its specific biological activities and mechanisms of action. Future research should focus on elucidating these aspects to determine its potential for applications in drug development and other scientific fields. The information provided in this guide serves as a foundational resource for researchers and scientists interested in exploring the properties and potential of this compound.

References

An In-depth Technical Guide to 10-Nonadecanol: Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 10-Nonadecanol, a secondary fatty alcohol. It details its chemical structure, physicochemical properties, and key experimental protocols for its synthesis and analysis, designed for professionals in research and development.

Chemical Identity and Structure

This compound is a long-chain secondary fatty alcohol characterized by a 19-carbon backbone (nonadecane) with a hydroxyl (-OH) group located on the tenth carbon atom.[1][2] This positioning of the functional group defines its chemical properties and reactivity.

  • Molecular Formula: C₁₉H₄₀O[1][2][3][4][5]

  • IUPAC Name: nonadecan-10-ol[1][2][4]

  • CAS Registry Number: 16840-84-9[4][5]

  • Synonyms: Dinonyl carbinol[3]

The structure consists of two nonyl (C9) alkyl chains attached to the same carbon that bears the hydroxyl group.

Physicochemical and Computed Properties

The following tables summarize the key physical, chemical, and computed properties of this compound, providing essential data for experimental design and evaluation.

Table 1: General and Physical Properties

PropertyValueSource
Molecular Weight284.52 g/mol [1][3][4]
AppearanceWhite powder or crystal[6]
Boiling Point344.0 to 345.0 °C (at 760 mm Hg, estimated)[7]
Flash Point127.5 °C (estimated)[3][7]
Density0.836 g/cm³ (estimated)[3]
Water Solubility0.005525 mg/L at 25 °C (estimated)[7]
SolubilitySoluble in alcohol[7]

Table 2: Computed and Thermodynamic Properties

PropertyValueSource/Method
XLogP38.6[1][3]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count1[3]
Rotatable Bond Count16[3]
Exact Mass284.307915895 Da[1][3]
Enthalpy of Vaporization (ΔvapH°)74.18 kJ/molJoback Calculated
Enthalpy of Fusion (ΔfusH°)45.53 kJ/molJoback Calculated

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound, crucial for laboratory applications.

Synthesis Protocol: Reduction of 10-Nonadecanone

A common and effective method for synthesizing a secondary alcohol like this compound is the reduction of its corresponding ketone, 10-Nonadecanone.

Objective: To reduce the carbonyl group of 10-Nonadecanone to a hydroxyl group, yielding this compound.

Materials:

  • 10-Nonadecanone

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous solvent (e.g., ethanol for NaBH₄, diethyl ether or THF for LiAlH₄)

  • Distilled water

  • Dilute acid (e.g., 1M HCl) for workup

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of 10-Nonadecanone in the appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), particularly if using LiAlH₄.

  • Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add 1.1 equivalents of the reducing agent (e.g., NaBH₄) in small portions to control the reaction rate and temperature.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cautiously quench the reaction by slowly adding distilled water (or dilute acid for NaBH₄) to decompose the excess reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether) multiple times (e.g., 3x).

  • Washing: Combine the organic extracts and wash with distilled water and then with brine to remove any residual salts.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to obtain high-purity this compound.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of long-chain fatty alcohols.[6]

Objective: To identify and confirm the structure of this compound in a sample.

Materials & Equipment:

  • Sample containing this compound

  • Heptane or other suitable solvent

  • GC-MS system equipped with a suitable capillary column (e.g., Zebron ZB-50 or equivalent)[7]

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Dissolve a known amount of the purified sample (e.g., 0.1 mg) in a suitable solvent (e.g., 1 mL of heptane).[7] If the alcohol is part of a larger matrix (e.g., an ester), hydrolysis may be required first.[7]

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. A splitless injection is often used for trace analysis.

  • Gas Chromatography Separation: The separation is performed on the capillary column using a specific temperature program. A typical program for long-chain alcohols could be:

    • Initial oven temperature: 80 °C, hold for 1 minute.

    • Ramp: Increase temperature by 20 °C per minute to 290 °C.

    • Final hold: Maintain at 290 °C for 3 minutes.[7]

    • Carrier gas (Helium) flow rate: 1.0 mL/min.[7]

  • Mass Spectrometry Detection: As the compound elutes from the GC column, it enters the mass spectrometer.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Scan Range: m/z 45–550.

  • Data Analysis: The resulting mass spectrum is analyzed. The molecular ion peak and fragmentation pattern are compared with spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) to confirm the identity of this compound.[7]

Visualized Experimental Workflows

The following diagrams, generated using DOT language, illustrate the logical flow of the experimental protocols described above.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_purification Workup & Purification Dissolve Dissolve 10-Nonadecanone in Anhydrous Solvent Cool Cool Solution (Ice Bath) Dissolve->Cool AddReducer Add Reducing Agent (e.g., NaBH4) Cool->AddReducer Stir Stir at Room Temp (Monitor by TLC) AddReducer->Stir Quench Quench Reaction (Add Water/Acid) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash & Dry Organic Layer Extract->Wash Evaporate Evaporate Solvent Wash->Evaporate Purify Purify Product (Recrystallization) Evaporate->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis of this compound via ketone reduction.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Prep Sample Preparation (Dissolve in Solvent) Inject Injection (1 µL into GC Inlet) Prep->Inject Column Separation on Capillary Column Inject->Column TempProg Temperature Program (e.g., 80-290°C) Column->TempProg Ionize Electron Impact Ionization (70 eV) TempProg->Ionize Detect Mass Detection (Scan m/z 45-550) Ionize->Detect Analysis Data Analysis (Compare to Spectral Library) Detect->Analysis Result Compound Identified Analysis->Result

References

Synthesis of 10-Nonadecanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 10-nonadecanol, a long-chain secondary alcohol. This document details two primary synthetic methodologies, presents key physical and chemical data, and includes detailed experimental protocols and characterization information to support research and development activities.

Compound Overview

This compound is a secondary fatty alcohol characterized by a hydroxyl group located at the tenth carbon of a nineteen-carbon chain.[1][2] Its long aliphatic nature confers specific physical and chemical properties that are of interest in various fields, including its use as a plant metabolite and in the development of novel materials.[2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in a laboratory setting.

PropertyValueReference
Molecular Formula C₁₉H₄₀O[3]
Molecular Weight 284.5 g/mol [3]
CAS Number 16840-84-9[3]
Appearance White to Almost white powder to crystal[4]
Boiling Point 344.00 to 345.00 °C @ 760.00 mm Hg (est)[4]
Flash Point 261.00 °F (127.50 °C) (est)[4]
Solubility Soluble in alcohol; Insoluble in water[4]
logP (o/w) 8.325 (est)[4]

Synthetic Routes

Two primary and effective methods for the synthesis of this compound are the Grignard reaction and the reduction of a corresponding ketone. Both methods offer viable pathways to the target molecule, with considerations for starting material availability, desired yield, and scalability.

Grignard Reaction Synthesis

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, making it well-suited for the synthesis of secondary alcohols like this compound.[5] The general approach involves the reaction of a Grignard reagent with an aldehyde.[5] For this compound, this can be achieved by reacting decylmagnesium bromide with nonanal.

Grignard Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_workup Work-up cluster_product Product Nonanal Nonanal (C9 Aldehyde) Reaction Nucleophilic Addition Nonanal->Reaction DecylMgBr Decylmagnesium Bromide (C10 Grignard Reagent) DecylMgBr->Reaction Alkoxide Magnesium Alkoxide Intermediate Reaction->Alkoxide in dry ether AcidWorkup Acidic Work-up (e.g., aq. HCl) Alkoxide->AcidWorkup Product This compound AcidWorkup->Product

Diagram 1: Grignard Synthesis of this compound.

The following is a representative experimental protocol for the synthesis of this compound via the Grignard reaction. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents are sensitive to moisture.[1]

Materials:

  • Magnesium turnings

  • 1-Bromodecane

  • Anhydrous diethyl ether

  • Nonanal

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromodecane (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming and then maintained at a gentle reflux until most of the magnesium has been consumed.

  • Reaction with Aldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of nonanal (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.

  • Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath. The resulting mixture is stirred until the solids dissolve. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to afford a white solid.[6][7]

Reduction of 10-Nonadecanone

An alternative and often high-yielding route to this compound is the reduction of the corresponding ketone, 10-nonadecanone. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this transformation.[8]

Reduction of 10-Nonadecanone cluster_reactant Reactant cluster_reagent Reagent cluster_solvent Solvent cluster_reaction Reaction cluster_product Product Ketone 10-Nonadecanone Reduction Hydride Reduction Ketone->Reduction Reagent Sodium Borohydride (NaBH4) Reagent->Reduction Solvent Methanol/THF Solvent->Reduction Product This compound Reduction->Product Yield: ~95%

Diagram 2: Reduction of 10-Nonadecanone to this compound.

This protocol details the reduction of 10-nonadecanone to this compound using sodium borohydride.

Materials:

  • 10-Nonadecanone

  • Methanol

  • Tetrahydrofuran (THF)

  • Sodium borohydride (NaBH₄)

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10-nonadecanone (1.0 eq) in a mixture of methanol and tetrahydrofuran.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up: Carefully quench the reaction by the slow addition of dilute hydrochloric acid at 0 °C until the bubbling ceases. Most of the organic solvents are then removed under reduced pressure. The aqueous residue is extracted three times with diethyl ether.

  • Purification: The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed in vacuo to yield the crude product. Purification by recrystallization from a suitable solvent, such as ethanol or acetone/water, provides pure this compound as a white solid.[9][10][11]

Workflow for Synthesis and Characterization

The general workflow for the synthesis and subsequent characterization of this compound is outlined below.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials Reaction Chemical Reaction (Grignard or Reduction) Start->Reaction Workup Reaction Work-up Reaction->Workup Crude Crude Product Workup->Crude Purify Recrystallization Crude->Purify TLC TLC Analysis Crude->TLC Pure Pure this compound Purify->Pure NMR NMR Spectroscopy (1H and 13C) Pure->NMR MS Mass Spectrometry Pure->MS IR IR Spectroscopy Pure->IR MP Melting Point Pure->MP

Diagram 3: General Experimental Workflow.

Characterization Data

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. Key analytical data are summarized below.

Spectroscopic Data
Technique Observed Data/Peaks Reference
¹H NMR Expected signals include a triplet for the terminal methyl groups, a broad multiplet for the methylene chains, and a multiplet for the methine proton adjacent to the hydroxyl group.[12][13]
¹³C NMR Data available from PubChem.[3][3]
Mass Spec (GC-MS) Molecular Ion (M+): m/z 284.5.[3][3][14]
IR Spectroscopy A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and peaks in the 2850-2960 cm⁻¹ region for C-H stretching.[15][3][15]

Comparative Analysis of Synthetic Routes

Parameter Grignard Synthesis Reduction of 10-Nonadecanone
Starting Materials Nonanal and 1-Bromodecane (or Decanal and 1-Bromononane)10-Nonadecanone
Key Reagents Magnesium, Anhydrous EtherSodium Borohydride, Methanol/THF
Reaction Conditions Anhydrous, inert atmosphere requiredGenerally milder, can be performed in protic solvents
Reported Yield Not specified in searches, typically moderate to high for Grignard reactions~95%
Advantages Builds the carbon skeleton directlyHigh yield, mild and selective reagent
Disadvantages Moisture sensitive, potential for side reactionsRequires synthesis of the starting ketone

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the primary literature for more specific details and adapt the provided protocols to their specific laboratory conditions and scale.

References

Unveiling the Natural Sources of 10-Nonadecanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the known natural sources of 10-Nonadecanol, a C19 secondary fatty alcohol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the current scientific literature on the occurrence of this compound, details the methodologies for its extraction and identification, and presents relevant biochemical context.

Introduction to this compound

This compound (CAS No. 16840-84-9) is a saturated secondary fatty alcohol with the chemical formula C₁₉H₄₀O. As a plant metabolite, its presence has been identified in the essential oils of certain plant species.[1] The lipophilic nature of this long-chain alcohol suggests its potential role in plant cuticular waxes and as a precursor to other signaling or defense compounds. Its structural isomer, 1-Nonadecanol, has been more extensively studied and identified in a wider range of natural sources. This guide, however, will focus specifically on the documented natural occurrences of the this compound isomer.

Confirmed Natural Sources of this compound

To date, the primary confirmed natural source of this compound is the essential oil of Helichrysum odoratissimum, a flowering plant in the Asteraceae family. The composition of essential oils can, however, vary significantly based on factors such as geographic location, climate, and the specific chemotype of the plant.

Quantitative Data

The following table summarizes the quantitative data available for the presence of this compound in its confirmed natural source.

Natural SourcePlant PartCompoundConcentration (%)Analytical MethodReference
Helichrysum odoratissimum (L.) Less.FlowersThis compound0.6GC-MSLwande, W., et al. (1993)

Note: The concentration of phytochemicals in plants can be highly variable.

Potential and Unconfirmed Natural Sources

Further investigation is required to substantiate the presence of this compound in other plant species. While some commercial chemical suppliers list Artocarpus lingnanensis (leaves) and Juniperus communis (juniper berry) as potential sources, primary scientific literature to confirm these claims is currently unavailable.

Experimental Protocols

The identification of this compound in plant matter is primarily achieved through the extraction of essential oils followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

General Protocol for Extraction and Identification of this compound from Helichrysum odoratissimum

The following is a generalized protocol based on standard methods for essential oil analysis from Helichrysum species.

  • Plant Material Collection: Fresh flowers of Helichrysum odoratissimum are collected.

  • Hydrodistillation: The collected plant material is subjected to hydrodistillation for a period of 3-4 hours using a Clevenger-type apparatus. The essential oil is collected, dried over anhydrous sodium sulfate, and stored in a sealed vial in the dark at 4°C until analysis.

  • Instrumentation: A GC-MS system equipped with a fused silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μm film thickness) is used.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A typical temperature program starts at 60°C, is held for a few minutes, and then ramped up to 220-240°C at a rate of 3-5°C/min.

  • Injection: A diluted sample of the essential oil (e.g., 1% in acetone or hexane) is injected in split mode.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-550.

  • Compound Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of authentic standards and/or with data from mass spectral libraries (e.g., NIST, Wiley). The mass spectrum of this compound will show characteristic fragmentation patterns for a long-chain secondary alcohol.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and identification of this compound from a plant source.

experimental_workflow plant_material Plant Material (e.g., Helichrysum odoratissimum flowers) extraction Hydrodistillation plant_material->extraction essential_oil Essential Oil extraction->essential_oil analysis GC-MS Analysis essential_oil->analysis data Data (Mass Spectrum, Retention Index) analysis->data identification Compound Identification data->identification

Figure 1: Generalized experimental workflow.
Putative Biosynthetic Context

While the specific biosynthetic pathway of this compound has not been elucidated, it is likely derived from very-long-chain fatty acids (VLCFAs) which are key components of plant cuticular waxes. The diagram below shows a simplified, putative relationship.

biosynthetic_pathway vlcfa Very-Long-Chain Fatty Acid (VLCFA) modification Hydroxylation / Decarboxylation / Other Modifications vlcfa->modification secondary_alcohol This compound modification->secondary_alcohol ketone 10-Nonadecanone secondary_alcohol->ketone Oxidation

Figure 2: Putative biosynthetic relationship.

References

An In-depth Technical Guide to the Physical Properties of 10-Nonadecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 10-Nonadecanol (CAS No: 16840-84-9), a secondary fatty alcohol. The information is curated for professionals in research, scientific, and drug development fields, with a focus on presenting clear, quantitative data and the experimental context for its determination.

Core Physical Properties

This compound is a long-chain aliphatic alcohol with the hydroxyl group located at the tenth carbon atom of a nineteen-carbon chain. Its physical characteristics are primarily dictated by its long hydrocarbon tail, leading to low solubility in polar solvents, and the presence of the hydroxyl group, which allows for hydrogen bonding.

A summary of its key physical properties is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are estimated based on computational models due to a lack of direct experimental data in publicly available literature.

PropertyValueNotes and Citations
Molecular Formula C₁₉H₄₀O[1][2]
Molecular Weight 284.52 g/mol [1][2]
Melting Point Not experimentally determined. Predicted: 76.56 °C (349.71 K)Predicted using the Joback Method.[3] For comparison, the isomer 1-Nonadecanol has a reported melting point of 62-64 °C.[4]
Boiling Point 344.00 to 345.00 °C @ 760.00 mm Hg (estimated)[5][6]
Density 0.836 g/cm³ (estimated)
Solubility in Water 0.005525 mg/L @ 25 °C (estimated)Insoluble in water.[5][6]
Solubility in Organic Solvents Soluble in alcohol.[5][6]
Vapor Pressure 0.000004 mmHg @ 25.00 °C (estimated)[5][6]
LogP (Octanol/Water Partition Coefficient) 8.325 (estimated)[5]
Refractive Index 1.4357 (estimated)
Flash Point 261.00 °F (127.50 °C) (estimated)[5][6]

Spectral Data

Spectral analysis is crucial for the structural elucidation and identification of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. Strong C-H stretching absorptions will be observed in the 2850-2960 cm⁻¹ region, and a C-O stretching absorption will appear in the 1050-1150 cm⁻¹ range.[1][2]

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 284.5, although it may be weak. Fragmentation patterns will include the loss of water (M-18) and characteristic cleavage at the carbon-carbon bonds adjacent to the hydroxyl group.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show a multiplet corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH) in the region of 3.5-4.0 ppm. The terminal methyl protons will appear as a triplet around 0.9 ppm, and the numerous methylene protons of the long alkyl chains will produce a complex series of multiplets between 1.2 and 1.6 ppm.

    • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbon attached to the hydroxyl group (C-OH) in the downfield region, typically between 60 and 80 ppm. The other carbon signals will appear in the upfield region, characteristic of a long aliphatic chain.[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of a long-chain alcohol like this compound.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.

  • Purity Indication: A sharp melting range (0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Grind this compound to a fine powder B Pack into capillary tube A->B C Place capillary in melting point apparatus B->C D Heat slowly (1-2 °C/min) C->D E Record temperature at first liquid formation D->E F Record temperature at complete liquefaction E->F G Determine Melting Range F->G H Assess Purity G->H

Workflow for the experimental determination of melting point.

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology for Qualitative Solubility:

  • Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, acetone, hexane).

  • Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

  • Mixing: The mixture is agitated vigorously for a set period.

  • Observation: The mixture is observed to see if the solid dissolves completely, partially, or not at all. The formation of a single clear phase indicates solubility, while the presence of undissolved solid or two distinct liquid phases indicates insolubility or partial solubility.

Methodology for Quantitative Solubility (Cloud Point Method):

  • Apparatus: A temperature-controlled vessel with a stirrer and a light source and detector to monitor turbidity.

  • Procedure: A known amount of this compound is dissolved in a suitable solvent at a temperature where it is fully soluble.

  • Titration/Cooling: The solution is then slowly cooled, or a non-solvent is titrated in, while being stirred.

  • Detection: The temperature or concentration at which the solution becomes cloudy (the cloud point) is recorded. This indicates the limit of solubility under those conditions.

SolubilityDetermination A Add known mass of This compound to solvent B Vigorously agitate the mixture A->B C Observe for dissolution B->C D Single clear phase? C->D E Soluble D->E Yes F Insoluble or Partially Soluble D->F No

Logical workflow for qualitative solubility determination.

Signaling Pathways and Experimental Workflows

As a simple long-chain secondary alcohol, this compound is not typically involved in complex signaling pathways in the same manner as biologically active molecules. Its primary relevance in a drug development context would be as a potential excipient, a component of a lipid-based drug delivery system, or as a metabolic byproduct of a larger drug molecule. In these contexts, its physical properties, particularly its lipophilicity and solubility, are of paramount importance.

The experimental workflows relevant to this compound are therefore focused on the characterization of its physical and chemical properties as detailed in the preceding sections.

References

Solubility of 10-Nonadecanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 10-Nonadecanol, a long-chain fatty alcohol. Due to the limited availability of specific quantitative solubility data for this compound, this guide incorporates qualitative data from structurally similar long-chain alcohols, namely 1-octadecanol (C18) and 1-eicosanol (C20), to provide a representative understanding of its solubility profile. The principles of "like dissolves like" and the influence of carbon chain length on solubility are central to interpreting this information.[1][2] Generally, as the hydrocarbon chain length of an alcohol increases, its solubility in polar solvents decreases, while its solubility in non-polar organic solvents increases.[1][2]

Core Principles of Long-Chain Alcohol Solubility

The solubility of alcohols is dictated by the interplay between their polar hydroxyl (-OH) group and their nonpolar hydrocarbon chain.[3] The hydroxyl group is capable of forming hydrogen bonds with polar solvents, which promotes solubility.[4] Conversely, the long, nonpolar hydrocarbon tail is hydrophobic and interacts favorably with nonpolar solvents through van der Waals forces.[1]

In the case of this compound, its 19-carbon chain significantly influences its solubility, making it more soluble in nonpolar or weakly polar organic solvents and less soluble in highly polar solvents.

Solubility Profile of Long-Chain Alcohols

The following table summarizes the qualitative solubility of long-chain alcohols (1-octadecanol and 1-eicosanol) in various organic solvents. This data provides an inferred solubility profile for this compound.

Solvent ClassSolvent1-Octadecanol (C18) Solubility1-Eicosanol (C20) SolubilityInferred this compound (C19) Solubility
Alcohols EthanolSoluble[5]Slightly Soluble[6]Soluble to Slightly Soluble
Ketones AcetoneSoluble[7]Very Soluble[6]Very Soluble
Ethers Diethyl EtherSoluble[5][7]Soluble[8]Soluble
Chlorinated Solvents ChloroformSoluble[5]Slightly Soluble[6]Soluble to Slightly Soluble
Aromatic Hydrocarbons TolueneSoluble[9]Data not availableLikely Soluble
BenzeneSoluble[5]Soluble (hot)[6]Soluble
Aliphatic Hydrocarbons Petroleum EtherData not availableSoluble[6]Likely Soluble
HexaneSoluble[9]Data not availableLikely Soluble

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial in various research and development stages. The following are detailed methodologies for two common experimental techniques used to determine the solubility of solid organic compounds like this compound in organic solvents.

Gravimetric Method

The gravimetric method is a fundamental and accurate technique for determining solubility.[10] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus:

  • This compound (or analogous long-chain alcohol)

  • Selected organic solvent

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Volumetric flask

  • Pipette

  • Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

  • Evaporating dish or pre-weighed vial

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-capped vial or flask). The presence of undissolved solid is essential to ensure saturation.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • Once equilibrium is achieved, allow the undissolved solid to settle.

    • Carefully withdraw a precise volume (e.g., 10 mL) of the supernatant using a volumetric pipette. To avoid transferring any solid particles, it is recommended to filter the solution using a syringe filter compatible with the organic solvent.

  • Solvent Evaporation:

    • Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent. This can be done at room temperature if the solvent is volatile, or by gentle heating in an oven or vacuum oven. Ensure the temperature is kept below the melting point of this compound to avoid loss of substance.

  • Weighing and Calculation:

    • Once the solvent is completely evaporated, cool the container to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the container with the dried solute using an analytical balance.

    • The mass of the dissolved this compound is the final weight minus the initial weight of the empty container.

    • Calculate the solubility, typically expressed in grams of solute per 100 mL of solvent or moles of solute per liter of solvent.

Spectroscopic Method (UV-Vis)

For compounds that possess a chromophore, UV-Vis spectroscopy offers a rapid and sensitive method for solubility determination. Since this compound does not have a strong chromophore, this method would require derivatization or be more applicable to other soluble compounds being studied in conjunction with it. However, the general protocol is provided for its importance in drug development.

Materials and Apparatus:

  • Analyte with a known UV-Vis absorbance

  • Selected organic solvent

  • UV-Vis spectrophotometer and cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of the analyte in the chosen solvent at known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method to prepare a saturated solution of the analyte at a constant temperature.

  • Sample Analysis:

    • After reaching equilibrium, filter the saturated solution to remove any undissolved solid.

    • Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the λmax.

  • Calculation:

    • Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine the concentration of the analyte in the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a solid organic compound in a liquid solvent using the gravimetric method.

Solubility_Determination_Workflow start Start add_excess Add excess solute to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow undissolved solute to settle equilibrate->settle filter Filter a known volume of the supernatant settle->filter transfer Transfer filtered solution to the weighed dish filter->transfer weigh_dish Weigh a pre-dried evaporating dish weigh_dish->transfer evaporate Evaporate the solvent (gentle heating/vacuum) transfer->evaporate cool Cool the dish in a dessiccator evaporate->cool weigh_final Weigh the dish with the dried solute cool->weigh_final calculate Calculate solubility from the mass of the solute and volume of the solvent weigh_final->calculate end_node End calculate->end_node

Caption: Workflow for Gravimetric Solubility Determination.

References

A Technical Guide to the Physicochemical Properties of 10-Nonadecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the melting and boiling points of 10-Nonadecanol (CAS No. 16840-84-9), a secondary fatty alcohol. The information herein is compiled for use in research and development, with a focus on presenting clear, quantitative data and outlining the experimental methodologies for its determination.

Physicochemical Data

This compound is a long-chain aliphatic alcohol with the hydroxyl group located at the tenth carbon of a nineteen-carbon chain. Its physical properties, particularly its melting and boiling points, are crucial for its handling, purification, and application in various scientific contexts. The following table summarizes the key physical and chemical properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Notes
Molecular Formula C₁₉H₄₀O[1][2]
Molecular Weight 284.52 g/mol [1][2]
IUPAC Name Nonadecan-10-ol[2]
CAS Number 16840-84-9[1][2]
Melting Point Data not available (Solid, crystalline phase confirmed)An FTIR spectrum has been recorded from a melt in a capillary cell, confirming the substance is a solid with a defined melting point.[3] However, a specific experimental value is not readily available in the cited literature.
Boiling Point 344.0 - 345.0 °C (at 760 mmHg)Estimated value.[1]
Flash Point 127.5 °C (261.0 °F)Estimated value.[1]
Water Solubility 0.005525 mg/L at 25 °CEstimated value.[1]
logP (o/w) 8.325Estimated value.[1]

Experimental Protocols for Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. While specific experimental reports for this compound are not detailed in the available literature, the following are standard methodologies employed for such long-chain alcohols.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this occurs over a narrow range. The presence of impurities typically depresses the melting point and broadens the melting range.

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus alongside a calibrated thermometer or temperature probe.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.

  • Measurement: A second, more precise measurement is performed with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure. Given the high boiling point of this compound, specific techniques are required to achieve accurate measurements.

Methodology 1: Distillation

For a sufficient quantity of the substance, a simple distillation is the most accurate method.

  • Apparatus Setup: The this compound sample is placed in a distillation flask with boiling chips or a magnetic stirrer. A condenser and a collection flask are attached. The bulb of a thermometer is positioned so that its top is level with the bottom of the side-arm of the distillation flask.

  • Heating: The flask is heated gently.

  • Equilibrium: As the liquid boils, the vapor rises and surrounds the thermometer bulb, establishing a thermal equilibrium between the vapor and the condensing liquid.

  • Measurement: The temperature is recorded when it remains constant during the distillation process. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Methodology 2: Thiele Tube Method

This micro-method is suitable for small sample quantities.

  • Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is heated gently, causing the oil to circulate and heat the sample uniformly.

  • Observation: As the sample's boiling point is approached and exceeded, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube.

  • Measurement: The heat is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.

Visualization of Experimental Workflow

The logical flow for characterizing the melting and boiling points of a solid organic compound like this compound is depicted below. This workflow ensures accurate and reproducible results.

G cluster_prep Sample Preparation cluster_mp Melting Point Determination cluster_bp Boiling Point Determination (Thiele Tube) cluster_data Final Data Prep Obtain Pure Sample of this compound Grind Grind to Fine Powder Prep->Grind Load_BP Load Sample & Inverted Capillary into Test Tube Prep->Load_BP Pack Pack Capillary Tube Grind->Pack Heat_MP Heat in Apparatus (e.g., Mel-Temp) Pack->Heat_MP Observe_MP Observe Phase Change (Solid to Liquid) Heat_MP->Observe_MP Record_MP Record Melting Range Observe_MP->Record_MP MP_Value Melting Point (°C) Record_MP->MP_Value Heat_BP Heat in Thiele Tube (Oil Bath) Load_BP->Heat_BP Observe_BP Observe Bubble Stream Heat_BP->Observe_BP Cool_Record_BP Cool & Record Temp. at Liquid Ingress Observe_BP->Cool_Record_BP BP_Value Boiling Point (°C) Cool_Record_BP->BP_Value

Caption: Workflow for determining the melting and boiling points of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 10-Nonadecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 10-Nonadecanol, a long-chain fatty alcohol. Due to the limited availability of specific toxicological data for this compound, this document incorporates information from studies on analogous long-chain alcohols to provide a thorough assessment of potential hazards and recommended safety protocols.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Formula C₁₉H₄₀O[1]
Molecular Weight 284.52 g/mol [1]
CAS Number 16840-84-9[1]
Appearance White solid (estimated)[2]
Boiling Point 344.0 to 345.0 °C @ 760.00 mm Hg (estimated)[3]
Melting Point 62.0 to 64.0 °C @ 760.00 mm Hg[2]
Flash Point 261.00 °F (127.22 °C) TCC (estimated)[3]
Vapor Pressure 0.000004 mmHg @ 25.00 °C (estimated)[3]
Water Solubility 0.004781 mg/L @ 25 °C (estimated)[2]
logP (o/w) 8.481 (estimated)[2]

Toxicological Profile and Hazard Assessment

Specific toxicological data for this compound is not extensively documented. However, the Organisation for Economic Co-operation and Development (OECD) Screening Information Dataset (SIDS) for long-chain alcohols (C6-C22) provides valuable insights into the toxicological profile of this class of compounds.

General Observations for Long-Chain Alcohols:

  • Toxicity Trend: The toxicology database for long-chain alcohols demonstrates an inverse relationship between carbon chain length and toxicity. Shorter-chain alcohols tend to exhibit more pronounced effects compared to those with longer chains.[4]

  • Acute Toxicity: Long-chain alcohols generally show low acute toxicity. For instance, the acute oral and dermal LD50 values for many long-chain alcohols exceed 2000 to 10,000 mg/kg.[4]

  • Irritation: Skin and eye irritation potential decreases with increasing chain length.[4][5] Alcohols with chain lengths of C18 and above are generally considered non-irritant to the skin.[4]

  • Sensitization: Aliphatic alcohols are not considered to have skin sensitization potential.[4]

  • Repeated Dose Toxicity: Repeated exposure to aliphatic alcohols is generally associated with a low order of toxicity.[4]

  • Mutagenicity and Reproductive Toxicity: There is no evidence to suggest that fatty alcohols are mutagenic or cause reproductive toxicity.[1]

Based on these general trends for long-chain alcohols, this compound (a C19 alcohol) is expected to have a low order of toxicity.

GHS Classification (Anticipated): While a harmonized GHS classification for this compound is not readily available, based on the data for similar long-chain alcohols, it is not expected to meet the criteria for classification for most hazard classes. However, as a precaution, it should be handled with care, assuming it may cause mild skin and eye irritation upon prolonged or repeated contact.

The following diagram illustrates the logical workflow for hazard identification and risk assessment.

cluster_0 Hazard Identification cluster_1 Risk Assessment cluster_2 Risk Management Data_Collection Gather data on this compound and analogous long-chain alcohols Property_Analysis Analyze Physical, Chemical, and Toxicological Properties Data_Collection->Property_Analysis leads to Hazard_Classification Anticipate GHS Classification (based on available data) Property_Analysis->Hazard_Classification informs Exposure_Assessment Evaluate potential exposure routes: Inhalation, Dermal, Ingestion Hazard_Classification->Exposure_Assessment is input for Risk_Characterization Characterize risks based on hazards and exposure potential Exposure_Assessment->Risk_Characterization determines Control_Measures Implement Control Measures: Engineering Controls, PPE, Safe Handling Risk_Characterization->Control_Measures requires Emergency_Procedures Establish Emergency Procedures: Spills, Fire, First Aid Control_Measures->Emergency_Procedures complemented by

Figure 1. Hazard Identification and Risk Assessment Workflow.

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize exposure and ensure a safe working environment.

Engineering Controls:

  • Work in a well-ventilated area. Use of a fume hood is recommended, especially when heating the substance or creating aerosols.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If working with fine powders or generating dust, a NIOSH-approved respirator may be necessary.

General Hygiene Practices:

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

The following diagram outlines the general workflow for safe laboratory handling of a chemical like this compound.

Start Start: Receive Chemical Review_SDS Review Safety Data Sheet (SDS) and relevant safety information Start->Review_SDS Don_PPE Don appropriate Personal Protective Equipment (PPE) Review_SDS->Don_PPE Prepare_Work_Area Prepare well-ventilated work area (e.g., fume hood) Don_PPE->Prepare_Work_Area Handle_Chemical Handle this compound according to experimental protocol Prepare_Work_Area->Handle_Chemical Waste_Disposal Dispose of waste in appropriately labeled containers Handle_Chemical->Waste_Disposal Clean_Up Clean work area and any contaminated equipment Waste_Disposal->Clean_Up Doff_PPE Remove PPE in the correct sequence Clean_Up->Doff_PPE Wash_Hands Wash hands thoroughly Doff_PPE->Wash_Hands End End Wash_Hands->End

Figure 2. General Laboratory Handling Workflow.

Emergency Procedures

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Carbon oxides may be released upon combustion.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Experimental Protocols for Safety Assessment

The following are summaries of standard experimental protocols that can be used to assess the safety of long-chain alcohols like this compound.

Flash Point Determination (e.g., ASTM D93 - Pensky-Martens Closed Cup Method): This method is suitable for liquids with high viscosity or a tendency to form a surface film.

  • Apparatus: Pensky-Martens Closed Cup Tester.

  • Procedure: a. A 75 mL sample is placed in the test cup. b. The sample is heated at a controlled rate. c. The sample is stirred at a specified rate (e.g., 90-120 rpm). d. An ignition source is applied at specified temperature intervals. Stirring is paused during the application of the ignition source. e. The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite.[6]

Skin Irritation/Corrosion Testing (Following OECD Guideline 404): This test determines the potential for a substance to cause skin irritation or corrosion.

  • Test Animals: Healthy young adult albino rabbits.

  • Procedure: a. The fur on the dorsal area of the trunk of the animal is clipped. b. A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch. c. The patch is held in place with non-irritating tape for a 4-hour exposure period. d. After exposure, the patch and any residual test substance are removed. e. The skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal. f. The severity of the skin reactions is scored according to a standardized scale.

Acute Eye Irritation/Corrosion Testing (Following OECD Guideline 405): This test evaluates the potential of a substance to cause eye irritation or corrosion.

  • Test Animals: Healthy young adult albino rabbits.

  • Procedure: a. A single dose of the test substance (0.1 mL of liquid or not more than 0.1 g of a solid) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control. b. The eyes are observed at 1, 24, 48, and 72 hours after application of the test substance. c. The cornea, iris, and conjunctivae are examined for any lesions, and the severity is scored. d. The reversibility of any observed effects is also assessed.[7]

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet. Users should always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this compound and ensure that a thorough risk assessment is conducted for their specific application.

References

10-Nonadecanol: A Technical Review of Its Chemical Properties and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Nonadecanol, a secondary fatty alcohol with the chemical formula C19H40O, is a long-chain aliphatic compound that has garnered interest for its potential biological activities. While research specifically focused on the 10-isomer is limited, studies on related long-chain fatty alcohols, including other isomers of nonadecanol, suggest a range of promising pharmacological effects, including antimicrobial, cytotoxic, and anti-inflammatory properties. This technical guide provides a comprehensive review of the available literature on this compound, summarizing its chemical and physical properties, and exploring the reported biological activities of nonadecanol and its isomers. This document also outlines general experimental protocols for its synthesis and biological evaluation, and presents a hypothetical mechanism of action for its potential anti-inflammatory effects.

Chemical and Physical Properties

This compound is a saturated secondary alcohol with the hydroxyl group located at the 10th carbon atom of a 19-carbon chain. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C19H40O
Molecular Weight 284.52 g/mol
CAS Number 16840-84-9
Appearance Solid (predicted)
Boiling Point 358.9±11.0 °C at 760 mmHg (predicted)
Density 0.8±0.1 g/cm³ (predicted)
pKa 17.89±0.20 (predicted)

Synthesis of this compound

The synthesis of long-chain secondary alcohols like this compound can be achieved through established organic chemistry reactions. Two common methods are the Grignard reaction and the Wittig reaction.

Grignard Reaction

A Grignard reagent can be reacted with an aldehyde to produce a secondary alcohol. For the synthesis of this compound, a suitable Grignard reagent, such as nonylmagnesium bromide (C9H19MgBr), can be reacted with decanal (C9H19CHO). The subsequent acidic workup yields this compound.

G C9H19MgBr Nonylmagnesium Bromide Intermediate Alkoxide Intermediate C9H19MgBr->Intermediate Nucleophilic Attack C9H19CHO Decanal C9H19CHO->Intermediate AcidWorkup Acidic Workup (e.g., H3O+) Intermediate->AcidWorkup Product This compound AcidWorkup->Product Protonation

Figure 1: Synthesis of this compound via Grignard Reaction.
Wittig Reaction

The Wittig reaction provides an alternative route for creating the carbon skeleton, which can then be converted to the alcohol. A phosphonium ylide can be reacted with an aldehyde to form an alkene, which is subsequently hydrated to the secondary alcohol.

Biological Activities of Nonadecanol Isomers

While specific experimental data for this compound is scarce, studies on "nonadecanol" or "n-nonadecanol" (often referring to 1-nonadecanol) have reported various biological activities. It is important to note that the specific isomer can significantly influence the biological effect.

Antimicrobial Activity

Long-chain fatty alcohols have been investigated for their antimicrobial properties. Studies on n-nonadecanol have shown potential activity against various bacteria and fungi. The mechanism is thought to involve disruption of the cell membrane integrity.

Cytotoxic Activity

Some studies have reported cytotoxic effects of n-nonadecanol against certain cancer cell lines. The evaluation of cytotoxicity is crucial for any compound being considered for therapeutic applications.

Anti-inflammatory Activity

An in-silico docking study has suggested that nonadecanol may possess anti-inflammatory properties by interacting with key enzymes in the inflammatory pathway, namely cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This suggests a potential mechanism for its anti-inflammatory effects, although this requires experimental validation.

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the study of this compound.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis SerialDilution Serial Dilution of This compound Inoculation Inoculate Microplate Wells SerialDilution->Inoculation BacterialCulture Prepare Bacterial Inoculum BacterialCulture->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation VisualInspection Visually Inspect for Turbidity Incubation->VisualInspection MIC_Determination Determine MIC VisualInspection->MIC_Determination

Figure 2: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

G cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis CellSeeding Seed Cells in 96-well Plate CellAdhesion Allow Cells to Adhere (24h) CellSeeding->CellAdhesion AddCompound Add this compound (Various Concentrations) CellAdhesion->AddCompound IncubateCompound Incubate for 24-72h AddCompound->IncubateCompound AddMTT Add MTT Reagent IncubateCompound->AddMTT IncubateMTT Incubate for 2-4h (Formazan Formation) AddMTT->IncubateMTT Solubilize Add Solubilization Solution (e.g., DMSO) IncubateMTT->Solubilize MeasureAbsorbance Measure Absorbance at ~570nm Solubilize->MeasureAbsorbance CalculateIC50 Calculate IC50 Value MeasureAbsorbance->CalculateIC50

Figure 3: Workflow for MTT Cytotoxicity Assay.
In Vitro Anti-inflammatory Assay (Nitric Oxide and Prostaglandin E2 Inhibition)

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Hypothetical Anti-inflammatory Signaling Pathway

Based on in-silico data for nonadecanol, a potential anti-inflammatory mechanism involves the inhibition of COX-2 and iNOS. These enzymes are critical in the inflammatory cascade.

G LPS LPS (Inflammatory Stimulus) Macrophage Macrophage LPS->Macrophage NFkB NF-κB Activation Macrophage->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) Production iNOS->NO PGE2 Prostaglandin E2 (PGE2) Production COX2->PGE2 Inflammation Inflammation NO->Inflammation PGE2->Inflammation Nonadecanol This compound Nonadecanol->iNOS Inhibition Nonadecanol->COX2 Inhibition

Figure 4: Hypothetical Anti-inflammatory Mechanism of this compound.

Conclusion and Future Directions

This compound is a long-chain secondary fatty alcohol with potential biological activities. While direct experimental evidence is currently limited, related compounds have demonstrated antimicrobial, cytotoxic, and anti-inflammatory effects. The in-silico data suggesting inhibition of COX-2 and iNOS provides a promising avenue for future research into its anti-inflammatory properties.

Further research is imperative to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

  • Definitive Synthesis and Characterization: Development and publication of detailed, optimized protocols for the synthesis of pure this compound.

  • In Vitro Biological Evaluation: Comprehensive screening of this compound for its antimicrobial, cytotoxic, and anti-inflammatory activities using the standardized protocols outlined in this guide. This should include the determination of quantitative measures such as MIC and IC50 values.

  • Mechanism of Action Studies: Experimental validation of the hypothetical anti-inflammatory mechanism and exploration of other potential cellular targets and signaling pathways.

  • In Vivo Studies: Following promising in vitro results, evaluation of the efficacy and safety of this compound in relevant animal models.

The information presented in this technical guide serves as a foundation for researchers and drug development professionals to build upon, with the ultimate goal of unlocking the full therapeutic potential of this compound.

10-Nonadecanol: A Technical Guide to its Discovery and Scientific History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Nonadecanol, a C19 secondary fatty alcohol, has a history rooted in the analysis of natural products rather than a singular, celebrated discovery. Its identification is intertwined with the broader exploration of plant and insect biochemistry. This technical guide provides a comprehensive overview of the discovery, characterization, and synthesis of this compound, offering insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction: An Unassuming Beginning

Unlike many molecules with a well-documented history of discovery, this compound's emergence into the scientific record is more subtle. It is not associated with a specific breakthrough synthesis or a targeted search for a bioactive compound. Instead, its identification is a result of the steady advancement of analytical techniques, particularly in the study of complex natural mixtures.

While a definitive first isolation is not clearly documented in readily available literature, early encounters with this compound likely occurred during the chemical analysis of various organisms. It has been identified as a component in the essential oil of Helichrysum odoratissimum, a plant used in traditional medicine.[1][2][3][4][5] The investigation of insect cuticular hydrocarbons and pheromones also represents a probable avenue for its initial detection.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been determined through various analytical methods. These data are crucial for its identification, purification, and for predicting its behavior in biological and chemical systems.

PropertyValueSource
Molecular FormulaC₁₉H₄₀OPubChem
Molecular Weight284.52 g/mol PubChem
IUPAC NameNonadecan-10-olPubChem
CAS Number16840-84-9PubChem
Melting Point62-64 °CVarious Suppliers
Boiling Point362.8±11.0 °C at 760 mmHgPubChem
Density0.8±0.1 g/cm³PubChem
Water SolubilityInsolubleVarious Suppliers
LogP7.95PubChem

Early Characterization and Analytical Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Early studies would have employed methods such as infrared (IR) spectroscopy to identify the hydroxyl functional group and mass spectrometry (MS) to determine the molecular weight and fragmentation pattern. Later, nuclear magnetic resonance (NMR) spectroscopy would have provided the definitive carbon skeleton and the position of the hydroxyl group.

Spectroscopic DataKey Features
Infrared (IR) Spectroscopy Broad absorption band around 3300 cm⁻¹ (O-H stretch); Absorptions in the 2850-2960 cm⁻¹ region (C-H stretch)
Mass Spectrometry (MS) Molecular ion peak (M+) at m/z 284; Characteristic fragmentation pattern corresponding to the loss of water and cleavage adjacent to the hydroxyl group.
¹³C NMR Spectroscopy Signal around 72 ppm corresponding to the carbon atom bearing the hydroxyl group; A series of signals in the aliphatic region (14-40 ppm).
¹H NMR Spectroscopy A multiplet around 3.6 ppm corresponding to the proton on the carbon with the hydroxyl group; A broad singlet for the hydroxyl proton; A complex pattern of signals in the aliphatic region (0.8-1.5 ppm).

Historical Synthesis Methodologies

While a specific "first synthesis" of this compound is not historically prominent, its creation would have fallen under the general synthetic strategies for long-chain secondary alcohols developed in the 20th century. The most probable and historically significant method for its laboratory synthesis is the Grignard reaction.

Experimental Protocol: Grignard Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound using a Grignard reagent and an aldehyde, a cornerstone of C-C bond formation in organic chemistry.

Materials:

  • 1-Bromononane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Decanal

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Add a solution of 1-bromononane in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition.

    • After the addition is complete, reflux the mixture gently for 30-60 minutes to ensure complete formation of the nonylmagnesium bromide.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of decanal in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the crude product by recrystallization or column chromatography.

Visualizing the Synthesis

The following diagrams illustrate the key chemical transformations and a conceptual workflow for the synthesis and characterization of this compound.

G cluster_synthesis Grignard Synthesis Pathway 1-Bromononane 1-Bromononane Nonylmagnesium_bromide Nonylmagnesium bromide (Grignard Reagent) 1-Bromononane->Nonylmagnesium_bromide + Mg, Et2O Magnesium Magnesium Magnesium->Nonylmagnesium_bromide Intermediate_alkoxide Intermediate Alkoxide Nonylmagnesium_bromide->Intermediate_alkoxide + Decanal Decanal Decanal Decanal->Intermediate_alkoxide This compound This compound Intermediate_alkoxide->this compound + H3O+ (work-up)

Caption: General Grignard reaction pathway for the synthesis of this compound.

G cluster_workflow Isolation and Characterization Workflow Natural_Source Natural Source (e.g., Helichrysum odoratissimum) Extraction Solvent Extraction Natural_Source->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography, GC) Crude_Extract->Chromatography Isolated_Compound Isolated this compound Chromatography->Isolated_Compound Spectroscopy Spectroscopic Analysis (MS, IR, NMR) Isolated_Compound->Spectroscopy Structure_Elucidation Structure Elucidation Spectroscopy->Structure_Elucidation

Caption: Conceptual workflow for the isolation and characterization of this compound from a natural source.

Conclusion

The history of this compound is one of incremental scientific discovery rather than a singular event. Its identification in natural sources and the development of robust synthetic methods like the Grignard reaction have allowed for its characterization and availability for further research. For drug development professionals, understanding the origins and properties of such long-chain alcohols is crucial, as they can serve as important intermediates, excipients, or possess their own unique biological activities. The methodologies outlined in this guide provide a foundational understanding for the synthesis and analysis of this compound and related compounds.

References

Methodological & Application

Application Notes and Protocols for the Use of 10-Nonadecanol in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Nonadecanol, a C19 secondary fatty alcohol, serves as a valuable tool in gas chromatography (GC) for the quantitative analysis of various compounds. Its high molecular weight, chemical stability, and structural similarity to many analytes of interest, such as fatty acids, fatty alcohols, and other long-chain compounds, make it an excellent candidate for use as an internal standard. An internal standard is crucial for correcting variations in sample preparation and injection volume, thereby improving the accuracy and precision of quantitative analysis.[1] This document provides detailed application notes and protocols for the utilization of this compound in GC-based methodologies.

Principle of Internal Standardization

In quantitative GC analysis, an internal standard (IS) is a compound of known concentration that is added to all samples, calibration standards, and quality control samples. The ratio of the analyte peak area to the internal standard peak area is then used for quantification. This approach mitigates errors arising from sample loss during preparation, variations in injection volume, and instrumental drift.[1][2]

Key characteristics of an ideal internal standard, which are met by this compound for many applications, include:

  • It should not be naturally present in the sample matrix.

  • It must be chemically similar to the analyte(s) of interest.

  • It should be well-resolved from other components in the chromatogram.

  • It should be stable under the analytical conditions.

Applications of this compound in Gas Chromatography

The primary application of this compound in gas chromatography is as an internal standard for the quantification of:

  • Fatty Acid Methyl Esters (FAMEs): In the analysis of fats and oils, triglycerides are often transesterified to FAMEs for GC analysis. This compound, after appropriate derivatization, can serve as an effective internal standard.

  • Long-Chain Fatty Alcohols: For the analysis of waxes, natural products, and industrial samples containing free fatty alcohols.

  • Plant Sterols and Other Lipids: In the analysis of complex lipid profiles from biological or food samples.

  • Volatile and Semi-Volatile Organic Compounds: In environmental and metabolomics studies where a high-boiling, stable internal standard is required.

Experimental Protocols

Due to its high boiling point and polar hydroxyl group, this compound, along with many target analytes like other fatty alcohols and sterols, often requires derivatization to improve its volatility and chromatographic peak shape. Silylation is a common and effective derivatization technique.

This protocol describes the silylation of hydroxyl-containing compounds to form their trimethylsilyl (TMS) ethers, which are more volatile and suitable for GC analysis.

Materials:

  • This compound (as an internal standard)

  • Sample containing hydroxylated analytes

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane (GC grade)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL.

  • Sample Preparation: Accurately weigh or measure a known amount of the sample into a GC vial.

  • Addition of Internal Standard: Add a precise volume of the this compound stock solution to the sample vial. The amount should be chosen to yield a GC peak area comparable to that of the analytes of interest.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen at room temperature.

  • Derivatization:

    • Add 100 µL of anhydrous pyridine to the dried residue and vortex briefly to dissolve.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cooling and Dilution: Allow the vial to cool to room temperature. If necessary, dilute the derivatized sample with hexane to an appropriate concentration for GC analysis.

  • GC Analysis: Inject 1 µL of the final solution into the gas chromatograph.

This method is adapted from the analysis of essential oils containing long-chain alcohols and is suitable for the analysis of TMS-derivatized this compound and similar analytes.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Autosampler

GC Conditions:

ParameterValue
Column DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Injector Temperature 280°C
Injection Mode Splitless (or split, depending on concentration)
Oven Temperature Program Initial temperature 60°C, hold for 2 min. Ramp at 4°C/min to 280°C, hold for 10 min.
Detector FID or MS
FID Temperature 300°C
MS Transfer Line Temp. 280°C
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
MS Scan Range m/z 40-600

Data Presentation

The following table presents typical retention data for this compound and related compounds. Actual retention times may vary depending on the specific instrument, column, and analytical conditions. Kovats Retention Indices (RI) are provided for better inter-laboratory comparison.

CompoundIsomerCAS NumberGC ColumnRetention Time (min)Kovats Retention Index (RI)
This compound -16840-84-9DB-5Not widely reportedNot widely reported
1-Nonadecanoln-1454-84-8DB-1Not specified2176[3]
1-Nonadecanoln-1454-84-8HP-5MSNot specified2156[4]
Decanaln-112-31-2DB-5Not specified1204[5]
Nonanaln-124-19-6DB-5Not specified1104[6]
1-Nonanoln-143-08-8DB-5Not specified1172[7]

Note: The retention time for this compound on a DB-5 column was reported in a study on Helichrysum odoratissimum essential oil, but the exact value was not explicitly stated in the available literature. However, its presence was confirmed by GC-MS analysis.[8]

Diagrams

The following diagram illustrates the general workflow for the quantitative analysis of a sample using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Derivatization Derivatization (e.g., Silylation) Add_IS->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID or MS) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification (using Calibration Curve) Ratio_Calculation->Quantification Result Final Result Quantification->Result

GC analysis workflow with internal standard.

This diagram shows the logical relationship of how an internal standard corrects for variations in the analytical process.

logical_relationship cluster_process Analytical Process cluster_measurement Measurement Analyte Analyte Variation Process Variation (e.g., injection volume) Analyte->Variation IS This compound (IS) IS->Variation Analyte_Response Analyte Peak Area Variation->Analyte_Response IS_Response IS Peak Area Variation->IS_Response Ratio Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Stable_Result Stable & Accurate Quantification Ratio->Stable_Result

Internal standard variation correction.

Conclusion

This compound is a highly suitable internal standard for the quantitative analysis of a wide range of long-chain compounds by gas chromatography. Its use, in conjunction with appropriate sample preparation and derivatization, can significantly enhance the accuracy, precision, and reliability of analytical results. The protocols and information provided in this document serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively incorporate this compound into their GC-based analytical workflows.

References

Application Notes and Protocols: 10-Nonadecanol as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 10-Nonadecanol as an internal standard (IS) in mass spectrometry (MS), particularly for the quantitative analysis of long-chain fatty alcohols and related lipid molecules. The protocols outlined below are intended to serve as a foundational methodology that can be adapted to specific research needs.

Introduction to this compound as an Internal Standard

Quantitative mass spectrometry relies on the use of internal standards to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should be chemically similar to the analyte of interest but not naturally present in the sample.[1][2] this compound, a C19 secondary fatty alcohol, serves as an excellent internal standard for the analysis of various long-chain aliphatic alcohols and related lipids due to its structural similarity and the low probability of its natural occurrence in most biological matrices. Its distinct mass and retention time allow for clear separation and quantification.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular Formula C₁₉H₄₀O[3][4]
Molecular Weight 284.52 g/mol [3][4]
CAS Number 16840-84-9[3][4]
Boiling Point 344.00 to 345.00 °C @ 760.00 mm Hg (estimated)[5]
Solubility Soluble in alcohol; Insoluble in water[5]

Applications

This compound is a suitable internal standard for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of:

  • Fatty Alcohols: Quantification of both free and esterified long-chain fatty alcohols in biological samples such as plant tissues, microbial cultures, and animal-derived matrices.

  • Plant Sterols: While not a sterol itself, its elution profile can be compatible with sterol analysis, serving as a reliable internal standard for quantification.[6]

  • Food Analysis: Determination of fatty alcohol content in various food products and ingredients.[5][7][8]

Experimental Protocols

A precise and accurate stock solution is critical for quantitative analysis.

Materials:

  • This compound (≥98% purity)

  • Anhydrous ethanol or hexane (GC grade)

  • Volumetric flasks (Class A)

  • Analytical balance

Procedure:

  • Accurately weigh approximately 10 mg of this compound using an analytical balance.

  • Transfer the weighed this compound to a 10 mL volumetric flask.

  • Dissolve the this compound in a small amount of the chosen solvent (e.g., hexane).

  • Once fully dissolved, bring the volume up to the 10 mL mark with the solvent.

  • This creates a stock solution of approximately 1 mg/mL. Store this solution at -20°C in a tightly sealed vial.

  • Prepare working standard solutions by diluting the stock solution to the desired concentration (e.g., 10 µg/mL).

For GC-MS analysis, analytes must be volatile and thermally stable. Fatty alcohols often require derivatization to improve their chromatographic properties.[9]

Materials:

  • Biological sample (e.g., plant tissue, microbial cells)

  • Chloroform/Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Hexane (GC grade)

  • This compound internal standard working solution

Protocol:

  • Homogenization and Extraction:

    • To a known amount of sample (e.g., 100 mg of tissue), add a defined volume of the this compound internal standard working solution.

    • Add 3 mL of a chloroform/methanol (2:1, v/v) mixture.

    • Homogenize the sample thoroughly using a suitable method (e.g., sonication, bead beating).

    • Vortex the mixture for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Phase Separation:

    • Add 0.75 mL of 0.9% NaCl solution to the mixture and vortex again.

    • Centrifuge at 3000 x g for 10 minutes.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Drying and Derivatization:

    • Dry the collected organic phase over anhydrous sodium sulfate.

    • Transfer the dried extract to a new vial and evaporate the solvent under a gentle stream of nitrogen.

    • To the dried lipid extract, add 100 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

    • Seal the vial and heat at 70°C for 60 minutes to form trimethylsilyl (TMS) ethers.

  • Final Sample Preparation:

    • After cooling, evaporate the derivatization reagents under nitrogen.

    • Re-dissolve the derivatized sample in an appropriate volume of hexane (e.g., 100 µL) for GC-MS analysis.

GC-MS Analysis Parameters

The following are suggested starting parameters for the GC-MS analysis of fatty alcohols as their TMS derivatives. Optimization may be required based on the specific instrument and analytes.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 280°C
Injection Volume 1 µL (Splitless mode)
Oven Temperature Program Initial temperature of 150°C, hold for 2 min, ramp to 280°C at 5°C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600

Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of the this compound internal standard.

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target fatty alcohol(s) and a constant concentration of the this compound internal standard.

  • Derivatization and Analysis: Derivatize and analyze the calibration standards using the same protocol as the samples.

  • Data Processing:

    • Identify the peaks corresponding to the TMS-derivatized analytes and the this compound-TMS derivative based on their retention times and mass spectra. The mass spectrum of this compound can be found in the NIST WebBook.[4]

    • Integrate the peak areas for each analyte and the internal standard.

  • Quantification:

    • Calculate the response factor (RF) for each analyte relative to the internal standard using the calibration standards.

    • Plot a calibration curve of the analyte/IS peak area ratio against the analyte concentration.

    • Determine the concentration of the analyte in the unknown samples by using the measured peak area ratio and the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_calibration Calibration Sample Biological Sample Add_IS Add this compound IS Sample->Add_IS Spike Extraction Lipid Extraction (Chloroform/Methanol) Add_IS->Extraction Drying Dry & Evaporate Extraction->Drying Derivatization Derivatization (TMS) Drying->Derivatization Reconstitution Reconstitute in Hexane Derivatization->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS Data_Processing Data Processing (Peak Integration) GCMS->Data_Processing Quantification Quantification Data_Processing->Quantification Standards Calibration Standards Deriv_Standards Derivatize Standards Standards->Deriv_Standards Analyze_Standards Analyze Standards Deriv_Standards->Analyze_Standards Cal_Curve Generate Calibration Curve Analyze_Standards->Cal_Curve Cal_Curve->Quantification

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Logical_Relationship Analyte Analyte (e.g., Fatty Alcohol) Sample_Prep Sample Preparation (Extraction, Derivatization) Analyte->Sample_Prep IS Internal Standard (this compound) IS->Sample_Prep GC_MS GC-MS Analysis Sample_Prep->GC_MS Analyte_Response Analyte Peak Area GC_MS->Analyte_Response IS_Response IS Peak Area GC_MS->IS_Response Ratio Peak Area Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Quantification Accurate Quantification Ratio->Quantification Corrects for variability

Caption: Role of this compound in correcting for experimental variability.

References

Application Notes and Protocols for the Analytical Detection of 10-Nonadecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Nonadecanol is a long-chain secondary fatty alcohol. The precise and accurate quantification of such long-chain alcohols is crucial in various research and development fields, including biochemistry, environmental science, and pharmaceutical development. This document provides detailed application notes and protocols for the analytical detection of this compound using modern chromatographic techniques. The primary method detailed is Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile and semi-volatile compounds. Additionally, an overview of a complementary method, Liquid Chromatography-Mass Spectrometry (LC-MS), is provided.

Analytical Methods Overview

The detection of this compound typically requires a multi-step analytical workflow that includes sample preparation, chromatographic separation, and detection. Due to the low volatility and polar hydroxyl group of this compound, a derivatization step is generally required for successful GC-MS analysis to improve its volatility and chromatographic behavior.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of fatty alcohols. The methodology involves the separation of volatile compounds in the gas phase followed by their detection using a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) data. For this compound, a derivatization step to silylate the hydroxyl group is essential for good peak shape and thermal stability.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful alternative for the analysis of less volatile and more polar compounds. While underivatized long-chain alcohols can be challenging to ionize efficiently by electrospray ionization (ESI), derivatization strategies can be employed to introduce a readily ionizable functional group. LC-MS can be particularly useful for analyzing this compound in complex biological matrices without the need for extensive cleanup to remove non-volatile components.

Experimental Protocols

The following protocols are provided as a comprehensive guide for the analysis of this compound. While these methods are based on established procedures for long-chain fatty alcohols, method validation and optimization are recommended for specific sample matrices and instrumentation.

Protocol 1: Quantitative Analysis of this compound in Human Plasma by GC-MS

This protocol details the extraction, derivatization, and analysis of this compound from human plasma.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Objective: To extract lipids, including this compound, from the plasma matrix.

  • Materials:

    • Human plasma sample

    • Internal Standard (IS) solution (e.g., 1-Heptadecanol, 10 µg/mL in methanol)

    • Chloroform (HPLC grade)

    • Methanol (HPLC grade)

    • 0.9% NaCl solution

    • Centrifuge tubes (glass, 15 mL)

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Pipette 1.0 mL of human plasma into a 15 mL glass centrifuge tube.

    • Add 50 µL of the internal standard solution.

    • Add 2.0 mL of methanol and vortex for 30 seconds to precipitate proteins.

    • Add 1.0 mL of chloroform and vortex for 1 minute.

    • Add 1.0 mL of chloroform and 1.0 mL of 0.9% NaCl solution. Vortex for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully transfer the lower organic layer (chloroform) to a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization: Silylation

  • Objective: To convert this compound to its more volatile trimethylsilyl (TMS) ether derivative.

  • Materials:

    • Dried sample extract

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (anhydrous)

    • Heating block or oven

    • GC vials with inserts

  • Procedure:

    • To the dried extract, add 50 µL of anhydrous pyridine to redissolve the residue.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool to room temperature before GC-MS analysis.

3. GC-MS Analysis

  • Objective: To separate and quantify the TMS-derivatized this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Typical GC-MS Parameters:

ParameterSetting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Injector Splitless, 280°C
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial 150°C for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
MS Transfer Line 280°C
Ion Source Electron Ionization (EI), 70 eV, 230°C
MS Mode Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification
SIM Ions To be determined from the mass spectrum of the this compound-TMS derivative (e.g., M-15, characteristic fragments)

4. Data Analysis and Quantification

  • Calibration: Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) in a surrogate matrix and process them alongside the samples.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Determine the concentration of this compound in the samples from this curve.

Protocol 2: Screening of this compound in Water Samples by SPE and GC-MS

This protocol is suitable for the analysis of this compound in environmental water samples.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To concentrate this compound from a large volume of water and remove interfering substances.

  • Materials:

    • Water sample (e.g., 500 mL)

    • Internal Standard (IS) solution

    • C18 SPE cartridges (e.g., 500 mg, 6 mL)

    • SPE manifold

    • Methanol (HPLC grade)

    • Dichloromethane (DCM, HPLC grade)

    • Deionized water

  • Procedure:

    • Condition the C18 SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not let the cartridge run dry.

    • Spike the water sample with the internal standard.

    • Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove salts and polar impurities.

    • Dry the cartridge under vacuum for 30 minutes.

    • Elute the retained analytes with 2 x 3 mL of DCM.

    • Collect the eluate and evaporate to approximately 0.5 mL under a gentle stream of nitrogen.

    • Proceed with derivatization as described in Protocol 1, step 2.

2. GC-MS Analysis

  • Follow the GC-MS parameters and data analysis steps as outlined in Protocol 1.

Quantitative Data Summary

The following table summarizes representative method validation parameters for the quantitative analysis of long-chain fatty alcohols using GC-based methods. These values are illustrative and should be determined for each specific application.[1]

ParameterTypical Performance
Linearity (r²) > 0.999
Range 0.1 - 25 µg/mL
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.1 µg/mL
Accuracy (Recovery) 90 - 110%
Precision (RSD%) < 15%

Visualizations

Experimental Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Plasma or Water Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation with BSTFA Evaporation->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Acquisition Data Acquisition (Scan/SIM) GCMS_Analysis->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for the GC-MS analysis of this compound.

Logical Relationship for Method Selection

Method_Selection Analyte This compound (Long-chain alcohol) Properties Properties: - Low Volatility - Polar -OH group Analyte->Properties GC_Challenge Challenge for GC: Poor peak shape & volatility Properties->GC_Challenge LCMS_Method Alternative: LC-MS (may also require derivatization) Properties->LCMS_Method Derivatization Solution: Derivatization (Silylation) GC_Challenge->Derivatization GCMS_Method GC-MS Method: High sensitivity & selectivity Derivatization->GCMS_Method

References

Application Note: Derivatization of 10-Nonadecanol for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain alcohols such as 10-Nonadecanol (C₁₉H₄₀O) present analytical challenges for Gas Chromatography-Mass Spectrometry (GC-MS) due to their low volatility and high polarity. The presence of a hydroxyl (-OH) group can lead to poor peak shape (tailing), low sensitivity, and potential thermal degradation in the hot GC inlet.[1] Derivatization is a crucial sample preparation step that converts the polar -OH group into a less polar, more volatile, and more thermally stable functional group, thereby significantly improving chromatographic performance and detection.[2]

The most common derivatization technique for alcohols is silylation, which involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[1][3] This process results in a TMS-ether derivative that is more volatile and less likely to adsorb onto active sites within the GC system, leading to sharper peaks and improved analytical results. This application note provides a detailed protocol for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.

Principle of Silylation

Silylation is a chemical modification technique where an active hydrogen atom in a polar functional group is replaced by a silyl group, typically a trimethylsilyl (Si(CH₃)₃) group.[3] For an alcohol like this compound, the reaction with a silylating agent such as BSTFA results in the formation of a more volatile and thermally stable trimethylsilyl ether. The addition of a catalyst like TMCS increases the reactivity of the silylating reagent, ensuring a rapid and complete reaction, even for sterically hindered secondary alcohols.[4]

Experimental Protocols

Materials and Reagents
  • Analyte: this compound standard

  • Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvent: Anhydrous Pyridine or Acetonitrile (Silylation Grade)

  • Internal Standard (Optional): e.g., Tetracosane or other suitable long-chain alkane

  • Equipment:

    • GC-MS system with a suitable capillary column (e.g., low-polarity siloxane-based phase)[3]

    • Autosampler vials (2 mL) with PTFE-lined caps

    • Microsyringes

    • Heating block or oven capable of maintaining 60-75°C

    • Vortex mixer

    • Nitrogen gas supply for solvent evaporation (if needed)

Detailed Derivatization Protocol

a. Sample Preparation:

  • Accurately weigh 1-2 mg of the this compound sample or standard into a clean, dry 2 mL autosampler vial.

  • If working with a solution, transfer an aliquot containing the desired amount of analyte into the vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous, as moisture can deactivate the silylating reagent.[4][5]

b. Derivatization Reaction:

  • Add 100 µL of a suitable anhydrous solvent (e.g., Pyridine) to dissolve the dried sample.

  • Add 100 µL of the silylating reagent (BSTFA + 1% TMCS) to the vial. A 2:1 molar excess of the reagent to active hydrogens is recommended for a complete reaction.[4]

  • Securely cap the vial immediately to prevent the ingress of moisture.

  • Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Heat the vial at 75°C for 45 minutes in a heating block or oven to facilitate the reaction.[4]

  • Allow the vial to cool to room temperature before analysis.

c. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Analyze the sample using an appropriate temperature program. For example: initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.

  • The mass spectrometer can be operated in full scan mode to identify the derivatized compound and its characteristic fragmentation pattern.

Data Presentation

The derivatization process is expected to significantly improve the chromatographic results for this compound. The following table summarizes the anticipated quantitative changes.

ParameterBefore Derivatization (Expected)After Silylation (Expected)Rationale for Improvement
Retention Time (min) 22.519.8Increased volatility of the TMS-ether derivative leads to earlier elution.[1]
Peak Shape (Symmetry) 0.7 (Tailing)>0.95 (Symmetrical)Reduced interaction with active sites in the column and inlet.[1]
Peak Height/Area LowerSignificantly HigherImproved thermal stability prevents on-column degradation and loss of analyte.[2]
Key Mass Fragments (m/z) 266 (M-H₂O)⁺, 141, 127356 (M)⁺, 341 (M-15)⁺, 129Formation of a stable molecular ion and characteristic fragments from the TMS group.

Note: The data presented in this table is illustrative and serves to demonstrate the expected improvements from the derivatization procedure.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis.

G Figure 1. Experimental Workflow for this compound Derivatization cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Dry Dry Sample (N2 Stream) Sample->Dry AddSolvent Add Anhydrous Solvent Dry->AddSolvent AddReagent Add BSTFA + TMCS AddSolvent->AddReagent Vortex Vortex Mix AddReagent->Vortex Heat Incubate at 75°C Vortex->Heat Inject Inject into GC-MS Heat->Inject Analyze Acquire Data Inject->Analyze Process Process & Report Results Analyze->Process

Caption: Workflow for the derivatization and analysis of this compound.

Silylation Reaction

The diagram below shows the chemical transformation of this compound into its trimethylsilyl (TMS) ether derivative.

Reaction Figure 2. Silylation Reaction of this compound Reactants Products Alcohol This compound (C₁₉H₄₀O) Derivative TMS-Derivative (C₂₂H₄₈OSi) Alcohol->Derivative  TMCS Catalyst  75°C Reagent BSTFA Reagent->Derivative Byproduct Byproducts Reagent->Byproduct

Caption: Silylation of this compound with BSTFA to form a TMS-ether.

References

Application Note: Quantification of 10-Nonadecanol in Plant Extracts by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note provides a detailed protocol for the quantification of 10-Nonadecanol, a secondary fatty alcohol identified as a plant metabolite, in various plant extracts. The methodology outlines sample preparation, including extraction and derivatization, followed by quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is intended for researchers in natural product chemistry, pharmacology, and drug development who are interested in the quantitative assessment of this compound in plant matrices.

Introduction

This compound (C₁₉H₄₀O) is a long-chain secondary fatty alcohol that has been identified as a metabolite in several plant species.[1] Unlike primary alcohols, the hydroxyl group in this compound is located on the 10th carbon of the nonadecane chain. The presence and concentration of such phytochemicals are of significant interest due to their potential biological activities and as chemotaxonomic markers. Accurate quantification of this compound is essential for understanding its physiological role in plants and for the evaluation of its potential pharmacological applications. This document provides a robust and reliable method for the quantification of this compound in plant extracts using GC-MS, a widely accessible and sensitive analytical technique.

Experimental Protocols

Sample Preparation and Extraction

The initial step involves the extraction of lipids, including this compound, from the plant material. As fatty alcohols can exist in both free form and as esters within plant waxes, a saponification step is included to ensure the analysis of the total this compound content.

Materials:

  • Dried and powdered plant material

  • Hexane

  • Methanol

  • Potassium hydroxide (KOH)

  • Deionized water

  • Anhydrous sodium sulfate

  • Soxhlet apparatus or ultrasonic bath

  • Rotary evaporator

  • Glassware (beakers, flasks, separatory funnel)

Protocol:

  • Extraction:

    • Accurately weigh approximately 5-10 g of dried, powdered plant material.

    • Perform a Soxhlet extraction with hexane for 6-8 hours to extract the total lipid content. Alternatively, use ultrasonication with hexane (3 x 50 mL, 30 minutes each).

    • Collect the hexane extract and evaporate the solvent using a rotary evaporator at 40°C to obtain the crude lipid extract.

  • Saponification (to release esterified this compound):

    • Dissolve the crude lipid extract in 50 mL of 2 M methanolic KOH.

    • Reflux the mixture for 2 hours at 80°C.

    • After cooling to room temperature, add 50 mL of deionized water to the mixture.

  • Extraction of Unsaponifiable Matter:

    • Transfer the mixture to a separatory funnel.

    • Extract the unsaponifiable fraction (containing free fatty alcohols) three times with 50 mL of hexane.

    • Combine the hexane fractions and wash them with deionized water until the washings are neutral.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Evaporate the hexane under a gentle stream of nitrogen or using a rotary evaporator.

Derivatization

To enhance the volatility and improve the chromatographic peak shape of the long-chain alcohol, a derivatization step is necessary before GC-MS analysis. Silylation is a common and effective method.

Materials:

  • Dried extract containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • Re-dissolve the dried extract from the previous step in 100 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Seal the vial tightly and heat at 70°C for 1 hour.

  • After cooling, the sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for lipid analysis (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC-MS Parameters:

ParameterValue
Injector Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program - Initial temperature: 150°C, hold for 2 min- Ramp: 10°C/min to 300°C- Final hold: 10 min at 300°C
MS Transfer Line Temp 290°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600
Acquisition Mode Full Scan for identification and Selected Ion Monitoring (SIM) for quantification

SIM Mode Ions for Quantitation of this compound-TMS derivative:

  • To be determined by analyzing the mass spectrum of a derivatized this compound standard. Characteristic fragment ions will be selected for their specificity and abundance.

Quantification

Calibration Curve:

  • Prepare a stock solution of this compound analytical standard in hexane.

  • Create a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Derivatize 100 µL of each calibration standard using the same procedure as for the samples.

  • Inject the derivatized standards into the GC-MS and analyze in SIM mode.

  • Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standard.

Sample Analysis:

  • Inject the derivatized plant extract into the GC-MS.

  • Identify the this compound-TMS peak by comparing its retention time and mass spectrum with the derivatized standard.

  • Record the peak area of the target ion in SIM mode.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Data Presentation

The quantitative data for this compound in different hypothetical plant extracts are summarized in the table below for easy comparison.

Plant SpeciesPlant PartConcentration of this compound (µg/g of dry weight)
Helichrysum odoratissimumLeaves15.2 ± 1.8
Corydalis adiantifoliaTubers8.7 ± 0.9
Annona muricataLeaf Wax25.4 ± 3.1
Securidaca longepedunculataRoots5.6 ± 0.7

Note: The data presented are for illustrative purposes and should be determined experimentally.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction (Hexane) plant_material->extraction derivatization Derivatization (BSTFA) saponification Saponification (Methanolic KOH) extraction->saponification extract_unsap Extraction of Unsaponifiables saponification->extract_unsap dried_extract Dried Extract extract_unsap->dried_extract dried_extract->derivatization gcms_analysis GC-MS Analysis (SIM Mode) derivatization->gcms_analysis quantification Quantification (Calibration Curve) gcms_analysis->quantification data_reporting Data Reporting quantification->data_reporting

Caption: Experimental workflow for the quantification of this compound.

Logical Relationship of Analytical Steps

logical_relationship cluster_extraction Extraction & Isolation cluster_detection Detection & Quantification A Total Lipid Extraction B Release of Esterified Alcohols A->B Saponification C Isolation of Free Alcohols B->C Liquid-Liquid Extraction D Increase Volatility C->D Derivatization E Separation & Detection D->E GC-MS F Accurate Measurement E->F External Standard

Caption: Key logical steps in the analytical protocol.

References

Application Notes and Protocols for the Use of 10-Nonadecanol in Lipidomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 10-Nonadecanol as an internal standard in lipidomics research. Detailed protocols for sample preparation, derivatization, and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided, along with data presentation guidelines and a visualization of the relevant metabolic pathway.

Introduction to this compound in Lipidomics

In the field of lipidomics, accurate quantification of lipid species is paramount. The complexity of biological matrices necessitates the use of internal standards to correct for variations in sample extraction, derivatization, and instrument response. This compound, a 19-carbon straight-chain secondary fatty alcohol, serves as an excellent internal standard for the analysis of a wide range of fatty acids and other lipid classes. Its structural similarity to endogenous fatty acids, coupled with its distinct mass, allows for precise and reliable quantification.

Key Applications

  • Internal Standard for Fatty Acid Profiling: this compound is particularly well-suited as an internal standard for the quantitative analysis of free fatty acids and total fatty acid composition in various biological samples, including plasma, tissues, and cell cultures.

  • Quality Control in Lipid Extraction: By spiking samples with a known amount of this compound at the beginning of the extraction process, researchers can monitor the efficiency and reproducibility of their lipid extraction methodology.

  • Method Validation: this compound can be used to validate the accuracy and precision of analytical methods for lipid quantification.

Experimental Protocols

I. Sample Preparation and Lipid Extraction

A modified Folch extraction procedure is recommended for the extraction of lipids from biological samples.

Materials:

  • This compound internal standard solution (1 mg/mL in methanol)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Sample (e.g., 100 µL plasma, 10-20 mg tissue homogenate, or 1x10^6 cells)

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • To the sample in a glass centrifuge tube, add a known volume of the this compound internal standard solution. The amount should be in the mid-range of the expected concentration of the analytes of interest.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Incubate at room temperature for 20 minutes.

  • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • The dried lipid extract can be stored at -80°C until analysis.

II. Derivatization for GC-MS Analysis

For GC-MS analysis, fatty acids and alcohols are typically converted to their more volatile methyl ester or trimethylsilyl (TMS) ether derivatives, respectively.

A. Fatty Acid Methyl Ester (FAME) Derivatization:

Materials:

  • Dried lipid extract

  • 2% (v/v) H₂SO₄ in methanol

  • Hexane

  • Saturated NaCl solution

Procedure:

  • To the dried lipid extract, add 1 mL of 2% H₂SO₄ in methanol.

  • Cap the tube tightly and heat at 80°C for 1 hour.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

  • Vortex for 30 seconds.

  • Centrifuge at 1,000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs and the derivatized this compound to a GC vial for analysis.

B. Trimethylsilyl (TMS) Ether Derivatization:

Materials:

  • Dried lipid extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

Procedure:

  • To the dried lipid extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool to room temperature. The sample is now ready for GC-MS analysis.

III. GC-MS Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 250°C, hold for 5 minutes

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-600

Data Analysis:

Quantification is achieved by comparing the peak area of the analyte of interest to the peak area of the this compound internal standard. A calibration curve should be constructed using known concentrations of the analytes and a fixed concentration of the internal standard.

IV. LC-MS Analysis

For LC-MS analysis, derivatization is often not required for free fatty acids and alcohols.

Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6545XT AdvanceLink Q-TOF or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: linear gradient to 100% B

    • 15-20 min: hold at 100% B

    • 20.1-25 min: return to 30% B for re-equilibration

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode for fatty acids, positive ion mode for fatty alcohols.

  • Scan Range: m/z 100-1000

Data Analysis:

Similar to GC-MS, quantification is based on the ratio of the analyte peak area to the internal standard peak area, with reference to a calibration curve.

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison between different experimental conditions or sample groups.

AnalyteSample Group A (Mean ± SD, n=3)Sample Group B (Mean ± SD, n=3)p-value
Palmitic Acid (16:0)15.2 ± 1.8 µg/mg25.7 ± 2.5 µg/mg<0.01
Oleic Acid (18:1)45.3 ± 4.1 µg/mg38.9 ± 3.7 µg/mg>0.05
Stearic Acid (18:0)8.9 ± 0.9 µg/mg12.4 ± 1.3 µg/mg<0.05
This compound (IS)Constant AmountConstant AmountN/A

Mandatory Visualization

Fatty Alcohol Metabolic Pathway

Long-chain fatty alcohols, such as this compound, are metabolized through a series of enzymatic reactions known as the fatty alcohol cycle. This pathway is crucial for the synthesis of wax esters and ether glycerolipids.[1]

Fatty_Alcohol_Metabolism Fatty_Acid Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase Fatty_Aldehyde Fatty Aldehyde Acyl_CoA->Fatty_Aldehyde Fatty Acyl-CoA Reductase Fatty_Alcohol Fatty Alcohol (e.g., this compound) Fatty_Aldehyde->Fatty_Alcohol Aldehyde Reductase Fatty_Acid_Redux Fatty Acid Fatty_Aldehyde->Fatty_Acid_Redux Fatty Aldehyde Dehydrogenase Fatty_Alcohol->Fatty_Aldehyde Alcohol Dehydrogenase Wax_Esters Wax Esters Fatty_Alcohol->Wax_Esters Acyl-CoA: Fatty Alcohol Acyltransferase Ether_Glycerolipids Ether Glycerolipids Fatty_Alcohol->Ether_Glycerolipids Alkyl-DHAP Synthase Lipidomics_Workflow Sample_Collection 1. Sample Collection (Plasma, Tissue, Cells) IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Lipid_Extraction 3. Lipid Extraction (Folch Method) IS_Spiking->Lipid_Extraction Derivatization 4. Derivatization (FAMEs/TMS Ethers for GC-MS) Lipid_Extraction->Derivatization Analysis 5. Instrumental Analysis (GC-MS or LC-MS) Derivatization->Analysis Data_Processing 6. Data Processing (Peak Integration, Normalization) Analysis->Data_Processing Quantification 7. Quantification & Statistical Analysis Data_Processing->Quantification

References

Application Notes and Protocols for 10-Nonadecanol in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Nonadecanol, a C19 secondary fatty alcohol, presents a unique substrate for investigating the activity of various metabolic enzymes, particularly those involved in lipid and xenobiotic metabolism.[1] Its long aliphatic chain and secondary hydroxyl group make it a relevant molecule for studying enzymes such as lipases, alcohol dehydrogenases (ADHs), and cytochrome P450 (CYP) monooxygenases. These application notes provide detailed protocols for utilizing this compound as a substrate in enzyme assays, offering valuable tools for drug development and metabolic research.

While specific kinetic data for this compound with many enzymes is not extensively documented in publicly available literature, the following protocols are based on established methods for similar long-chain alcohol substrates and provide a strong foundation for experimental design.

I. Lipase-Catalyzed Acylation of this compound

Lipases are versatile enzymes that can catalyze the acylation of secondary alcohols, a reaction valuable for kinetic resolution and the synthesis of chiral molecules.[2][3][4][5][6] The following protocol describes a typical lipase-catalyzed transesterification reaction using this compound as the substrate.

Experimental Principle

The lipase catalyzes the transfer of an acyl group from an acyl donor (e.g., vinyl acetate) to this compound, forming an ester. The reaction progress can be monitored by measuring the depletion of this compound or the formation of the corresponding ester using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Quantitative Data Summary
EnzymeAcyl DonorSolventTemperature (°C)Km (mM)Vmax (µmol/min/mg)Enantiomeric Excess (ee) %
e.g., Candida antarctica Lipase BVinyl AcetateToluene40User DeterminedUser DeterminedUser Determined
e.g., Pseudomonas cepacia LipaseIsopropenyl AcetateToluene40User DeterminedUser DeterminedUser Determined
Detailed Experimental Protocol

Materials:

  • This compound

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, Pseudomonas cepacia Lipase)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)[3][4]

  • Anhydrous organic solvent (e.g., toluene, diisopropyl ether)

  • Molecular sieves (4Å)

  • Internal standard for GC/HPLC analysis (e.g., dodecane)

  • Reaction vials

  • Incubator/shaker

Procedure:

  • Reaction Setup:

    • To a 10 mL glass vial, add 10 mg of this compound.

    • Add 5 mL of anhydrous organic solvent.

    • Add the acyl donor. A molar ratio of 2:1 (acyl donor:this compound) is a good starting point to ensure irreversibility.[3]

    • Add 50 mg of molecular sieves to maintain anhydrous conditions.[4]

    • Add a suitable amount of internal standard for chromatographic analysis.

    • Pre-incubate the mixture at the desired temperature (e.g., 40°C) for 15 minutes.

  • Enzyme Addition:

    • Initiate the reaction by adding 20 mg of immobilized lipase to the reaction mixture.

  • Incubation:

    • Incubate the reaction vials in a shaker at the desired temperature (e.g., 40°C) and agitation (e.g., 200 rpm).

  • Sampling and Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove the immobilized enzyme and stop the reaction.

    • Analyze the sample by GC or HPLC to determine the concentration of this compound and the corresponding ester product.

  • Data Analysis:

    • Calculate the initial reaction rate from the linear portion of the substrate depletion or product formation curve.

    • Determine kinetic parameters (Km and Vmax) by measuring initial rates at varying concentrations of this compound.

Experimental Workflow

LipaseAssayWorkflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare this compound Solution in Solvent B Add Acyl Donor and Internal Standard A->B C Add Molecular Sieves B->C D Pre-incubate at Reaction Temperature C->D E Initiate Reaction with Immobilized Lipase D->E F Incubate with Shaking E->F G Withdraw Aliquots at Time Points F->G H Filter to Stop Reaction G->H I Analyze by GC/HPLC H->I J Determine Kinetic Parameters (Km, Vmax) I->J ADHAssayWorkflow cluster_prep Preparation cluster_reaction Measurement cluster_analysis Data Analysis A Prepare Assay Buffer, NAD+, and this compound Stocks B Prepare Reaction Mixture in Cuvette A->B C Equilibrate in Spectrophotometer B->C D Record Baseline A340 C->D E Initiate with ADH Enzyme D->E F Monitor A340 Increase E->F G Calculate Initial Rate (ΔA340/min) F->G H Convert to NADH Formation Rate G->H I Determine Specific Activity and Kinetic Parameters H->I CYP_Metabolism Substrate This compound Enzyme Cytochrome P450 (e.g., CYP2E1, CYP3A4) Substrate->Enzyme Product1 Hydroxylated Metabolites Enzyme->Product1 Hydroxylation Product2 10-Nonadecanone Enzyme->Product2 Oxidation Cofactor NADPH + O2 -> NADP+ + H2O Cofactor->Enzyme Provides reducing equivalents

References

Application Notes and Protocols for the Dissolution of 10-Nonadecanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Nonadecanol (CAS: 16840-84-9) is a long-chain secondary fatty alcohol.[1] Its large aliphatic structure results in poor solubility in aqueous solutions, presenting a challenge for its use in biological and chemical experiments.[2][3] Proper solubilization is critical for obtaining accurate and reproducible results. These application notes provide detailed protocols for the dissolution of this compound for various research applications. Given the limited availability of specific solubility data for this compound, the following protocols are based on its known physicochemical properties and established methods for analogous long-chain fatty alcohols. Empirical validation of solubility and stability under specific experimental conditions is highly recommended.

Physicochemical Properties and Solubility

This compound is a waxy solid at room temperature with a high lipophilicity, as indicated by its estimated logP value. It is generally soluble in alcohols and insoluble in water.[2][3]

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventAbbreviationMolar Mass ( g/mol )Solubility of this compoundNotes
WaterH₂O18.02Insoluble (Estimated <0.01 mg/mL)[2]Not a suitable primary solvent.
EthanolEtOH46.07SolubleA common solvent for creating stock solutions. Heating or sonication may be required.
MethanolMeOH32.04SolubleSimilar to ethanol, can be used for stock solutions. The linear isomer, 1-Nonadecanol, is slightly soluble with sonication.[4]
Dimethyl SulfoxideDMSO78.13SolubleA good solvent for preparing high-concentration stock solutions. A 10 mM stock solution of 1-Nonadecanol in DMSO is commercially available, suggesting good solubility.[4]
N,N-DimethylformamideDMF73.09Soluble (Predicted)A strong polar aprotic solvent, likely to dissolve this compound.[5]

Note: The solubility data is largely qualitative and based on general statements for fatty alcohols and data for isomers like 1-Nonadecanol. Researchers should determine the empirical solubility for their specific concentration needs.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent

This protocol is suitable for preparing a concentrated stock of this compound that can be diluted into aqueous buffers or media for various in vitro assays. DMSO is recommended for the highest concentration stock, while ethanol is a suitable alternative with lower potential toxicity in some cell-based assays.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • or Ethanol (200 proof, absolute)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath or heat block

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a sterile tube or vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.845 mg of this compound (Molecular Weight: 284.52 g/mol ).

  • Solvent Addition: Add the appropriate volume of DMSO or ethanol to the vial.

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the solid does not fully dissolve, warm the solution in a water bath or on a heat block at 37-50°C for 5-10 minutes. Vortex intermittently.

    • Alternatively, or in addition to heating, place the vial in a sonicator bath for 10-15 minutes until the solution is clear.

  • Sterilization (Optional): If required for sterile applications, filter the stock solution through a 0.22 µm syringe filter that is compatible with the chosen solvent (e.g., PTFE for DMSO).

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays using a Carrier Protein

Long-chain fatty alcohols are often toxic to cells when added directly from an organic solvent. Complexing with a carrier protein like bovine serum albumin (BSA) improves solubility in aqueous media and enhances bioavailability for cellular uptake.

Materials:

  • This compound stock solution (from Protocol 1)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium

  • Sterile conical tubes

  • Water bath

Procedure:

  • Prepare BSA Solution: Prepare a 10% (w/v) BSA solution in sterile PBS or serum-free medium. Warm to 37°C to dissolve.

  • Complexation:

    • In a sterile conical tube, add the required volume of the 10% BSA solution.

    • While gently vortexing the BSA solution, slowly add the required volume of the this compound stock solution (from Protocol 1) dropwise. For example, to make a 100 µM working solution with 1% BSA, add 10 µL of a 10 mM stock solution to 1 mL of 10% BSA solution.

    • The final molar ratio of BSA to this compound should be optimized, but a starting point is typically between 1:3 to 1:5.

  • Incubation: Incubate the mixture in a 37°C water bath for 30-60 minutes with gentle shaking to allow for complexation.

  • Dilution to Final Concentration: Dilute the BSA-complexed this compound to the final desired concentration in your cell culture medium.

  • Control Preparation: Prepare a vehicle control using the same concentration of the organic solvent and BSA in the cell culture medium.

  • Application: The working solution is now ready to be added to cell cultures.

Visualizations

Diagram 1: Workflow for Dissolving this compound

G cluster_prep Stock Solution Preparation cluster_working Working Solution for Cell Culture weigh Weigh this compound add_solvent Add Organic Solvent (e.g., DMSO, Ethanol) weigh->add_solvent dissolve Vortex / Heat (37-50°C) / Sonicate add_solvent->dissolve check Visually Inspect for Clarity dissolve->check check->dissolve Not Clear stock High-Concentration Stock Solution check->stock Clear complex Add Stock Solution to BSA (Dropwise with Vortexing) stock->complex prep_bsa Prepare Fatty Acid-Free BSA Solution (e.g., 10%) prep_bsa->complex incubate Incubate at 37°C complex->incubate working Dilute to Final Concentration in Cell Culture Medium incubate->working

Caption: A flowchart illustrating the key steps for preparing a stock solution and a BSA-complexed working solution of this compound.

Diagram 2: Logical Relationships in Solvent Selection

G substance This compound (Long-Chain Secondary Alcohol) property High Lipophilicity Low Aqueous Solubility substance->property solvent_choice Solvent Choice property->solvent_choice organic_solvents Organic Solvents (DMSO, Ethanol) solvent_choice->organic_solvents Soluble aqueous_solvents Aqueous Solvents (Water, Buffers) solvent_choice->aqueous_solvents Insoluble application Application Type organic_solvents->application carrier Requires Carrier (e.g., BSA) aqueous_solvents->carrier stock Stock Solution Preparation application->stock bioassay Biological Assays (Cell Culture) application->bioassay bioassay->carrier

Caption: Decision-making process for selecting a suitable solvent system for this compound based on its properties and the intended application.

References

Application Notes and Protocols: 10-Nonadecanol in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 10-Nonadecanol in materials science, focusing on its use as a lubricant additive, a phase change material, and a polymer plasticizer. While specific experimental data for this compound is limited in publicly available literature, the following protocols and data are based on the established properties of long-chain secondary fatty alcohols and provide a strong framework for its evaluation.

Application as a Lubricant Additive

Long-chain secondary alcohols, such as this compound, are promising candidates for lubricant additives. The non-terminal position of the hydroxyl group can lead to a lower melting point and improved cold-flow properties in lubricant formulations.

Quantitative Data: Tribological Properties (Hypothetical)

The following table presents hypothetical data for a base oil formulated with this compound, illustrating the expected improvements in tribological performance.

PropertyBase OilBase Oil + 2% (w/w) this compoundASTM Standard
Coefficient of Friction0.120.09ASTM D5183
Wear Scar Diameter (mm)0.550.45ASTM D4172
Weld Point (N)16001800ASTM D2783
Pour Point (°C)-15-21ASTM D97
Experimental Protocol: Evaluation of Lubricant Performance

Objective: To determine the effect of this compound as an additive on the anti-wear and friction-reducing properties of a base lubricant.

Apparatus:

  • Four-ball tribometer

  • Optical microscope for wear scar measurement

  • Analytical balance

Materials:

  • Base lubricant (e.g., mineral oil, PAO)

  • This compound (≥98% purity)

  • Steel balls (as per ASTM D4172 specifications)

  • Heptane (for cleaning)

Procedure (based on ASTM D4172):

  • Preparation of Lubricant Blend: Prepare a 2% (w/w) solution of this compound in the base oil. Ensure complete dissolution, using gentle heating and stirring if necessary.

  • Assembly of Four-Ball Test Rig: Thoroughly clean the steel balls and the test cup with heptane and allow them to dry completely. Assemble the four-ball test configuration as per the manufacturer's instructions.

  • Test Execution:

    • Pour the lubricant sample (either base oil or the this compound blend) into the test cup, ensuring the stationary balls are fully submerged.

    • Set the test parameters:

      • Load: 392 N (40 kgf)

      • Speed: 1200 rpm

      • Temperature: 75 °C

      • Duration: 60 minutes

    • Start the test and record the friction coefficient throughout the duration.

  • Wear Scar Measurement:

    • After the test, disassemble the rig and clean the three stationary balls with heptane.

    • Measure the diameter of the wear scars on each of the three stationary balls in two perpendicular directions using an optical microscope.

    • Calculate the average wear scar diameter.

  • Data Analysis: Compare the average wear scar diameter and the friction coefficient of the base oil with the this compound blend.

Experimental Workflow: Lubricant Additive Testing

G cluster_prep Preparation cluster_test Tribological Testing cluster_analysis Analysis prep_blend Prepare Lubricant Blend (Base Oil + this compound) assemble_rig Assemble Four-Ball Rig prep_blend->assemble_rig clean_components Clean Test Components clean_components->assemble_rig run_test Run ASTM D4172 Test assemble_rig->run_test measure_wear Measure Wear Scar Diameter run_test->measure_wear analyze_friction Analyze Friction Data run_test->analyze_friction compare_results Compare with Base Oil measure_wear->compare_results analyze_friction->compare_results

Workflow for evaluating the tribological performance of this compound.

Application as a Phase Change Material (PCM)

Long-chain fatty alcohols are known to be effective organic phase change materials due to their high latent heat of fusion. This compound, with its long alkyl chain, is expected to exhibit significant potential for thermal energy storage applications.

Quantitative Data: Thermophysical Properties

The following table provides estimated thermophysical properties of this compound, which are crucial for its evaluation as a PCM.

PropertyEstimated ValueMethod of Determination
Melting Point (°C)55 - 65Differential Scanning Calorimetry (DSC)
Latent Heat of Fusion (kJ/kg)180 - 220Differential Scanning Calorimetry (DSC)
Thermal Conductivity (W/m·K)~0.2 (solid), ~0.15 (liquid)Transient Hot Wire Method
Specific Heat Capacity (kJ/kg·K)~2.0 (solid), ~2.5 (liquid)Differential Scanning Calorimetry (DSC)
Experimental Protocol: Characterization of PCM Properties

Objective: To determine the melting temperature and latent heat of fusion of this compound.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

  • Analytical balance (microgram sensitivity)

Materials:

  • This compound (≥98% purity)

  • Indium standard for calibration

Procedure:

  • DSC Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard according to the manufacturer's protocol.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a hermetic aluminum pan.

    • Seal the pan hermetically to prevent any loss of mass during heating.

    • Prepare an empty sealed pan to be used as a reference.

  • DSC Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Execute the following temperature program:

      • Hold at 25 °C for 5 minutes.

      • Heat from 25 °C to 100 °C at a rate of 10 °C/min.

      • Hold at 100 °C for 5 minutes to ensure complete melting.

      • Cool from 100 °C to 25 °C at a rate of 10 °C/min.

  • Data Analysis:

    • From the heating curve, determine the onset temperature of the melting peak, which corresponds to the melting point.

    • Integrate the area of the melting peak to calculate the latent heat of fusion (in J/g).

    • Analyze the cooling curve to observe the solidification behavior and any potential supercooling.

Logical Relationship: PCM Characterization

G cluster_properties Thermophysical Properties cluster_application Application substance This compound melting_point Melting Point substance->melting_point determines latent_heat Latent Heat of Fusion substance->latent_heat determines thermal_conductivity Thermal Conductivity substance->thermal_conductivity determines specific_heat Specific Heat Capacity substance->specific_heat determines tes Thermal Energy Storage melting_point->tes influences latent_heat->tes influences thermal_conductivity->tes influences specific_heat->tes influences

Relationship between this compound's properties and its PCM application.

Application as a Polymer Plasticizer

Fatty alcohols can act as secondary plasticizers for various polymers, improving their flexibility and processability. The long, non-polar chain of this compound can intercalate between polymer chains, reducing intermolecular forces.

Quantitative Data: Effect on Polymer Properties (Hypothetical)

This table shows the potential effect of this compound on the mechanical properties of a polymer like Polyvinyl Chloride (PVC).

PropertyPVC (unplasticized)PVC + 10 phr this compoundASTM Standard
Tensile Strength (MPa)5040ASTM D638
Elongation at Break (%)5150ASTM D638
Shore A Hardness10085ASTM D2240
Glass Transition Temp. (°C)8265ASTM D3418 (DSC)

(phr = parts per hundred parts of resin)

Experimental Protocol: Evaluation of Plasticizer Efficiency

Objective: To assess the effectiveness of this compound as a plasticizer for a given polymer.

Apparatus:

  • Two-roll mill or internal mixer

  • Compression molding press

  • Universal testing machine for tensile testing

  • Durometer for hardness testing

  • Differential Scanning Calorimeter (DSC) for glass transition temperature measurement

Materials:

  • Polymer resin (e.g., PVC)

  • This compound

  • Primary plasticizer (e.g., a phthalate, if used in combination)

  • Stabilizers and other necessary additives

Procedure:

  • Compounding:

    • On a two-roll mill or in an internal mixer, blend the polymer resin with the desired amount of this compound (e.g., 10 phr) and other additives.

    • Ensure a homogeneous mixture is obtained.

  • Sample Preparation:

    • Compression mold the compounded material into sheets of a specified thickness according to ASTM standards for the tests to be performed.

    • Cut the molded sheets into dumbbell shapes for tensile testing.

  • Mechanical Testing:

    • Conduct tensile tests on the dumbbell specimens using a universal testing machine according to ASTM D638 to determine tensile strength and elongation at break.

    • Measure the Shore A hardness of the molded sheets using a durometer as per ASTM D2240.

  • Thermal Analysis:

    • Determine the glass transition temperature (Tg) of the plasticized polymer using DSC (ASTM D3418). A reduction in Tg compared to the unplasticized polymer indicates effective plasticization.

  • Data Analysis: Compare the mechanical and thermal properties of the plasticized polymer with the unplasticized polymer to evaluate the plasticizing effect of this compound.

Signaling Pathway: Mechanism of Plasticization

G polymer Polymer Chains (High Intermolecular Forces) plasticized_polymer Plasticized Polymer (Reduced Intermolecular Forces) polymer->plasticized_polymer Addition of nonadecanol This compound (Plasticizer) nonadecanol->plasticized_polymer properties Improved Flexibility Increased Elongation Lower Hardness plasticized_polymer->properties results in

Mechanism of action of this compound as a polymer plasticizer.

The Role of 10-Nonadecanol in Pheromone Synthesis: A Review of Current Knowledge and General Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document explores the current scientific understanding of the role of 10-Nonadecanol in the biosynthesis of insect pheromones. Despite a comprehensive review of existing literature, there is no direct evidence to suggest that this compound is a known insect pheromone or a direct precursor in the established biosynthetic pathways of identified pheromones. However, long-chain alcohols are a critical class of compounds in insect chemical communication. This document provides a detailed overview of the general role of long-chain alcohols in pheromone synthesis, including common biosynthetic pathways and established chemical synthesis protocols. The information presented serves as a guide for researchers interested in the synthesis and study of long-chain alcohol pheromones.

Introduction: The Role of Long-Chain Alcohols in Insect Communication

Insects utilize a complex chemical language to mediate a variety of behaviors essential for their survival and reproduction. Pheromones, chemical signals that trigger a specific behavioral or physiological response in members of the same species, are a cornerstone of this communication. A significant number of identified insect pheromones are long-chain, unsaturated alcohols, aldehydes, or their acetate esters, typically with chain lengths ranging from 10 to 20 carbons.[1] These molecules are often produced by insects in minute quantities, making their chemical synthesis crucial for structural confirmation and for use in pest management strategies.[2][3]

While this compound, a C19 secondary alcohol, fits the general structural profile of potential pheromone-related compounds, there is currently no scientific literature that identifies it as a pheromone or a direct intermediate in the biosynthesis of any known insect pheromone. Research on insect pheromones has largely focused on straight-chain primary alcohols and their derivatives.

Biosynthesis of Long-Chain Alcohol Pheromones

The biosynthesis of fatty acid-derived pheromones, including long-chain alcohols, is a well-studied field. The pathways generally begin with common fatty acid metabolism and are characterized by a series of modifications that introduce specific structural features such as chain length, double bonds, and functional groups.

A generalized biosynthetic pathway for a long-chain alcohol pheromone is depicted below. This pathway typically starts with acetyl-CoA and proceeds through fatty acid synthesis to produce a saturated fatty acyl-CoA, most commonly palmitoyl-CoA (C16) or stearoyl-CoA (C18).

Pheromone_Biosynthesis acetyl_coa Acetyl-CoA fatty_acid_synthesis Fatty Acid Synthesis acetyl_coa->fatty_acid_synthesis saturated_acyl_coa Saturated Acyl-CoA (e.g., Palmitoyl-CoA) fatty_acid_synthesis->saturated_acyl_coa desaturation Desaturation (Δ-Desaturases) saturated_acyl_coa->desaturation unsaturated_acyl_coa Unsaturated Acyl-CoA desaturation->unsaturated_acyl_coa chain_shortening Chain Shortening (β-oxidation) unsaturated_acyl_coa->chain_shortening modified_acyl_coa Modified Acyl-CoA chain_shortening->modified_acyl_coa reduction Reduction (Fatty Acyl Reductase) modified_acyl_coa->reduction alcohol_pheromone Long-Chain Alcohol Pheromone reduction->alcohol_pheromone

Caption: Generalized biosynthetic pathway of a long-chain alcohol pheromone.

The key steps in this pathway include:

  • Desaturation: Introduction of double bonds at specific positions by desaturase enzymes.

  • Chain Shortening or Elongation: Modification of the fatty acid chain length.

  • Reduction: The final step, where a fatty acyl reductase (FAR) converts the modified fatty acyl-CoA to the corresponding alcohol.[4]

Chemical Synthesis of Long-Chain Alcohol Pheromones: Protocols and Methodologies

The chemical synthesis of insect pheromones is essential for their identification and practical application. Various synthetic strategies have been developed to achieve high yields and stereoselectivity. Below are representative protocols for the synthesis of long-chain alcohols, which could be adapted for a target molecule.

General Experimental Workflow for Pheromone Synthesis

Synthesis_Workflow start Starting Materials (e.g., Haloalkanes, Alkynes) coupling Coupling Reaction (e.g., Grignard, Suzuki) start->coupling intermediate Key Intermediate coupling->intermediate functional_group Functional Group Modification intermediate->functional_group target_molecule Target Alcohol Pheromone functional_group->target_molecule purification Purification (Chromatography) target_molecule->purification analysis Structural Analysis (NMR, GC-MS) purification->analysis

Caption: A general workflow for the chemical synthesis of an alcohol pheromone.

Example Protocol: Synthesis of a Long-Chain Alkenol via Grignard Coupling

This protocol provides a general methodology for the synthesis of a long-chain alkenol, a common structure for insect pheromones.

Objective: To synthesize a C12 alkenol, (Z)-9-dodecen-1-ol.

Materials:

  • 1-bromo-7-octene

  • Magnesium turnings

  • Iodine crystal

  • Dry tetrahydrofuran (THF)

  • Paraformaldehyde

  • Hydrochloric acid (10% solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings and a crystal of iodine.

    • Add a small amount of a solution of 1-bromo-7-octene in dry THF to initiate the reaction.

    • Once the reaction starts (disappearance of iodine color and gentle reflux), add the remaining 1-bromo-7-octene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Paraformaldehyde:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • In a separate flask, suspend paraformaldehyde in dry THF.

    • Add the paraformaldehyde suspension to the Grignard reagent slowly.

    • After the addition, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 10% hydrochloric acid.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure (Z)-9-dodecen-1-ol.

  • Characterization:

    • Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data on Pheromone Activity

As this compound is not a known pheromone, there is no quantitative data on its biological activity in insects. For known long-chain alcohol pheromones, bioassays are conducted to determine their efficacy. The following table provides a template for how such data is typically presented.

Pheromone ComponentInsect SpeciesBioassay TypeEffective Dose (ng)Behavioral Response
(Z)-9-TricoseneMusca domestica (Housefly)Wind Tunnel100Male attraction and landing
(Z,Z)-3,13-Octadecadienyl acetateSynanthedon exitiosa (Peachtree borer)Field Trapping1000Male trap capture
(Z)-11-HexadecenalHelicoverpa zea (Corn earworm)Electroantennography (EAG)10Antennal depolarization

Conclusion

References

Application Notes & Protocols: 10-Nonadecanol as a Reference Standard in Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Nonadecanol, a C19 secondary fatty alcohol, serves as a versatile reference standard in various spectroscopic applications due to its stable, well-defined spectral characteristics. Its long aliphatic chain and distinct hydroxyl group provide unique spectral features that are valuable for instrument calibration, qualification, and as an internal standard for quantitative analysis. This document provides detailed application notes and protocols for the use of this compound as a reference standard in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a reference standard.

PropertyValueReference
Molecular Formula C₁₉H₄₀O[1][2]
Molecular Weight 284.5 g/mol [1]
IUPAC Name Nonadecan-10-ol[1]
CAS Number 16840-84-9[2]
Appearance White solid
Solubility Soluble in organic solvents such as chloroform, dichloromethane, and methanol.

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound can be employed as an internal standard for quantitative NMR (qNMR) to determine the concentration and purity of analytes.[3][4] Its simple proton and carbon spectra in regions that often do not overlap with signals from many analytes of interest make it a suitable candidate.

Spectral Data
Nucleus Chemical Shift (δ) ppm Multiplicity Assignment
¹H NMR (CDCl₃)~3.6MultipletCH-OH
~1.2-1.5Broad Multiplet-(CH₂)₁₅-
~0.88TripletCH₃
¹³C NMR (CDCl₃)~72C-OH
~37CH₂ adjacent to C-OH
~32CH₂
~29CH₂
~25CH₂
~22CH₂
~14CH₃

Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.

Protocol for Quantitative ¹H NMR (qNMR)

This protocol outlines the use of this compound as an internal standard for determining the purity of a sample.

Materials:

  • This compound (high purity)

  • Analyte of interest

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • High-precision analytical balance

  • Volumetric flasks

  • NMR tubes

Procedure:

  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a precise volume of the chosen deuterated solvent to achieve a known concentration (e.g., 5 mg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the analyte.

    • Transfer the analyte to a volumetric flask.

    • Add a precise volume of the this compound internal standard stock solution to the flask.

    • Dilute to the final volume with the deuterated solvent.

    • Transfer the final solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full signal relaxation for accurate integration.

    • A sufficient number of scans should be co-added to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[3]

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved signal of the analyte and a well-resolved signal of this compound (e.g., the CH-OH proton signal).

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

    • analyte = Analyte of interest

    • IS = Internal Standard (this compound)

Experimental Workflow for qNMR

qNMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis weigh_IS Accurately weigh This compound (IS) dissolve_IS Dissolve IS in deuterated solvent weigh_IS->dissolve_IS mix Mix analyte and IS solution dissolve_IS->mix weigh_analyte Accurately weigh analyte weigh_analyte->mix to_tube Transfer to NMR tube mix->to_tube acquire Acquire ¹H NMR spectrum to_tube->acquire process Process spectrum (FT, phase, baseline) acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity integrate->calculate

Workflow for quantitative NMR (qNMR) using an internal standard.

Application in Mass Spectrometry (MS)

In MS, particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this compound can be used as an internal standard to correct for variations in sample preparation, injection volume, and instrument response.[5]

Mass Spectral Data (Electron Ionization - EI)

The mass spectrum of this compound is characterized by fragmentation patterns typical of long-chain alcohols.

m/z Relative Intensity Possible Fragment
266Low[M-H₂O]⁺
157High[C₁₀H₂₁O]⁺
129Moderate[C₉H₁₇]⁺
43High[C₃H₇]⁺

Note: Fragmentation patterns and intensities are instrument-dependent. The NIST WebBook provides reference mass spectra for this compound.[6]

Protocol for GC-MS with an Internal Standard

Materials:

  • This compound (high purity)

  • Analyte of interest

  • Appropriate solvent (e.g., hexane, ethyl acetate)

  • GC-MS system

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of known concentration.

    • Prepare a series of calibration standards containing known concentrations of the analyte and a constant concentration of the this compound internal standard.

  • Sample Preparation:

    • To a known amount of the sample, add the same constant concentration of the this compound internal standard as used in the calibration standards.

  • GC-MS Analysis:

    • Inject the calibration standards and the sample into the GC-MS system.

    • Develop a chromatographic method that provides good separation between the analyte and this compound.

    • Acquire the mass spectra in either full scan or selected ion monitoring (SIM) mode.

  • Data Analysis:

    • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Plot a calibration curve of the peak area ratio versus the concentration of the analyte.

    • For the sample, calculate the peak area ratio and determine the concentration of the analyte from the calibration curve.

Logical Flow for MS Quantification

MS_Quantification_Logic start Start prep_cal Prepare Calibration Standards (Analyte + IS) start->prep_cal prep_sample Prepare Sample (Unknown + IS) start->prep_sample analyze GC-MS or LC-MS Analysis prep_cal->analyze prep_sample->analyze get_areas Obtain Peak Areas (Analyte and IS) analyze->get_areas calc_ratio Calculate Peak Area Ratio (Analyte / IS) get_areas->calc_ratio build_curve Build Calibration Curve (Ratio vs. Concentration) calc_ratio->build_curve for standards determine_conc Determine Sample Concentration calc_ratio->determine_conc for sample build_curve->determine_conc

Logical relationship for quantification using an internal standard in MS.

Application in Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorptions for long-chain aliphatic alcohols, which can be used for instrument performance verification and as a reference for functional group identification.

IR Spectral Data

The IR spectrum of an alcohol is dominated by the O-H and C-O stretching vibrations.[7]

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3330Strong, BroadO-H stretch (hydrogen-bonded)
~2920StrongC-H stretch (aliphatic)
~2850StrongC-H stretch (aliphatic)
~1465ModerateC-H bend (methylene)
~1070StrongC-O stretch

Note: The broadness of the O-H stretch is due to hydrogen bonding.[8] The NIST WebBook provides a reference IR spectrum for this compound.[2]

Protocol for IR Instrument Performance Verification

Materials:

  • This compound (high purity)

  • IR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)

Procedure:

  • Reference Spectrum Acquisition:

    • Acquire an IR spectrum of a certified polystyrene standard to verify the wavenumber accuracy of the instrument.

  • Sample Preparation:

    • For ATR: Place a small amount of solid this compound onto the ATR crystal and apply pressure.

    • For KBr Pellet: Mix a small amount of this compound with dry KBr powder and press into a transparent pellet.

  • Spectrum Acquisition:

    • Acquire the IR spectrum of this compound.

    • Ensure the spectrum has a good signal-to-noise ratio.

  • Data Comparison:

    • Compare the peak positions of the major absorption bands (O-H stretch, C-H stretch, C-O stretch) with the reference values.

    • The observed peak positions should fall within the specified tolerance of the reference values, confirming the instrument's performance.

Experimental Workflow for IR Verification

IR_Verification_Workflow start Start instrument_check Acquire Polystyrene Reference Spectrum start->instrument_check prepare_sample Prepare this compound Sample (ATR or KBr Pellet) instrument_check->prepare_sample acquire_spectrum Acquire IR Spectrum of This compound prepare_sample->acquire_spectrum compare_data Compare Peak Positions to Reference Values acquire_spectrum->compare_data verify Instrument Performance Verified compare_data->verify

Workflow for IR instrument performance verification.

Safety and Handling

This compound is a stable compound but should be handled in accordance with standard laboratory safety procedures. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry place away from incompatible materials. Consult the Safety Data Sheet (SDS) for detailed information.

Conclusion

This compound is a valuable and versatile reference standard for NMR, MS, and IR spectroscopy. The protocols and data provided in these application notes offer a comprehensive guide for its effective implementation in quantitative analysis and instrument performance verification, contributing to the generation of accurate and reliable spectroscopic data in research and drug development.

References

Application Notes and Protocols for 10-Nonadecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 10-Nonadecanol, a secondary fatty alcohol. The information is intended for researchers in natural product chemistry, analytical chemistry, and drug development.

Application: Analytical Standard for GC-MS Analysis of Natural Products

Introduction:

This compound is a long-chain fatty alcohol that has been identified as a metabolite in various plants.[1] Due to its defined chemical structure and properties, it can serve as a valuable analytical standard for the identification and quantification of similar compounds in complex mixtures, such as plant extracts or microbial broths, using Gas Chromatography-Mass Spectrometry (GC-MS). The use of a pure standard allows for accurate determination of retention times and mass fragmentation patterns, which are crucial for the unambiguous identification of analytes.

Data Presentation:

The following table summarizes the key physicochemical properties and GC-MS data for this compound, which are essential for its use as an analytical standard.

PropertyValueReference
Molecular Formula C₁₉H₄₀O[1][2]
Molecular Weight 284.52 g/mol [2]
CAS Number 16840-84-9[1][2]
IUPAC Name nonadecan-10-ol[1][2]
Boiling Point 344.0 to 345.0 °C @ 760.00 mm Hg (estimated)[3]
GC-MS m/z Top Peak 83[1]
GC-MS m/z 2nd Highest Peak 55[1]
GC-MS m/z 3rd Highest Peak Not specified in search results

Experimental Protocol: Identification of Long-Chain Alcohols in a Plant Extract using this compound as a Standard

Objective: To identify the presence of this compound and other long-chain alcohols in a plant extract using GC-MS.

Materials:

  • This compound standard (≥95% purity)

  • Plant material (e.g., leaves, roots)

  • Solvents: Hexane, Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • GC-MS system with a suitable capillary column (e.g., non-polar)

Procedure:

  • Preparation of this compound Standard Solution:

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of hexane to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare working standards of 1, 5, 10, 25, and 50 µg/mL.

  • Extraction of Plant Material:

    • Air-dry the plant material and grind it into a fine powder.

    • Macerate 100 g of the powdered plant material with 500 mL of a hexane:ethyl acetate mixture (1:1 v/v) for 48 hours at room temperature.

    • Filter the extract and concentrate the solvent using a rotary evaporator at 40°C.

    • Dry the crude extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Set up the GC-MS instrument with the following (example) parameters:

      • Injector Temperature: 250°C

      • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • MS Transfer Line Temperature: 290°C

      • Ion Source Temperature: 230°C

      • Mass Range: m/z 40-600

    • Inject 1 µL of each working standard solution to establish the retention time and mass spectrum of this compound.

    • Inject 1 µL of the redissolved plant extract (e.g., 1 mg/mL in hexane).

  • Data Analysis:

    • Compare the retention time and mass fragmentation pattern of the peaks in the plant extract chromatogram with those of the this compound standard.

    • A match in both retention time and mass spectrum provides a positive identification.

    • Utilize the NIST library to tentatively identify other related long-chain alcohols.[2]

Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Standard Prepare this compound Standard Solutions GCMS GC-MS Analysis Standard->GCMS Extract Prepare Plant Extract Extract->GCMS Compare Compare Retention Time and Mass Spectra GCMS->Compare Identify Identify Compounds Compare->Identify

Workflow for GC-MS analysis of plant extracts using this compound.

Application: Investigation of Potential Anti-inflammatory Activity

Introduction:

While specific biological activities of this compound are not extensively documented, a computational study has suggested that "Nonadecanol" (isomer unspecified) may exhibit anti-inflammatory properties by docking to the active sites of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4] This suggests a potential therapeutic application for this compound that warrants further experimental investigation. The following protocol is a proposed in vitro experiment to validate these in silico findings.

Data Presentation:

Researchers can use the following table to record and compare the inhibitory effects of this compound on COX-2 and iNOS activity.

CompoundConcentration (µM)% COX-2 InhibitionIC₅₀ (µM) for COX-2% iNOS InhibitionIC₅₀ (µM) for iNOS
This compound 1
10
50
100
Positive Control
(e.g., Celecoxib for COX-2)
(e.g., L-NIL for iNOS)
Vehicle Control
(e.g., DMSO)

Experimental Protocol: In Vitro Inhibition of COX-2 and iNOS

Objective: To determine the inhibitory effect of this compound on the activity of COX-2 and the expression of iNOS in a cell-based assay.

Materials:

  • This compound (≥95% purity)

  • Lipopolysaccharide (LPS)

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics

  • COX-2 inhibitor screening assay kit

  • Nitric oxide assay kit (Griess Reagent)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or a vehicle control (e.g., DMSO) for 1 hour.

  • Induction of Inflammation:

    • Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Measurement of Nitric Oxide (iNOS activity):

    • After incubation, collect the cell culture supernatant.

    • Measure the amount of nitrite, a stable product of nitric oxide, using the Griess reagent according to the manufacturer's instructions.

    • Calculate the percentage of nitric oxide inhibition relative to the LPS-treated control.

  • Measurement of COX-2 Activity:

    • Wash the cells with PBS and lyse them using a suitable lysis buffer.

    • Determine the protein concentration of the cell lysates.

    • Measure the COX-2 activity in the cell lysates using a commercial COX-2 inhibitor screening assay kit, following the manufacturer's protocol.

    • Calculate the percentage of COX-2 inhibition relative to the LPS-treated control.

  • Data Analysis:

    • Calculate the IC₅₀ values for both iNOS and COX-2 inhibition using non-linear regression analysis.

Signaling Pathway Diagram:

The following diagram illustrates the hypothetical anti-inflammatory mechanism of this compound based on the in-silico study.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_pathway Inflammatory Pathway LPS LPS iNOS iNOS LPS->iNOS Induces expression COX2 COX-2 LPS->COX2 Induces expression Nonadecanol This compound Nonadecanol->iNOS Inhibits Nonadecanol->COX2 Inhibits NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation

References

Troubleshooting & Optimization

Technical Support Center: Improving 10-Nonadecanol Solubility for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving 10-Nonadecanol for cell culture experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered when preparing this compound solutions for in vitro studies.

Problem Potential Cause Recommended Solution
This compound precipitates out of solution when added to cell culture medium. The concentration of this compound in the stock solution is too high, leading to insolubility upon dilution in the aqueous medium.- Prepare a more dilute stock solution of this compound in your chosen solvent.- Increase the final volume of the cell culture medium to further dilute the compound.- Consider using a carrier protein like Bovine Serum Albumin (BSA) or a solubilizing agent like cyclodextrin.
The solvent used to dissolve this compound is causing cell toxicity. The final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium is too high.- Reduce the final concentration of the solvent in the cell culture medium to a non-toxic level (see table below for recommendations).- Prepare a more concentrated stock solution of this compound so that a smaller volume is needed for the final dilution.- Perform a solvent toxicity titration curve for your specific cell line to determine the maximum tolerable concentration.
Inconsistent experimental results when using this compound. Incomplete dissolution or precipitation of this compound leading to inaccurate final concentrations.- Ensure the this compound is fully dissolved in the stock solution before diluting it in the cell culture medium. Gentle warming and vortexing can aid dissolution.- Prepare fresh dilutions of this compound for each experiment.- Visually inspect the final solution for any signs of precipitation before adding it to the cells.
Difficulty dissolving this compound in the initial solvent. This compound is a long-chain fatty alcohol with low solubility in many common solvents at room temperature.- Gently warm the solvent and this compound mixture (e.g., in a 37°C water bath) to aid dissolution.- Use a high-purity grade of the solvent.- Consider alternative solubilization methods such as complexation with BSA or cyclodextrins.
Recommended Final Solvent Concentrations in Cell Culture
Solvent Recommended Maximum Final Concentration Notes
DMSO ≤ 0.5% (v/v)Some robust cell lines may tolerate up to 1%, but a pilot study is recommended.
Ethanol ≤ 0.5% (v/v)Can be more cytotoxic than DMSO for some cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for cell culture experiments?

Q2: How can I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve the desired amount of this compound in a minimal amount of pure DMSO or ethanol. Gentle warming (e.g., 37°C) and vortexing can facilitate dissolution. It is advisable to start with a small amount and gradually increase the concentration to determine the solubility limit in your chosen solvent.

Q3: What should I do if this compound precipitates when I add it to my cell culture medium?

A3: Precipitation upon addition to the aqueous cell culture medium is a common issue with highly lipophilic compounds. To address this, you can try the following:

  • Dilute the stock solution further: Your stock solution might be too concentrated.

  • Increase the final volume: A larger volume of medium for the final dilution can prevent precipitation.

  • Use a carrier protein: Complexing this compound with Bovine Serum Albumin (BSA) can significantly improve its solubility in aqueous solutions.

  • Use a solubilizing agent: Cyclodextrins, such as methyl-β-cyclodextrin, can encapsulate the hydrophobic this compound molecule, increasing its solubility.

Q4: What is the maximum concentration of DMSO or ethanol that is safe for my cells?

A4: As a general guideline, the final concentration of DMSO in cell culture should be kept at or below 0.5% (v/v).[1] Similarly, for ethanol, a final concentration of ≤ 0.5% (v/v) is recommended. However, cell lines have varying sensitivities to organic solvents. It is best practice to perform a toxicity assay with your specific cell line to determine the maximum non-toxic concentration of the solvent.

Q5: How do I use Bovine Serum Albumin (BSA) to improve the solubility of this compound?

A5: BSA can be used to create a fatty acid-BSA complex, which is more soluble in cell culture medium. A detailed protocol for this method is provided in the "Experimental Protocols" section below. This involves preparing a stock solution of this compound, a separate solution of fatty acid-free BSA, and then combining them under specific conditions to allow for complex formation.

Q6: Are there any alternative methods to improve the solubility of this compound?

A6: Yes, another effective method is to use cyclodextrins. These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, making them more water-soluble. Methyl-β-cyclodextrin is commonly used for this purpose. A protocol outlining this approach is also included in the "Experimental Protocols" section.

Experimental Protocols

Protocol 1: Preparation of this compound Solution using an Organic Solvent

This protocol describes the preparation of a this compound solution for cell culture using an organic solvent like DMSO or ethanol.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • or Ethanol, absolute, cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Water bath at 37°C

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Weigh out 2.845 mg of this compound (Molecular Weight: 284.52 g/mol ).

    • Add 1 mL of DMSO or ethanol to a sterile microcentrifuge tube containing the this compound.

    • Vortex the tube for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes, vortexing occasionally.

    • Visually inspect the solution to ensure there are no visible particles.

  • Prepare Working Solutions:

    • Warm your cell culture medium to 37°C.

    • To prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of your pre-warmed cell culture medium. This will result in a final solvent concentration of 0.1%.

    • Gently mix the working solution by inverting the tube or pipetting up and down.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of the organic solvent (without this compound) to your cell culture medium. For the example above, this would be 1 µL of DMSO or ethanol in 1 mL of medium.

Protocol 2: Preparation of this compound-BSA Complex

This protocol details the preparation of a this compound solution complexed with Bovine Serum Albumin (BSA) to enhance its solubility in cell culture medium.

Materials:

  • This compound

  • Ethanol, absolute, cell culture grade

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium

  • Sterile tubes

  • Water bath at 37°C and 55°C

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a 10% (w/v) BSA Solution:

    • Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS.

    • Warm the solution to 37°C to aid dissolution.

    • Sterilize the BSA solution by passing it through a 0.22 µm filter.

  • Prepare a 10 mM this compound Stock in Ethanol:

    • Dissolve 2.845 mg of this compound in 1 mL of absolute ethanol.

    • Warm to 55°C to ensure complete dissolution.

  • Prepare the this compound-BSA Complex:

    • In a sterile tube, warm the 10% BSA solution to 37°C.

    • While gently vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired molar ratio (e.g., 3:1 this compound to BSA).

    • Incubate the mixture at 37°C for at least 30 minutes with gentle agitation to allow for complex formation.

  • Prepare the Final Working Solution:

    • Dilute the this compound-BSA complex in your pre-warmed cell culture medium to the desired final concentration of this compound.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of ethanol to the BSA solution and then diluting it in the cell culture medium in the same manner.

Visualizations

G cluster_start Start cluster_dissolution Dissolution cluster_dilution Dilution cluster_control Control cluster_application Application start This compound Powder dissolve Dissolve in pure DMSO or Ethanol (e.g., 10 mM stock) start->dissolve warm_vortex Warm (37°C) and vortex to aid dissolution dissolve->warm_vortex vehicle Prepare vehicle control with same solvent concentration dissolve->vehicle dilute Dilute stock solution in pre-warmed cell culture medium warm_vortex->dilute final_conc Achieve desired final concentration (e.g., 10 µM) dilute->final_conc apply Apply to cell culture final_conc->apply vehicle->apply G action_node action_node start_node start_node start Start: Solubility Issue precipitation Precipitation in medium? start->precipitation toxicity Cell toxicity observed? precipitation->toxicity No reduce_stock_conc Reduce stock concentration precipitation->reduce_stock_conc Yes dissolution_issue Initial dissolution difficult? toxicity->dissolution_issue No lower_solvent Lower final solvent concentration toxicity->lower_solvent Yes warm_sonicate Warm and/or sonicate dissolution_issue->warm_sonicate Yes success Problem Solved dissolution_issue->success No use_bsa Use BSA as a carrier reduce_stock_conc->use_bsa use_cyclodextrin Use cyclodextrin use_bsa->use_cyclodextrin use_cyclodextrin->success solvent_titration Perform solvent toxicity titration lower_solvent->solvent_titration solvent_titration->success check_purity Check solvent purity warm_sonicate->check_purity check_purity->success

References

Technical Support Center: Purification of 10-Nonadecanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 10-Nonadecanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective methods for purifying this compound, a long-chain secondary alcohol, are recrystallization and column chromatography. Due to its high boiling point, distillation is often less practical and can lead to decomposition if not performed under high vacuum.

Q2: What are the likely impurities in a crude sample of this compound synthesized via a Grignard reaction?

A2: If this compound is synthesized using a Grignard reagent (e.g., nonylmagnesium bromide) and an aldehyde (e.g., decanal), common impurities may include:

  • Unreacted starting materials (decanal and Grignard reagent).

  • Byproducts from the Grignard reagent, such as coupling products (e.g., octadecane).

  • Salts formed during the acidic workup (e.g., magnesium salts).[1][2]

  • Residual solvents from the reaction and extraction steps.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively determined using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method to identify and quantify volatile impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm the structure of this compound and detect the presence of impurities.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the hydroxyl (-OH) functional group and the long alkyl chain, and can indicate the presence of carbonyl impurities (from unreacted aldehyde) if a sharp peak around 1700 cm⁻¹ is observed.[3][5][6]

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. Impurities will typically broaden and depress the melting point.

Troubleshooting Guides

Recrystallization

Problem 1: My this compound is "oiling out" instead of crystallizing.

  • Cause: The supersaturated solution's temperature is above the melting point of the impure this compound. This is common for waxy solids with relatively low melting points.

  • Solution:

    • Use a higher volume of solvent: This will lower the saturation temperature. Re-dissolve the oil in more hot solvent and allow it to cool slowly.[7]

    • Switch to a lower-boiling point solvent: This ensures that the solution cools to a temperature below the compound's melting point before it becomes saturated.

    • Employ a mixed-solvent system: Dissolve the this compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[8][9] A common combination for long-chain alcohols is an alcohol (good solvent) and water (poor solvent).[10]

Problem 2: No crystals are forming, even after cooling.

  • Cause: The solution is not sufficiently supersaturated, or nucleation has not been initiated.

  • Solution:

    • Reduce the amount of solvent: Evaporate some of the solvent to increase the concentration of this compound.

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

      • Seeding: Add a tiny crystal of pure this compound to the solution.

    • Cool to a lower temperature: Use an ice bath or a refrigerator to further decrease the solubility.

Problem 3: The purity of this compound does not improve after recrystallization.

  • Cause: The impurities have similar solubility properties to this compound in the chosen solvent, leading to co-crystallization.[11]

  • Solution:

    • Experiment with different solvents: Test a range of solvents with varying polarities. A table of common recrystallization solvents is provided below.

    • Utilize a mixed-solvent system: This can often provide the fine-tuning of solvent polarity needed to separate compounds with similar properties.[12][13]

    • Consider a preliminary purification step: If the sample is very impure, a quick filtration through a plug of silica gel might be necessary to remove highly polar or non-polar impurities before recrystallization.

Column Chromatography

Problem 1: this compound is not separating from a non-polar impurity.

  • Cause: The mobile phase is too non-polar, causing both compounds to move quickly with the solvent front.

  • Solution:

    • Decrease the polarity of the mobile phase: Use a higher percentage of a non-polar solvent like hexane or heptane in your eluent mixture (e.g., increase the hexane:ethyl acetate ratio). This will increase the retention time of both compounds on the polar silica gel, allowing for better separation.

Problem 2: this compound is moving too slowly or is stuck on the column.

  • Cause: The mobile phase is not polar enough to effectively elute the relatively polar alcohol from the silica gel.

  • Solution:

    • Increase the polarity of the mobile phase: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate or diethyl ether) in your eluent system. A step-gradient or a linear gradient can be employed.

Problem 3: The collected fractions are still impure.

  • Cause:

    • The column was overloaded with the crude sample.

    • The elution was performed too quickly, not allowing for proper equilibrium between the stationary and mobile phases.

    • The chosen solvent system does not provide adequate resolution.

  • Solution:

    • Reduce the sample load: Use a smaller amount of crude material relative to the amount of silica gel.

    • Optimize the flow rate: For gravity chromatography, allow the solvent to move through the column at a steady, moderate pace. For flash chromatography, apply gentle and consistent pressure.

    • Fine-tune the mobile phase: Perform preliminary analysis using Thin Layer Chromatography (TLC) with various solvent systems to identify the optimal mobile phase that provides good separation between this compound and its impurities.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₄₀O[3]
Molecular Weight284.5 g/mol [3]
Boiling Point344.0-345.0 °C (estimated)[14]
Melting PointNot available
Solubility in Water0.005525 mg/L at 25 °C (estimated)[14]
LogP (o/w)8.325 (estimated)[14]

Table 2: Common Solvents for Recrystallization of Long-Chain Alcohols

SolventPolarityBoiling Point (°C)Comments
Hexane / HeptaneNon-polar69 / 98Good for removing more polar impurities. Prone to causing "oiling out".[13]
TolueneNon-polar111Can be effective for less polar compounds.
Diethyl EtherSlightly polar35Low boiling point can be advantageous.
AcetonePolar aprotic56Often used in combination with non-polar solvents.[12]
Ethyl AcetatePolar aprotic77A versatile solvent for a range of polarities.[12]
IsopropanolPolar protic82A good solvent for many alcohols.[12]
EthanolPolar protic78Commonly used, often in a mixed system with water.[7][10]
MethanolPolar protic65A highly polar solvent, often used with a non-polar co-solvent.[12]
WaterVery polar100Typically used as the "poor" solvent in a mixed-solvent system with an alcohol.[8]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but show low solubility when cold.[15]

  • Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, preferably under vacuum.

Protocol 2: General Column Chromatography Procedure

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system that gives good separation of the desired product from impurities.

  • Column Packing: Pack a chromatography column with silica gel, typically as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen mobile phase, starting with a less polar mixture and gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow_recrystallization start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling dissolve->cool No insoluble impurities hot_filter->cool impurities1 Insoluble Impurities hot_filter->impurities1 crystallize Crystallization cool->crystallize vacuum_filter Vacuum Filtration crystallize->vacuum_filter wash Wash with ice-cold solvent vacuum_filter->wash impurities2 Soluble Impurities in Mother Liquor vacuum_filter->impurities2 dry Drying wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

experimental_workflow_chromatography cluster_prep Preparation cluster_separation Separation & Collection cluster_analysis Analysis & Isolation tlc TLC Analysis for Solvent System Optimization pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions by TLC collect->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Solvent Evaporation combine_pure->evaporate end Pure this compound evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

troubleshooting_logic decision decision issue issue solution solution start Start Purification recrystallization Attempt Recrystallization start->recrystallization oiling_out Oiling Out? recrystallization->oiling_out no_crystals No Crystals? oiling_out->no_crystals No solution1 Increase solvent volume or use mixed-solvent system oiling_out->solution1 Yes impure_crystals Crystals Still Impure? no_crystals->impure_crystals No solution2 Induce nucleation or reduce solvent no_crystals->solution2 Yes solution3 Change solvent or pre-purify with chromatography impure_crystals->solution3 Yes

References

Technical Support Center: Optimizing GC-MS Parameters for 10-Nonadecanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 10-Nonadecanol using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended GC-MS parameters for analyzing this compound?

A1: For a successful analysis of this compound, it is highly recommended to perform derivatization to improve its volatility and chromatographic behavior. A common approach is the silylation of the hydroxyl group to form a trimethylsilyl (TMS) ether. Below are recommended starting parameters for the analysis of TMS-derivatized this compound.

Table 1: Recommended Starting GC-MS Parameters for TMS-Derivatized this compound

ParameterValue
GC System
Injection PortSplit/Splitless
Injector Temperature300°C[1]
Injection ModeSplit (e.g., 10:1 ratio)[1]
Injection Volume2 µL[1]
Carrier GasHelium[1]
Flow Rate1.0 mL/min[1]
Oven Program
Initial Temperature150°C[1]
Ramp Rate4°C/min to 300°C[1]
Final Hold15 min at 300°C[1]
MS System
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[2]
MS Transfer Line Temp.280°C[1]
Ion Source Temperature230°C[1]
Quadrupole Temperature150°C[1]
Mass Scan Range100–1000 amu[1]
Solvent DelayDependent on solvent and column

Q2: Is derivatization necessary for the GC-MS analysis of this compound?

A2: Yes, derivatization is strongly recommended for long-chain alcohols like this compound.[2] Due to the polar hydroxyl group, underivatized long-chain alcohols can exhibit poor peak shape (tailing), low volatility, and potential for thermal degradation in the GC inlet. Derivatization, most commonly silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar -OH group into a less polar and more volatile trimethylsilyl (TMS) ether.[1][3] This results in improved chromatographic resolution, peak symmetry, and overall sensitivity of the analysis.

Q3: What type of GC column is suitable for analyzing this compound?

A3: A non-polar or low-bleed "MS" designated column is recommended for the analysis of silylated this compound. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms). These columns provide good separation for a wide range of compounds and exhibit low bleed at the high temperatures required for eluting long-chain alcohols, which is crucial for obtaining clean mass spectra. Typical column dimensions are 30-60 meters in length, 0.25 mm internal diameter, and a thin film thickness of 0.1 to 0.25 µm.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing)

Poor peak shape, particularly tailing, is a frequent problem when analyzing long-chain alcohols.

Table 2: Troubleshooting Peak Tailing

Potential CauseRecommended Action
Insufficient Derivatization Ensure the derivatization reaction has gone to completion. Optimize the reaction time, temperature, and reagent-to-sample ratio.[3]
Active Sites in the GC System Deactivate the inlet liner with a silylating agent. Use an ultra-inert liner. Trim the first few centimeters of the column to remove any active sites that may have developed.
Improper Column Installation Ensure the column is installed correctly in the injector and detector to avoid dead volume.
Column Contamination Bake out the column at a high temperature (within its specified limit) to remove contaminants. If the problem persists, the column may need to be replaced.
Incompatible Solvent Ensure the sample is dissolved in a solvent compatible with the stationary phase of the column.

Issue 2: Low or No Signal

A weak or absent signal for this compound can be due to several factors.

Table 3: Troubleshooting Low or No Signal

Potential CauseRecommended Action
Sample Degradation This compound can be thermally labile. Ensure the injector temperature is not excessively high. Derivatization helps to increase thermal stability.
Poor Ionization Check the MS ion source for cleanliness and ensure it is functioning correctly. Verify the filament is on and emitting electrons.
Incorrect Mass Scan Range Confirm that the mass scan range includes the expected m/z values for the derivatized or underivatized this compound. The molecular ion of TMS-derivatized this compound is not always prominent; look for characteristic fragment ions.[2]
Leaks in the System Check for leaks in the injector, column connections, and MS vacuum system using an electronic leak detector.
Low Sample Concentration Ensure the sample concentration is appropriate for the sensitivity of your instrument.

Issue 3: Incorrect Mass Spectrum/Compound Identification

Difficulty in confirming the identity of the this compound peak can arise from several sources.

Table 4: Troubleshooting Compound Identification

Potential CauseRecommended Action
Co-elution with Interfering Compounds Optimize the GC temperature program to improve the separation of this compound from other components in the sample.
Mass Spectrum Library Mismatch The mass spectrum of derivatized this compound will differ significantly from the underivatized compound. Ensure you are comparing your experimental spectrum to the correct reference spectrum (e.g., TMS-derivatized). The mass spectrum of TMS-derivatized 1-Nonadecanol shows characteristic fragment ions that can aid in identification.
Column Bleed High column bleed can interfere with the mass spectrum. Use a low-bleed column and ensure the final oven temperature does not exceed the column's limit.
Contamination Run a solvent blank to check for contamination from the solvent or the GC system.

Experimental Protocols

Protocol 1: Derivatization of this compound with BSTFA

This protocol describes the silylation of this compound to form its trimethylsilyl (TMS) ether prior to GC-MS analysis.[1][3]

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Pyridine (optional, as a catalyst)

  • Anhydrous solvent (e.g., chloroform, hexane)

  • Autosampler vials with inserts

  • Heating block or oven

Procedure:

  • Prepare a solution of this compound in an anhydrous solvent at a concentration of approximately 1 mg/mL.

  • Transfer 100 µL of the this compound solution to an autosampler vial.

  • Add 100 µL of BSTFA to the vial. If desired, 10 µL of pyridine can be added as a catalyst.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes to ensure complete derivatization.[3]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample This compound Standard/Extract dissolve Dissolve in Anhydrous Solvent sample->dissolve derivatize Add BSTFA (and optional catalyst) dissolve->derivatize heat Heat at 60°C for 30 min derivatize->heat inject Inject into GC-MS heat->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect data Data Acquisition and Analysis detect->data

Caption: Experimental workflow for the GC-MS analysis of this compound.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_signal Signal Issues cluster_id Identification Issues start Problem Encountered during GC-MS Analysis peak_tailing Peak Tailing start->peak_tailing low_signal Low/No Signal start->low_signal wrong_ms Incorrect Mass Spectrum start->wrong_ms check_deriv Check Derivatization Completeness peak_tailing->check_deriv check_active_sites Inspect for Active Sites peak_tailing->check_active_sites check_degradation Assess Sample Degradation low_signal->check_degradation check_ionization Verify MS Ionization low_signal->check_ionization check_coelution Optimize Separation wrong_ms->check_coelution check_library Compare to Correct Reference Spectrum wrong_ms->check_library

Caption: Logical troubleshooting workflow for common GC-MS issues.

References

preventing degradation of 10-Nonadecanol in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 10-Nonadecanol in solution. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the storage and handling of this compound solutions.

Question Possible Cause(s) Recommended Action(s)
Why has my this compound solution developed a yellowish tint? Oxidation: Exposure to atmospheric oxygen, potentially accelerated by light or trace metal impurities, can lead to the formation of oxidized species that may be colored.1. Store solutions under an inert atmosphere (e.g., argon or nitrogen).2. Use amber glass vials or wrap containers in aluminum foil to protect from light.3. Use high-purity solvents and consider adding a chelating agent like EDTA to sequester metal ions.
A precipitate has formed in my stock solution. What should I do? Low Solubility/Temperature Fluctuation: this compound has very low solubility in aqueous solutions and limited solubility in some organic solvents, especially at lower temperatures.1. Gently warm the solution while agitating to redissolve the precipitate.2. Confirm that the storage temperature is appropriate for the solvent used and the concentration of this compound.3. Consider preparing a more dilute stock solution or using a more suitable solvent.
My analytical results (GC/LC-MS) show an unexpected peak. What could it be? Oxidative Degradation: As a secondary alcohol, this compound can be oxidized to its corresponding ketone, 10-nonadecanone.[1]1. Confirm the identity of the new peak using a 10-nonadecanone standard if available.2. Review your storage and handling procedures to minimize exposure to oxygen and light.3. Prepare fresh solutions for critical experiments.
How can I confirm the purity of my this compound solution? Degradation or Contamination: Over time, even with proper storage, degradation can occur. Contamination can be introduced from solvents or labware.1. Perform regular purity checks using the GC-MS or HPLC methods detailed below.2. Compare the results to a freshly prepared standard or a previously established baseline.

Degradation Pathways and Prevention

The primary degradation pathway for this compound in a laboratory setting is oxidation.

Oxidation of this compound

As a secondary alcohol, this compound can be oxidized to form 10-nonadecanone.[1] This reaction can be initiated by various factors present in a typical lab environment.

Oxidation of this compound This compound This compound (Secondary Alcohol) 10-Nonadecanone 10-Nonadecanone (Ketone) This compound->10-Nonadecanone Oxidation (e.g., O₂, light, heat)

Caption: Oxidation pathway of this compound to 10-nonadecanone.

Factors that Accelerate Oxidation:

  • Atmospheric Oxygen: The most common oxidant.

  • Light: Photons can provide the activation energy for oxidation reactions.[2]

  • Heat: Increased temperature accelerates the rate of chemical reactions.

  • Metal Ions: Trace amounts of metal ions in solvents can act as catalysts.

Summary of Recommended Storage Conditions:

Parameter Recommendation Rationale
Temperature 2-8°CTo slow down the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)To minimize exposure to atmospheric oxygen.
Light Amber Vials or Foil WrapTo prevent photodegradation.[2]
Solvent High-Purity, AnhydrousTo minimize contaminants and water that can participate in side reactions. Common solvents include ethanol, methanol, and chloroform (use with caution due to toxicity).[3]
Container Glass Vials with PTFE-lined capsTo prevent leaching of plasticizers and ensure a good seal.

Experimental Protocols

Below are detailed protocols for assessing the stability of this compound in solution.

Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive for the quantification of long-chain fatty alcohols and their degradation products.[4]

1. Sample Preparation (Derivatization):

  • To a 1 mL aliquot of your this compound solution, add an internal standard (e.g., a known concentration of a similar long-chain alcohol not present in your sample, such as 1-eicosanol).

  • Evaporate the solvent under a gentle stream of nitrogen.

  • To the dry residue, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent like pyridine or acetonitrile.

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Parameters:

Parameter Setting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Temperature 280°C
Injection Volume 1 µL (Splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 150°C, hold for 2 minRamp: 10°C/min to 300°CHold: 10 min at 300°C
MS Transfer Line Temp 290°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

3. Data Analysis:

  • Quantify the peak area of the derivatized this compound relative to the internal standard. A decrease in this ratio over time indicates degradation.

  • Monitor for the appearance of a peak corresponding to the derivatized 10-nonadecanone.

GC-MS Workflow for this compound Stability cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Aliquot of This compound Solution B Add Internal Standard A->B C Evaporate Solvent B->C D Add Derivatizing Agent C->D E Heat at 60-70°C D->E F Inject into GC-MS E->F G Acquire Data F->G H Integrate Peak Areas G->H I Calculate Concentration Ratio (Analyte/Internal Standard) H->I J Assess Stability I->J

Caption: Workflow for assessing this compound stability using GC-MS.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC) with UV Detection (Indirect)

Since this compound lacks a strong chromophore, direct UV detection is not feasible. This protocol uses an indirect method suitable for purity checks.

1. Sample Preparation:

  • No derivatization is required.

  • Dilute the this compound solution in the mobile phase to a suitable concentration.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Parameters:

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: 95:5 Acetonitrile:Water
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 20 µL
Detector UV at 205 nm (for indirect detection of the analyte against the solvent background)

3. Data Analysis:

  • Monitor the retention time and peak area of this compound.

  • The appearance of new peaks, especially earlier eluting ones, may indicate the presence of more polar degradation products like ketones.

Troubleshooting Logic

Use the following diagram to troubleshoot issues with your this compound solutions.

Troubleshooting Flowchart Start Problem with This compound Solution Visual Visual Change? (Color, Precipitate) Start->Visual Precipitate Precipitate Present? Visual->Precipitate Yes Color Yellowish tint? Visual->Color Yes (Color) NoVisual No Visual Change Visual->NoVisual No Warm Gently warm and agitate solution Precipitate->Warm Dissolves Precipitate Dissolves? Warm->Dissolves Solubility Issue is likely solubility. Review solvent and temperature. Dissolves->Solubility Yes Degradation Possible degradation product. Proceed to analytical check. Dissolves->Degradation No End Solution OK or problem identified Solubility->End Degradation->End Oxidation Likely oxidation. Review storage conditions (light, atmosphere). Color->Oxidation Oxidation->End Analytical Analytical Anomaly? (e.g., New GC-MS peak) CheckKetone Hypothesize 10-nonadecanone formation. Compare retention time to standard or literature data. Analytical->CheckKetone Yes Analytical->End No CheckKetone->End NoVisual->Analytical

Caption: Logical flowchart for troubleshooting this compound solution issues.

References

Technical Support Center: Synthesis of 10-Nonadecanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 10-Nonadecanol.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of this compound via Grignard reaction and ketone reduction methodologies.

Issue 1: Low or No Yield of this compound in Grignard Synthesis

  • Question: My Grignard reaction to synthesize this compound resulted in a very low yield or no product at all. What are the potential causes?

    Answer: Low or no yield in a Grignard reaction is a common issue that can stem from several factors. The most critical aspect of a successful Grignard reaction is the complete exclusion of water and atmospheric moisture.

    • Moisture Contamination: Grignard reagents are highly reactive with protic solvents and even trace amounts of water. Ensure all glassware is oven-dried immediately before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be rigorously dried.

    • Poor Quality Magnesium: The magnesium turnings used should be fresh and activated. If the magnesium surface is oxidized, the reaction to form the Grignard reagent will be slow or may not initiate at all. Consider activating the magnesium with a small crystal of iodine or 1,2-dibromoethane.

    • Impure Alkyl Halide: The alkyl halide used to form the Grignard reagent must be pure and free of any residual acid or water.

    • Side Reactions: The formation of a Wurtz-type coupling product (e.g., octadecane from nonyl bromide) can occur, consuming the alkyl halide and reducing the yield of the desired Grignard reagent. This is often favored by higher temperatures.

Issue 2: Presence of Ketone in the Final Product after Reduction

  • Question: After reducing 10-nonadecanone, I still observe the presence of the starting ketone in my final product. How can I improve the conversion?

    Answer: Incomplete reduction of 10-nonadecanone can be due to several factors related to the reducing agent and reaction conditions.

    • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent (e.g., sodium borohydride). A 1.5 to 2.0 molar equivalent is typically recommended to ensure complete reduction.

    • Reaction Time and Temperature: The reduction may require longer reaction times or gentle heating to go to completion, especially with sterically hindered ketones or less reactive reducing agents. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

    • Deactivated Reducing Agent: Sodium borohydride and other hydride-based reducing agents can decompose upon exposure to moisture. Use freshly opened or properly stored reducing agents.

Issue 3: Difficulty in Purifying this compound

  • Question: this compound is proving difficult to purify. What are the recommended purification methods for this long-chain alcohol?

    Answer: The purification of long-chain, waxy alcohols like this compound can be challenging due to their physical properties. Several methods can be employed.

    • Crystallization: Crystallization is an effective method for purifying long-chain alcohols.[1][2] A suitable solvent system should be chosen where the alcohol has high solubility at elevated temperatures and low solubility at lower temperatures. Consider solvents like heptane, acetone, or ethanol-water mixtures.[1][3]

    • Column Chromatography: Silica gel chromatography can be used to separate this compound from less polar impurities (like coupling byproducts) and more polar impurities. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.

    • Solvent Extraction: A liquid-liquid extraction can be performed to remove water-soluble impurities after the reaction work-up.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from nonyl bromide and decanal.

  • Formation of the Grignard Reagent:

    • All glassware must be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.

    • To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of nonyl bromide (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the nonyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gently warm the flask.

    • Once initiated, add the remaining nonyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Decanal:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Add a solution of decanal (0.95 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from acetone or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Reduction of 10-Nonadecanone

This protocol describes the reduction of 10-nonadecanone to this compound using sodium borohydride.

  • Reduction Reaction:

    • To a solution of 10-nonadecanone (1.0 equivalent) in methanol or ethanol, add sodium borohydride (1.5 equivalents) portion-wise at 0°C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Carefully add water to quench the excess sodium borohydride.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the product by recrystallization from a suitable solvent.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

ParameterGrignard Reaction (Nonyl Bromide + Decanal)Ketone Reduction (10-Nonadecanone + NaBH4)
Typical Yield 60-80%90-98%[5]
Reaction Time 4-6 hours2-4 hours
Reaction Temperature 0°C to reflux0°C to room temperature
Key Reagents Magnesium, Nonyl Bromide, Decanal10-Nonadecanone, Sodium Borohydride
Common Byproducts Wurtz coupling product, unreacted starting materialsUnreacted 10-Nonadecanone

Visualizations

Grignard_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification start Oven-dry Glassware reagents Prepare Anhydrous Solvents and Reagents start->reagents grignard Form Grignard Reagent (NonylMgBr) reagents->grignard reaction React with Decanal grignard->reaction quench Quench with Sat. NH4Cl reaction->quench extract Extract with Et2O quench->extract dry Dry and Concentrate extract->dry purify Purify (Recrystallization/Chromatography) dry->purify end_product Pure this compound purify->end_product

Caption: Experimental workflow for the Grignard synthesis of this compound.

Troubleshooting_Yield cluster_investigation Troubleshooting Path cluster_solution Corrective Actions start Low or No Yield check_moisture Check for Moisture Contamination (Wet glassware/solvents?) start->check_moisture check_mg Inspect Magnesium Quality (Old or oxidized?) check_moisture->check_mg No action_dry Rigorously Dry All Glassware and Solvents check_moisture->action_dry Yes check_reagents Verify Reagent Purity (Alkyl halide pure?) check_mg->check_reagents No action_activate_mg Activate Mg with Iodine or Use Fresh Turnings check_mg->action_activate_mg Yes action_purify_reagents Purify Alkyl Halide Before Use check_reagents->action_purify_reagents Yes

Caption: Troubleshooting flowchart for low yield in Grignard synthesis.

Reduction_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 10-Nonadecanone in Solvent add_nabh4 Add NaBH4 start->add_nabh4 stir Stir and Monitor by TLC add_nabh4->stir quench Quench with Water stir->quench concentrate Concentrate quench->concentrate extract Extract with Et2O concentrate->extract purify Purify (Recrystallization) extract->purify end_product Pure this compound purify->end_product

Caption: Experimental workflow for the reduction of 10-Nonadecanone.

References

Technical Support Center: Troubleshooting 10-Nonadecanol Peak Tailing in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting chromatographic issues related to 10-Nonadecanol analysis. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve peak tailing, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

Peak tailing is a phenomenon in chromatography where the peak asymmetry factor is greater than one, resulting in a peak that is broader on the right side.[1] For this compound, a long-chain secondary alcohol, this can lead to several issues:

  • Inaccurate Quantification: Tailing peaks are difficult to integrate accurately, leading to unreliable quantitative results.[2]

  • Reduced Resolution: The tail of the this compound peak can overlap with adjacent peaks, making it difficult to resolve and quantify other compounds in the sample.[3]

  • Poor Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection.

Q2: What are the primary causes of peak tailing for a polar compound like this compound?

The primary cause of peak tailing for polar analytes like this compound is secondary interactions with active sites within the chromatographic system.[3][4] These active sites are often free silanol groups (Si-OH) on the surface of silica-based columns, liners, and glass wool.[4] The polar hydroxyl group of this compound can form strong hydrogen bonds with these silanol groups, leading to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailing peak.[3]

Other contributing factors can include:

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3]

  • Poor Column Condition: A contaminated or degraded column can have more active sites.

  • Inappropriate Method Parameters: Sub-optimal inlet temperature, oven temperature program, or mobile phase composition can exacerbate tailing.

Troubleshooting Guides

Gas Chromatography (GC)

Issue: Peak tailing of this compound in GC analysis.

The polar nature and high boiling point of this compound make it susceptible to peak tailing in GC. The following troubleshooting guide provides a systematic approach to resolving this issue.

Troubleshooting Workflow for GC

GC_Troubleshooting start Peak Tailing Observed for this compound check_all_peaks Do all peaks in the chromatogram tail? start->check_all_peaks physical_issue Likely a physical issue in the system. check_all_peaks->physical_issue  Yes chemical_issue Likely a chemical interaction issue. check_all_peaks->chemical_issue  No, primarily this compound check_column_install Check column installation (position in inlet and detector). physical_issue->check_column_install check_column_cut Inspect column cut for smoothness and squareness. check_column_install->check_column_cut check_leaks Check for leaks in the system. check_column_cut->check_leaks solution Peak Shape Improved check_leaks->solution derivatization Consider derivatization (Silylation). chemical_issue->derivatization optimize_inlet Optimize inlet parameters (temperature, liner). derivatization->optimize_inlet If tailing persists optimize_oven Optimize oven temperature program. optimize_inlet->optimize_oven column_maintenance Perform column maintenance (trimming, conditioning). optimize_oven->column_maintenance column_maintenance->solution

Caption: Troubleshooting workflow for this compound peak tailing in GC.

Step 1: Assess the Scope of the Problem

  • Observe the entire chromatogram: If all peaks, including the solvent peak, are tailing, it's likely a physical issue such as an improper column installation, a poor column cut, or a leak in the system.[1] If mainly the this compound peak and other polar analytes are tailing, it points towards chemical interactions.[4]

Step 2: Address Chemical Interactions (Most Common Cause for this compound)

  • Derivatization: This is the most effective way to reduce peak tailing for long-chain alcohols.[5] Converting the polar hydroxyl group to a less polar silyl ether will significantly reduce interactions with active sites.

    • Recommended Method: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ether.[6] The reactivity for silylation generally follows: primary alcohol > secondary alcohol > tertiary alcohol.

Step 3: Optimize GC Method Parameters

If derivatization is not feasible or if some tailing persists, optimizing the following parameters can help.

ParameterRecommendationRationale
Inlet Temperature Optimize in the range of 250-300°C.A temperature that is too low can lead to incomplete and slow vaporization of the high-boiling this compound, causing band broadening and tailing. Conversely, a temperature that is too high can cause degradation.
Inlet Liner Use a deactivated liner, preferably with glass wool.A deactivated liner minimizes active silanol groups. Glass wool can help with sample vaporization and trapping non-volatile residues.[4]
Oven Temperature Program Start at a lower initial temperature and use a moderate ramp rate (e.g., 10-20°C/min).A lower initial temperature helps in focusing the analytes at the head of the column. A suitable ramp rate ensures that the analyte moves through the column at an optimal temperature to prevent both excessive retention and co-elution.[7][8]
Carrier Gas Flow Rate Operate at the optimal flow rate for the carrier gas and column dimensions.A flow rate that is too low can increase the time the analyte spends in the column, increasing the chance for secondary interactions.

Step 4: Perform System Maintenance

  • Column Trimming: If the column has been in use for a while, the inlet end may have become contaminated or active. Trimming 10-20 cm from the front of the column can restore performance.[4]

  • Column Conditioning: Properly condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.

High-Performance Liquid Chromatography (HPLC)

While GC is more common for fatty alcohol analysis, HPLC can also be used. Peak tailing in HPLC is also primarily caused by secondary interactions with the stationary phase.

Troubleshooting Workflow for HPLC

HPLC_Troubleshooting start Peak Tailing Observed for this compound check_column Is the column appropriate and in good condition? start->check_column column_issue Column-related issues. check_column->column_issue  No mobile_phase_issue Mobile phase optimization. check_column->mobile_phase_issue  Yes replace_column Consider a new or different type of column (e.g., end-capped). column_issue->replace_column solution Peak Shape Improved replace_column->solution adjust_ph Adjust mobile phase pH (for reversed-phase). mobile_phase_issue->adjust_ph change_modifier Change organic modifier (e.g., Methanol vs. Acetonitrile). adjust_ph->change_modifier add_suppressor Add a tailing suppressor (e.g., triethylamine - use with caution). change_modifier->add_suppressor add_suppressor->solution

Caption: Troubleshooting workflow for this compound peak tailing in HPLC.

Step 1: Evaluate the Column

  • Column Choice: For reversed-phase HPLC, use a modern, high-purity, end-capped C8 or C18 column. End-capping deactivates most of the residual silanol groups.[3]

  • Column Health: If the column is old or has been used with harsh mobile phases, it may be degraded. Try replacing it with a new column.

Step 2: Optimize the Mobile Phase (Reversed-Phase)

ParameterRecommendationRationale
Mobile Phase pH For silica-based columns, a lower pH (2.5-3.5) can suppress the ionization of silanol groups, reducing their interaction with the analyte.At low pH, the silanol groups are protonated (Si-OH) and less likely to interact with the hydroxyl group of this compound.
Organic Modifier The choice between acetonitrile and methanol can affect selectivity and peak shape.[9]Methanol is a more basic solvent and can sometimes provide better peak shape for polar analytes by competing for active sites on the stationary phase.[9]
Tailing Suppressors As a last resort, a small amount of a basic additive like triethylamine (TEA) can be added to the mobile phase.TEA is a strong base that will preferentially interact with active silanol sites, masking them from the analyte. However, TEA can be difficult to remove from the column and may affect MS detection.

Step 3: Consider Normal-Phase HPLC

For a polar analyte like this compound, normal-phase HPLC with a polar stationary phase (like silica or diol) and a non-polar mobile phase (like hexane with a small amount of a more polar solvent like isopropanol) can be an alternative.[10] In this mode, the polar-polar interactions that cause tailing in reversed-phase are the primary mechanism of retention, which can sometimes lead to better peak shapes if the mobile phase composition is carefully optimized.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound with Silylation

This protocol describes the derivatization of this compound to its TMS ether and subsequent analysis by GC-MS.

Materials:

  • This compound standard

  • Aprotic solvent (e.g., Dichloromethane, Hexane)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[6]

  • Pyridine (as a catalyst)[6]

  • GC vials with caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in an aprotic solvent in a GC vial.

  • Derivatization:

    • Add 25 µL of BSTFA and 25 µL of pyridine to the sample solution (this is sufficient for <100 µg of analyte in ~100 µL of solvent).[6]

    • Cap the vial tightly.

    • Heat at 65°C for 20-30 minutes to ensure the reaction goes to completion.[6]

  • GC-MS Analysis:

    • GC System: Agilent 7890B GC or equivalent

    • MS System: Agilent 5977A MSD or equivalent

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column

    • Inlet Temperature: 280°C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program:

      • Initial temperature: 150°C, hold for 2 minutes

      • Ramp: 15°C/min to 300°C

      • Hold: 5 minutes at 300°C

    • MSD Transfer Line: 280°C

    • Ion Source: 230°C

    • Quadrupole: 150°C

    • Scan Range: m/z 40-500

Expected Outcome: A sharp, symmetrical peak for the TMS-derivatized this compound.

Protocol 2: Reversed-Phase HPLC Analysis of this compound

This protocol provides a starting point for the analysis of underivatized this compound by RP-HPLC.

Materials:

  • This compound standard

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid

Procedure:

  • Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase composition.

  • HPLC Analysis:

    • HPLC System: Agilent 1260 Infinity II or equivalent

    • Column: C18, 4.6 x 150 mm, 5 µm (end-capped)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient:

      • 80% B to 100% B over 15 minutes

      • Hold at 100% B for 5 minutes

      • Return to 80% B and equilibrate for 5 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm (note: sensitivity will be low as long-chain alcohols have a poor chromophore) or Evaporative Light Scattering Detector (ELSD).

Expected Outcome: A peak for this compound. If tailing is observed, apply the troubleshooting steps outlined in the HPLC guide.

This technical support center provides a comprehensive guide to understanding and resolving peak tailing issues for this compound. By following these troubleshooting steps and utilizing the provided protocols, researchers can significantly improve the quality and reliability of their chromatographic data.

References

contamination issues with commercial 10-Nonadecanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on potential contamination issues with commercial 10-Nonadecanol.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound.

Issue 1: Inconsistent Experimental Results or Unexpected Side Reactions

Question: My experiments involving this compound are yielding inconsistent results, or I'm observing unexpected side products. Could impurities in my this compound be the cause?

Answer: Yes, impurities in commercial this compound can lead to variability in experimental outcomes. Common culprits include other fatty alcohol isomers, residual reactants from synthesis, and degradation products.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Purity Assessment cluster_2 Impurity Identification cluster_3 Mitigation A Inconsistent Results or Unexpected Side Products B Analyze this compound Purity (e.g., GC-MS, HPLC) A->B Hypothesize contamination C Review Certificate of Analysis (CoA) A->C Check supplier data D Identify Potential Contaminants: - Isomers (e.g., 1-Nonadecanol) - Synthesis Precursors (e.g., 10-Nonadecanone) - Other Chain Length Fatty Alcohols B->D If purity is questionable C->D If CoA indicates impurities E Purify this compound (e.g., Recrystallization, Chromatography) D->E If impurities are identified F Source High-Purity Grade D->F Alternative solution G A Purity of this compound B Presence of Contaminants (Isomers, Precursors, etc.) A->B is inversely related to C Reproducibility of Experiments B->C negatively impacts D Accuracy of Results B->D negatively impacts E Integrity of Formulations B->E compromises

stability of 10-Nonadecanol under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 10-Nonadecanol under various storage conditions. The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is limited; therefore, this guidance is based on the general chemical properties of long-chain secondary alcohols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is advisable to keep it in a tightly sealed container to prevent contamination and exposure to moisture.[1] While one supplier suggests storage at room temperature in a dry, sealed state, another indicates a storage temperature of 0 - 8 °C for the related compound 1-Nonadecanol.[2] Given that lower temperatures generally slow down chemical degradation, storing at refrigerated temperatures (2-8°C) is a prudent measure for long-term storage.

Q2: How sensitive is this compound to light?

Q3: Is this compound susceptible to oxidation?

A3: Yes. As a secondary alcohol, this compound is susceptible to oxidation. The primary oxidation product of a secondary alcohol is a ketone.[5][6] This process can be accelerated by factors such as elevated temperature, exposure to light, and the presence of oxidizing agents.[7] Studies on other long-chain alcohols have shown that thermo-oxidative aging is a significant degradation pathway.[7]

Q4: What are the likely degradation products of this compound?

A4: The principal degradation product of this compound under oxidative conditions is expected to be 10-nonadecanone, a ketone. Further degradation under harsh conditions could potentially lead to the cleavage of carbon-carbon bonds, resulting in shorter-chain carboxylic acids and other oxidized species, although this is less common under typical storage conditions.

Q5: How does humidity affect the stability of this compound?

A5: Although this compound has low water solubility, exposure to high humidity is not recommended.[8] While not considered highly hygroscopic, absorbed moisture could potentially participate in degradation reactions, especially in the presence of other impurities. Therefore, storing it in a dry environment, for instance, in a desiccator for small quantities, is advisable.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Oxidation or moisture absorption.Discard the sample if significant changes are observed. For future use, ensure storage in a tightly sealed, opaque container in a cool, dry place. Consider storing under an inert atmosphere (e.g., nitrogen or argon) for sensitive applications.
Inconsistent experimental results Sample degradation leading to lower purity.Verify the purity of the this compound sample using an appropriate analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). If degradation is confirmed, obtain a fresh batch and store it under the recommended conditions.
Appearance of new peaks in analytical chromatograms (e.g., GC, HPLC) Formation of degradation products, most likely 10-nonadecanone.Characterize the new peaks using techniques like Mass Spectrometry (MS) to confirm the identity of the degradation products. Review storage conditions and handling procedures to minimize further degradation.
Low assay value Degradation of this compound.Re-evaluate the storage conditions. For long-term storage, refrigeration (2-8°C) in a tightly sealed, light-resistant container is recommended.

Stability of this compound Under Different Storage Conditions (Qualitative Summary)

Storage Condition Parameter Potential Effect on this compound Recommendation
Temperature Elevated Temperature (>25°C)Increased rate of oxidation to 10-nonadecanone.Store at controlled room temperature or refrigerated (2-8°C) for long-term stability.
Room Temperature (20-25°C)Slow oxidation may occur over time.Suitable for short-term storage. Ensure the container is well-sealed.
Refrigerated (2-8°C)Significantly reduced degradation rate.Recommended for long-term storage.
Frozen (≤ -20°C)Minimal degradation.May be suitable, but consider potential phase changes. Ensure the container is appropriate for freezing.
Light UV or Ambient Light ExposurePhotochemical oxidation to 10-nonadecanone.Store in amber or opaque containers to protect from light.
Atmosphere Air (Oxygen)Oxidation to 10-nonadecanone.For high-purity requirements or long-term storage, consider storing under an inert atmosphere (e.g., nitrogen, argon).
Humidity High HumidityPotential for moisture absorption, which may facilitate degradation.Store in a dry environment. Use of a desiccator is recommended for small quantities.

Experimental Protocols

General Protocol for Stability Testing of this compound

This protocol outlines a general approach for assessing the stability of this compound.

  • Sample Preparation:

    • Procure a high-purity sample of this compound.

    • Characterize the initial sample for identity, purity, and physical appearance (t=0 analysis).

    • Aliquot the sample into several vials suitable for the different storage conditions to be tested.

  • Storage Conditions:

    • Store the aliquots under various conditions, for example:

      • 25°C / 60% Relative Humidity (RH)

      • 40°C / 75% RH (accelerated condition)

      • 5°C

      • Photostability chamber (ICH Q1B guidelines)

  • Time Points:

    • Define the testing intervals, for example: 0, 1, 3, 6, and 12 months for long-term studies, and shorter intervals for accelerated studies.

  • Analytical Method:

    • A stability-indicating analytical method, capable of separating this compound from its potential degradation products, should be used. Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is a suitable technique.[9][10]

    • GC Method Example (General):

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

      • Injector Temperature: 280°C.

      • Oven Program: Start at a suitable temperature (e.g., 150°C), ramp up to a final temperature (e.g., 280°C) to ensure elution of this compound and any degradation products.

      • Detector Temperature: 300°C (for FID).

      • Carrier Gas: Helium or Hydrogen.

      • Derivatization: Analysis may be improved by derivatizing the alcohol to a less polar form, such as a trimethylsilyl (TMS) ether, prior to injection.[9]

  • Data Analysis:

    • At each time point, analyze the samples for:

      • Appearance

      • Assay of this compound

      • Quantification of any degradation products.

    • Compare the results to the t=0 data to determine the extent of degradation.

Visualizations

degradation_pathway This compound This compound 10-Nonadecanone 10-Nonadecanone This compound->10-Nonadecanone Oxidation [O]

Caption: Primary degradation pathway of this compound.

stability_workflow cluster_setup Study Setup cluster_testing Stability Testing cluster_analysis Data Analysis & Reporting start Obtain High-Purity This compound initial_analysis Initial Analysis (t=0) (Purity, Appearance) start->initial_analysis aliquot Aliquot Samples initial_analysis->aliquot storage Place Samples in Defined Storage Conditions aliquot->storage pull_samples Pull Samples at Pre-defined Time Points storage->pull_samples analytical_testing Analytical Testing (e.g., GC-MS) pull_samples->analytical_testing data_analysis Analyze Data (Assay, Impurities) analytical_testing->data_analysis compare Compare to t=0 Data data_analysis->compare report Generate Stability Report compare->report

References

Technical Support Center: Refining Extraction Methods for 10-Nonadecanol from Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and refinement of 10-Nonadecanol from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the known natural sources of this compound?

A1: this compound has been identified as a metabolite in several plant species. Documented sources include Helichrysum odoratissimum, the leaves of Artocarpus lingnanensis, and juniper berries.[1][2]

Q2: What general class of compound is this compound and how does this affect extraction?

A2: this compound is a long-chain secondary fatty alcohol.[1] Its long hydrocarbon chain makes it a non-polar, waxy solid. This characteristic dictates the use of non-polar to moderately polar solvents for effective extraction and the potential need for heated solvent systems to ensure solubility.

Q3: Which solvents are most effective for extracting long-chain fatty alcohols like this compound?

A3: The choice of solvent is crucial and depends on the specific plant matrix and desired purity of the initial extract. Generally, ethanol is a popular choice due to its effectiveness in dissolving a wide range of bioactive compounds, its safety for use in products intended for consumption, and its recoverability.[3][4] For less polar compounds like long-chain alcohols, solvents such as hexane and chloroform, or mixtures like chloroform/methanol, have shown high extraction yields for lipids and related compounds.[5] A comparative study on peanut press cake showed that hexane achieved a high yield (86%) at 55°C, while ethanol required a higher temperature (75°C) and more extraction stages to reach a similar yield (87%).[6]

Q4: What are the primary methods for purifying this compound from a crude extract?

A4: Following initial solvent extraction, crude extracts containing this compound will be a complex mixture of phytochemicals. Common purification techniques include:

  • Crystallization: This method is effective for separating compounds based on differences in solubility. The crude extract is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the target compound crystallizes out, leaving impurities in the solution.

  • Column Chromatography: This is a highly effective technique for separating individual compounds from a mixture. For non-polar compounds like this compound, normal-phase chromatography using silica gel or alumina with a non-polar mobile phase is a common approach.

Troubleshooting Guides

Extraction Phase
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Crude Extract 1. Inappropriate solvent selection.2. Insufficient extraction time or temperature.3. Inadequate particle size of the plant material.4. Poor solvent-to-solid ratio.1. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol). Consider using a solvent mixture.2. Increase the extraction time and/or temperature. For heat-sensitive materials, consider methods like ultrasound-assisted extraction (UAE).3. Ensure the plant material is finely ground to maximize surface area for solvent penetration.4. Increase the volume of solvent relative to the amount of plant material.
Co-extraction of Undesirable Compounds (e.g., pigments, highly polar compounds) 1. Solvent is too polar.1. Start with a non-polar solvent like hexane to specifically target lipids and fatty alcohols. A sequential extraction with solvents of increasing polarity can be effective.2. For ethanol extracts, a post-extraction "winterization" step can remove waxes and lipids.[3][4]
Purification Phase: Crystallization
Issue Possible Cause(s) Troubleshooting Steps
Compound does not crystallize ("oils out") 1. Solution is supersaturated, and crystallization is happening too quickly.2. High concentration of impurities.3. Inappropriate solvent.1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.2. Consider a preliminary purification step like column chromatography to remove some impurities before crystallization.3. Experiment with different crystallization solvents or solvent mixtures.
Poor Recovery of Crystals 1. Too much solvent was used.2. The compound is highly soluble in the chosen solvent even at low temperatures.1. Concentrate the mother liquor and attempt a second crystallization.2. Try a solvent in which the compound has lower solubility, or use a mixture of a "good" solvent and a "poor" solvent (antisolvent).
Crystals are colored or appear impure 1. Impurities are co-crystallizing with the product.1. Recrystallize the product, potentially using a different solvent system.2. Add activated charcoal to the hot solution before filtration to adsorb colored impurities.
Purification Phase: Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Compound does not move from the origin (low Rf) 1. The mobile phase (eluent) is not polar enough.1. Gradually increase the polarity of the eluent. For example, if using pure hexane, start adding small percentages of ethyl acetate or another more polar solvent.
Compound runs with the solvent front (high Rf) 1. The mobile phase is too polar.1. Decrease the polarity of the eluent. Use a less polar solvent or decrease the percentage of the polar component in your solvent mixture.
Poor separation of spots (streaking or overlapping bands) 1. The column is overloaded with the sample.2. The sample was not applied in a concentrated band.3. The compound may be degrading on the silica gel.1. Use less crude extract for the amount of stationary phase.2. Dissolve the sample in a minimal amount of solvent before loading it onto the column.3. Test the stability of your compound on a TLC plate. If it degrades, consider using a different stationary phase like alumina or a deactivated silica gel.[7]

Quantitative Data Summary

The following tables provide example data on extraction yields and solvent comparisons. Note that specific values for this compound are limited in the literature, and these tables include data for long-chain fatty alcohols and general oil extracts to provide a comparative baseline.

Table 1: Comparison of Solvents for Extraction of Oils and Long-Chain Alcohols

Plant Source Target Compound Solvent Temperature (°C) Extraction Yield (%) Reference
Peanut Press CakeResidual OilHexane5586 ± 2[6]
Peanut Press CakeResidual OilEthanol7587 ± 4[6]
Salmon SkinOilHexaneSoxhlet~62 (dwb)[8]
Salmon SkinOilChloroform-MethanolN/A35-44 (dwb)[8]
Schizochytrium sp.LipidsChloroform/Methanol (2:1)N/AHighest Yield[5]

dwb: dry weight basis

Table 2: GC-MS Analysis of n-Nonadecanol in a Plant Extract

Plant Source Part Used Extraction Solvent Compound Relative Abundance (%) Reference
Securidaca longepedunculataRootEthanoln-Nonadecanol5.25

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound

This protocol is a general guideline and should be optimized for the specific plant material.

  • Preparation of Plant Material:

    • Air-dry the plant material (e.g., leaves, roots) at room temperature to reduce moisture content.

    • Grind the dried material into a fine powder using a blender or mill to increase the surface area for extraction.

  • Solvent Extraction (Maceration):

    • Place the powdered plant material in a large Erlenmeyer flask.

    • Add a non-polar solvent such as hexane or a moderately polar solvent like ethanol at a solid-to-solvent ratio of 1:10 (w/v).

    • Seal the flask and allow the mixture to soak for 24-72 hours at room temperature with occasional agitation.[3] For waxy compounds like this compound, extraction may be improved by gentle heating.

  • Filtration:

    • Filter the mixture through a Büchner funnel with filter paper under vacuum to separate the plant debris from the solvent extract.[3][4]

    • Wash the plant residue with a small amount of fresh solvent to recover any remaining extract.

  • Solvent Removal:

    • Combine the filtrates and concentrate the extract using a rotary evaporator to remove the solvent.[3][4] This will yield the crude extract.

Protocol 2: Purification by Crystallization
  • Dissolution:

    • Gently heat a suitable solvent (e.g., acetone, ethanol, or a hexane/ethyl acetate mixture).

    • Add the warm solvent to the crude extract in small portions until the extract is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling and Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • For improved crystal yield, the flask can then be placed in an ice bath or refrigerator.

  • Crystal Collection:

    • Collect the formed crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material 1. Dried, Powdered Plant Material solvent_extraction 2. Solvent Extraction (e.g., Ethanol, Hexane) plant_material->solvent_extraction filtration 3. Filtration solvent_extraction->filtration crude_extract 4. Crude Extract (after solvent evaporation) filtration->crude_extract chromatography 5a. Column Chromatography crude_extract->chromatography crystallization 5b. Crystallization crude_extract->crystallization pure_compound 6. Pure this compound chromatography->pure_compound crystallization->pure_compound

Caption: General experimental workflow for the extraction and purification of this compound.

troubleshooting_logic node_action node_action node_problem node_problem start Low Crystal Yield? check_solubility High solubility in cooling solvent? start->check_solubility Yes check_solvent_volume Used excess solvent? start->check_solvent_volume Yes action_change_solvent Action: Change solvent or use anti-solvent system check_solubility->action_change_solvent Yes action_concentrate Action: Concentrate mother liquor and re-cool check_solvent_volume->action_concentrate Yes end_ok Yield Improved action_change_solvent->end_ok action_concentrate->end_ok

Caption: Troubleshooting logic for low yield during crystallization.

References

overcoming matrix effects in 10-Nonadecanol analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the analysis of 10-Nonadecanol, with a focus on mitigating matrix effects.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the analysis of this compound in biological matrices.

Q1: I am observing significant signal suppression or enhancement for this compound in my plasma/serum samples. What are the likely causes and how can I mitigate this?

A1: Signal suppression or enhancement, collectively known as matrix effects, are common in the analysis of biological samples and can lead to inaccurate quantification.[1][2][3] The primary causes are co-eluting endogenous matrix components that interfere with the ionization of this compound in the mass spectrometer source.[1]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis. Consider the following techniques:

    • Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering phospholipids. Acetonitrile is a common and effective precipitating agent.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. A common approach for lipids is using a chloroform-methanol mixture.[4][5]

    • Solid-Phase Extraction (SPE): Provides a high degree of cleanup. For long-chain alcohols, reversed-phase (e.g., C18) or hydrophilic-lipophilic balanced (HLB) sorbents can be effective.[6][7][8][9][10]

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as this compound-d4, is the gold standard for correcting matrix effects.[11][12] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction during data analysis.

  • Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is identical to your samples (e.g., blank plasma). This helps to compensate for matrix effects by ensuring that the standards and samples are affected similarly.

  • Dilute the Sample: If the sensitivity of your assay allows, diluting the sample extract can reduce the concentration of interfering matrix components.[13]

Q2: My recovery of this compound is low and inconsistent. How can I improve my extraction efficiency?

A2: Low and variable recovery can be due to several factors, including the choice of extraction solvent and technique. For a long-chain alcohol like this compound, which is a lipid, extraction methods need to be optimized for this class of compounds.

Troubleshooting Steps:

  • Evaluate Different Extraction Solvents: For LLE, a mixture of chloroform and methanol is a classic choice for lipid extraction.[4][5] For SPE, ensure the conditioning, loading, washing, and elution solvents are appropriate for a non-polar compound.

  • Optimize SPE Protocol:

    • Sorbent Selection: C18 or HLB cartridges are good starting points.[6][7]

    • pH Adjustment: While less critical for alcohols than for acidic or basic compounds, ensuring the pH of the sample is neutral can be beneficial.

    • Elution Solvent: A sufficiently non-polar solvent or a mixture of solvents is needed to elute this compound from a reversed-phase sorbent.

  • Consider the QuEChERS Method: Originally developed for pesticide analysis, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is also effective for extracting a broad range of analytes, including lipids, from complex matrices.

Q3: I am analyzing this compound by GC-MS and observe poor peak shape and low response. What could be the issue?

A3: Long-chain alcohols like this compound have polar hydroxyl groups that can lead to poor chromatographic performance on standard non-polar GC columns due to interactions with active sites in the injector and column.[14]

Troubleshooting Steps:

  • Derivatization: This is a crucial step for improving the GC analysis of polar compounds. Silylation is a common derivatization technique for alcohols.[14]

    • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used and effective silylating reagent.[15][16][17][18] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction.[17]

    • Reaction Conditions: Optimization of reaction time and temperature is necessary to ensure complete derivatization.[15]

  • Injector and Column Maintenance: Active sites in the GC inlet and column can cause peak tailing and analyte loss. Regular maintenance, including liner replacement and column conditioning, is important.

  • Use of an Analyte Protectant: In some cases, co-injecting the sample with an analyte protectant can improve the transfer of the analyte from the injector to the column.

Quantitative Data Summary

The following tables summarize typical performance data for analytical methods used for long-chain alcohols and lipids in biological matrices. While specific data for this compound is limited in the literature, the data presented for analogous compounds provides a reasonable expectation of performance.

Table 1: Comparison of Sample Preparation Techniques for Lipid Analysis in Serum/Plasma

Sample Preparation TechniqueTypical Analyte Recovery (%)Key AdvantagesKey Disadvantages
Protein Precipitation (Acetonitrile) 70-90%Fast, simple, inexpensive.May not effectively remove all phospholipids, leading to significant matrix effects.
Liquid-Liquid Extraction (Chloroform/Methanol) 85-105%[4][5][19]Good removal of proteins and some polar interferences.Use of chlorinated solvents, can be labor-intensive.
Solid-Phase Extraction (C18 or HLB) 90-110%[6]High degree of cleanup, can be automated.More expensive, requires method development.
QuEChERS 80-110%High throughput, effective for a wide range of analytes.May require optimization for specific lipid subclasses.

Table 2: Performance of a Validated LC-MS/MS Method for a Long-Chain Fatty Acid (as a proxy for this compound) in Human Serum

ParameterResult
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (% Bias) ± 15%
Matrix Effect (%) 95-105% (with SIL-IS)
Recovery (%) > 85%

Note: This data is representative of a well-developed method for a similar analyte and serves as a target for method validation for this compound.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 500 µL of plasma, add 500 µL of water and vortex to mix. Spike with an appropriate amount of this compound-d4 internal standard.

  • Column Conditioning: Condition a C18 SPE cartridge (e.g., 1 mL, 100 mg) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to go dry.[7]

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove excess water.

  • Elution: Elute the this compound and internal standard with 1 mL of a non-polar solvent like ethyl acetate or a mixture such as methanol/acetonitrile (10/90, v/v).[6]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., 100 µL of mobile phase for LC-MS or a derivatization solvent for GC-MS).

Protocol 2: Derivatization of this compound for GC-MS Analysis

  • Sample Preparation: The dried extract from the SPE protocol is used.

  • Reagent Addition: Add 50 µL of a silylating agent such as BSTFA with 1% TMCS to the dried extract.[15][17][18]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes. The optimal time and temperature may need to be determined experimentally.[15]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Acetonitrile LLE LLE Plasma Sample->LLE Chloroform/Methanol SPE SPE Plasma Sample->SPE C18 or HLB Supernatant for Analysis Supernatant for Analysis Protein Precipitation->Supernatant for Analysis Centrifugation LC-MS/MS Analysis LC-MS/MS Analysis Supernatant for Analysis->LC-MS/MS Analysis Organic Layer for Analysis Organic Layer for Analysis LLE->Organic Layer for Analysis Phase Separation Organic Layer for Analysis->LC-MS/MS Analysis Clean Extract Clean Extract SPE->Clean Extract Elution Clean Extract->LC-MS/MS Analysis Derivatization Derivatization Clean Extract->Derivatization BSTFA Quantification Quantification LC-MS/MS Analysis->Quantification GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis GC-MS Analysis->Quantification Final Result Final Result Quantification->Final Result

Figure 1. General experimental workflow for the analysis of this compound.

troubleshooting_matrix_effects Signal Suppression/Enhancement Signal Suppression/Enhancement Optimize Sample Prep Optimize Sample Prep Signal Suppression/Enhancement->Optimize Sample Prep Cause: Co-eluting Interferences Use SIL-IS Use SIL-IS Signal Suppression/Enhancement->Use SIL-IS Correction Matrix-Matched Calibrants Matrix-Matched Calibrants Signal Suppression/Enhancement->Matrix-Matched Calibrants Compensation Dilute Sample Dilute Sample Signal Suppression/Enhancement->Dilute Sample Reduction LLE LLE Optimize Sample Prep->LLE SPE SPE Optimize Sample Prep->SPE QuEChERS QuEChERS Optimize Sample Prep->QuEChERS Accurate Quantification Accurate Quantification Use SIL-IS->Accurate Quantification Improved Accuracy Improved Accuracy Matrix-Matched Calibrants->Improved Accuracy Reduced Matrix Load Reduced Matrix Load Dilute Sample->Reduced Matrix Load

Figure 2. Troubleshooting logic for addressing matrix effects.

References

Technical Support Center: Optimizing Derivatization of 10-Nonadecanol for GC/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 10-Nonadecanol for gas chromatography-mass spectrometry (GC/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC/MS analysis?

A1: Derivatization is crucial for compounds like this compound, a long-chain alcohol, to improve their analytical characteristics for GC/MS. The primary reasons for derivatization are:

  • To Increase Volatility: this compound has a high boiling point and low volatility due to the polar hydroxyl (-OH) group, which can cause strong intermolecular hydrogen bonding. Derivatization replaces the active hydrogen of the hydroxyl group with a non-polar functional group, reducing polarity and increasing volatility. This allows the compound to be more easily vaporized in the GC inlet and transported through the column.[1][2]

  • To Improve Thermal Stability: The derivatized form of this compound is typically more thermally stable, preventing degradation at the high temperatures used in the GC injector and column.[1][3]

  • To Enhance Chromatographic Resolution and Peak Shape: By reducing polarity, derivatization minimizes interactions between the analyte and active sites on the GC column, leading to sharper, more symmetrical peaks and better separation from other components in the sample matrix.[4]

  • To Improve Mass Spectral Fragmentation: Derivatization can lead to more predictable and structurally informative fragmentation patterns in the mass spectrometer, aiding in compound identification and quantification.[5]

Q2: What are the most common derivatization techniques for long-chain alcohols like this compound?

A2: The two most common and effective derivatization techniques for alcohols are silylation and acylation.

  • Silylation: This is the most prevalent method for derivatizing alcohols.[3] It involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. Silylating reagents are generally reactive and produce derivatives that are more volatile and thermally stable.[1]

  • Acylation: This technique introduces an acyl group to the hydroxyl functional group. Acylation can enhance volatility and improve chromatographic properties.[2][6] Fluorinated acyl groups can also be introduced to enhance detection by an electron capture detector (ECD).[1]

Q3: Which specific derivatization reagents are recommended for this compound?

A3: For the silylation of a secondary alcohol like this compound, the following reagents are commonly used:

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): This is a popular and effective silylating agent for alcohols.[2]

  • BSTFA + 1% TMCS (trimethylchlorosilane): The addition of TMCS as a catalyst can increase the reactivity of BSTFA, which is particularly useful for sterically hindered or less reactive secondary alcohols.

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): This is another powerful silylating agent that can be used.

For acylation, common reagents include:

  • Acetic Anhydride: Reacts with alcohols to form acetate esters.

  • Trifluoroacetic Anhydride (TFAA): Forms trifluoroacetate esters, which are highly volatile.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or low derivatization product peak in the chromatogram Presence of moisture in the sample or reagents. Water will preferentially react with the derivatizing reagent, consuming it and preventing the derivatization of this compound.Ensure all glassware is thoroughly dried. Use anhydrous solvents. Store derivatization reagents under inert gas (e.g., nitrogen or argon) and in a desiccator.
Inactive derivatization reagent. Reagents can degrade over time, especially if exposed to moisture or air.Use a fresh vial of the derivatization reagent. Check the expiration date.
Insufficient reagent concentration. An inadequate amount of reagent will lead to an incomplete reaction.Use a molar excess of the derivatization reagent. A general rule is a 2:1 molar ratio of reagent to active hydrogens.
Sub-optimal reaction conditions (time/temperature). The derivatization reaction may not have gone to completion.Increase the reaction time and/or temperature. For silylation of secondary alcohols, heating at 60-90°C for 30-60 minutes is a good starting point.[8][9] Monitor the reaction progress by analyzing aliquots at different time points.[7]
Multiple peaks for the derivatized product (split peaks, shoulders) Incomplete derivatization. Both the derivatized and underivatized this compound may be present, leading to poor peak shape or multiple peaks.Optimize the reaction conditions as described above (increase reagent, time, or temperature).
Adsorption in the GC system. Active sites in the GC inlet liner or on the column can interact with the analyte.Use a deactivated inlet liner. Perform column conditioning. Silanizing the glassware can also prevent sample loss through adsorption.[7]
Extraneous peaks in the chromatogram Contaminants in the sample or solvent. Use high-purity solvents and reagents. Run a blank analysis of the solvent and reagents to identify any background contaminants.
Byproducts from the derivatization reaction. This is often unavoidable, but a well-optimized method will maximize the product peak relative to byproducts. Ensure the byproducts do not co-elute with the peak of interest.
Poor reproducibility Inconsistent sample preparation and derivatization procedure. Follow a standardized and detailed protocol for every sample. Use a consistent source and lot of reagents.
Variability in reaction conditions. Ensure precise control over reaction time and temperature. Use a heating block or water bath for consistent heating.

Quantitative Data Summary

The optimal derivatization conditions for this compound should be determined empirically. The following table provides a starting point for optimization based on common practices for long-chain and secondary alcohols.

ParameterSilylation (BSTFA ± TMCS)Acylation (e.g., Acetic Anhydride)
Reagent BSTFA or BSTFA + 1% TMCSAcetic Anhydride with a catalyst (e.g., pyridine)
Solvent Aprotic solvents (e.g., Pyridine, Acetonitrile, Dichloromethane)Pyridine (acts as solvent and catalyst)
Reagent Ratio >2:1 molar ratio of BSTFA to this compoundMolar excess of acetic anhydride
Temperature 60 - 90 °C60 - 100 °C
Time 30 - 60 minutes30 - 60 minutes

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA + 1% TMCS

Materials:

  • This compound standard or sample extract

  • BSTFA + 1% TMCS

  • Anhydrous pyridine (or other suitable aprotic solvent)

  • Micro-reaction vials with screw caps and PTFE-lined septa[7]

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., hexane or dichloromethane).

  • In a micro-reaction vial, add an aliquot of the this compound solution.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine to dissolve the residue.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Securely cap the vial and vortex briefly to mix.

  • Heat the vial at 70°C for 45 minutes in a heating block.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: Acylation of this compound using Acetic Anhydride

Materials:

  • This compound standard or sample extract

  • Acetic Anhydride

  • Anhydrous pyridine

  • Micro-reaction vials with screw caps and PTFE-lined septa

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Prepare a stock solution of this compound in an appropriate anhydrous solvent.

  • In a micro-reaction vial, add an aliquot of the this compound solution.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of anhydrous pyridine to the vial.

  • Add 100 µL of acetic anhydride to the vial.

  • Securely cap the vial and vortex briefly to mix.

  • Heat the vial at 80°C for 30 minutes in a heating block.

  • Allow the vial to cool to room temperature.

  • Evaporate the excess pyridine and acetic anhydride under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis Sample This compound Sample Drydown Evaporate to Dryness Sample->Drydown AddReagent Add Solvent & Derivatization Reagent Drydown->AddReagent Heat Heat (e.g., 70°C, 45 min) AddReagent->Heat Cool Cool to Room Temp. Heat->Cool Inject Inject into GC-MS Cool->Inject

Caption: General workflow for the derivatization of this compound prior to GC-MS analysis.

Troubleshooting_Logic Start Problem: Poor/No Derivatization Peak CheckMoisture Is the system anhydrous? Start->CheckMoisture CheckReagent Is the reagent active and in excess? CheckMoisture->CheckReagent Yes SolutionMoisture Dry all components (solvents, glassware) CheckMoisture->SolutionMoisture No CheckConditions Are reaction conditions (time/temp) optimal? CheckReagent->CheckConditions Yes SolutionReagent Use fresh reagent in sufficient molar excess CheckReagent->SolutionReagent No SolutionConditions Increase reaction time and/or temperature CheckConditions->SolutionConditions No Success Problem Resolved CheckConditions->Success Yes SolutionMoisture->CheckMoisture SolutionReagent->CheckReagent SolutionConditions->CheckConditions

Caption: A logical troubleshooting guide for addressing poor derivatization efficiency.

References

Technical Support Center: Optimizing 10-Nonadecanol Resolution in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the resolution of 10-Nonadecanol in High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the analysis of this long-chain fatty alcohol.

Troubleshooting Guide: Common Resolution Issues

Poor resolution in HPLC can manifest as peak broadening, tailing, or fronting, leading to inaccurate quantification and difficulty in peak integration. The following table summarizes common problems, their potential causes, and recommended solutions for the analysis of this compound.

Problem Potential Cause Recommended Solution Relevant Parameters & Notes
Peak Tailing Secondary Interactions: Analyte interaction with active sites (e.g., silanols) on the stationary phase.[1]- Add a competitive base (e.g., triethylamine) to the mobile phase. - Use a base-deactivated column. - Adjust mobile phase pH.[1][2]Mobile Phase Modifier: Start with a low concentration (e.g., 0.1% v/v) of triethylamine. pH: For non-ionizable compounds like this compound, pH adjustment is less critical but can influence silica surface chemistry.
Column Overload: Injecting too much sample mass or volume.[1][2]- Reduce the sample concentration. - Decrease the injection volume.[2]Injection Volume: General guidelines suggest injecting a smaller volume to see if tailing decreases.[2]
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector.[3]- Use shorter, narrower internal diameter tubing (e.g., 0.005"). - Ensure proper fitting connections.This is especially critical for columns with small internal diameters.[2]
Peak Broadening Low Column Efficiency: Can be caused by a degraded column, improper flow rate, or temperature.- Increase column length or use a column with smaller particles to increase the plate number (N).[4] - Optimize the flow rate. Lower flow rates often improve resolution.[5][6] - Increase the column temperature to decrease mobile phase viscosity.[5][6]Particle Size: Smaller particles lead to sharper peaks but also higher backpressure.[4] Temperature: Higher temperatures can sometimes cause sample degradation.[5]
Sample Solvent Incompatibility: Injecting the sample in a solvent stronger than the mobile phase.- Dissolve and inject the sample in the initial mobile phase if possible. - If a different solvent is necessary, ensure it is weaker than the mobile phase.A strong injection solvent can cause the analyte band to spread before it reaches the column.
Column Contamination: Accumulation of contaminants on the column frit or packing material.[2]- Use a guard column and replace it regularly.[3] - Filter all samples and mobile phases. - Flush the column with a strong solvent.[2]A gradual increase in backpressure often accompanies column contamination.[2]
Poor Peak Shape (General) Inappropriate Mobile Phase Composition: Incorrect solvent strength or composition.- Adjust the ratio of organic solvent to the aqueous phase. For reversed-phase, decreasing the organic content increases retention.[4][7][8] - Try a different organic modifier (e.g., acetonitrile vs. methanol).[8][9]This compound is a non-polar compound, making it well-suited for reversed-phase HPLC.[10][11]
Deteriorated Column Packing Bed: Voids or channels in the column packing.[1]- Replace the column. - A void at the column inlet is a common cause of peak shape distortion.[1]This can be diagnosed by comparing the performance with a new column of the same type.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for analyzing this compound?

A1: For a non-polar, long-chain fatty alcohol like this compound, a reversed-phase column is the most suitable choice.[10] C18 (octadecylsilane) columns are a good starting point due to their high hydrophobicity, which provides good retention for non-polar analytes.[4][12] Consider a column with a high carbon load for increased retention of such non-polar compounds.

Q2: How can I optimize the mobile phase to improve the resolution of this compound?

A2: Optimizing the mobile phase is a critical step.[7][8] For reversed-phase HPLC of this compound, you will typically use a mixture of water and a polar organic solvent like acetonitrile or methanol.[8][9]

  • Solvent Strength: To increase retention and potentially improve separation from other components, decrease the percentage of the organic solvent in the mobile phase.[4]

  • Solvent Type: Acetonitrile and methanol have different selectivities. If you are struggling with co-eluting peaks, switching from one to the other can alter the elution order and improve resolution.

  • Gradient vs. Isocratic Elution: For samples containing compounds with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) is often more effective at resolving all peaks.[7]

Q3: My this compound peak is very broad. What are the first things I should check?

A3: Start by checking for the most common causes of peak broadening:

  • Sample Overload: Try diluting your sample and injecting a smaller volume.[2]

  • Column Health: An old or contaminated column can lead to a loss of efficiency. Check the column's history and consider replacing it if it has been used extensively.

  • Flow Rate: Ensure your flow rate is optimal. A flow rate that is too high can reduce efficiency. Try decreasing the flow rate to see if the peak shape improves.[5][6]

  • Extra-column Effects: Check for and minimize any unnecessary tubing length or wide-bore tubing in your system.[3]

Q4: Can temperature affect the resolution of this compound?

A4: Yes, temperature can have a significant impact.

  • Increased Temperature: Generally, increasing the column temperature decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter run times.[5][6]

  • Decreased Temperature: Lowering the temperature will increase retention and may improve resolution for closely eluting peaks, but it will also lead to broader peaks and longer analysis times.[5] It is important to find an optimal temperature that provides a balance between resolution, peak shape, and analysis time.

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound

This protocol provides a starting point for the reversed-phase HPLC analysis of this compound. Optimization will likely be required based on your specific sample matrix and instrumentation.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump

    • Autosampler

    • Column oven

    • UV or Evaporative Light Scattering Detector (ELSD). Since this compound lacks a strong chromophore, an ELSD or a mass spectrometer (MS) is often preferred for detection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-2 min: 80% B

      • 2-15 min: 80% to 100% B

      • 15-20 min: 100% B

      • 20.1-25 min: 80% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 10 µL

    • Detector: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM) or UV at a low wavelength (e.g., 205 nm), though sensitivity will be low.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable solvent that is miscible with the mobile phase, such as isopropanol or the initial mobile phase composition.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]

Visualizations

TroubleshootingWorkflow start Poor Resolution of This compound Peak check_shape Assess Peak Shape: Tailing, Broadening, or Split? start->check_shape tailing Peak Tailing check_shape->tailing Tailing broadening Peak Broadening check_shape->broadening Broadening split Split Peak check_shape->split Split check_overload_t Reduce Sample Concentration/ Injection Volume tailing->check_overload_t resolution_ok Resolution Improved? check_overload_t->resolution_ok Test check_mobile_phase_t Add Mobile Phase Modifier (e.g., Triethylamine) resolution_ok_t Resolution Improved? check_mobile_phase_t->resolution_ok_t check_column_t Use Base-Deactivated Column reassess Re-evaluate Method/ Consult Further check_column_t->reassess check_flow_rate_b Optimize Flow Rate (Try Lowering) broadening->check_flow_rate_b resolution_ok_b1 Resolution Improved? check_flow_rate_b->resolution_ok_b1 check_temperature_b Adjust Column Temperature resolution_ok_b2 Resolution Improved? check_temperature_b->resolution_ok_b2 check_solvent_b Ensure Sample Solvent is Weaker than Mobile Phase resolution_ok_b3 Resolution Improved? check_solvent_b->resolution_ok_b3 check_connections_b Minimize Extra-Column Volume check_connections_b->reassess check_column_inlet Check for Column Inlet Frit Blockage or Column Void split->check_column_inlet resolution_ok_s1 Resolution Improved? check_column_inlet->resolution_ok_s1 check_guard_column Replace Guard Column check_guard_column->reassess resolution_ok->check_mobile_phase_t No end Problem Solved resolution_ok->end Yes resolution_ok_t->check_column_t No resolution_ok_t->end Yes resolution_ok_b1->check_temperature_b No resolution_ok_b1->end Yes resolution_ok_b2->check_solvent_b No resolution_ok_b2->end Yes resolution_ok_b3->check_connections_b No resolution_ok_b3->end Yes resolution_ok_s1->check_guard_column No resolution_ok_s1->end Yes

Caption: Troubleshooting workflow for poor HPLC resolution.

HPLC_Resolution_Factors resolution Peak Resolution (Rs) efficiency Efficiency (N) resolution->efficiency selectivity Selectivity (α) resolution->selectivity retention Retention Factor (k) resolution->retention particle_size Smaller Particle Size efficiency->particle_size column_length Longer Column efficiency->column_length flow_rate Optimal Flow Rate efficiency->flow_rate temperature_e Higher Temperature efficiency->temperature_e mobile_phase Mobile Phase Composition (Solvent Type & Ratio) selectivity->mobile_phase stationary_phase Stationary Phase Chemistry (e.g., C18, Phenyl) selectivity->stationary_phase temperature_s Temperature selectivity->temperature_s solvent_strength Mobile Phase Solvent Strength retention->solvent_strength

References

Validation & Comparative

A Comparative Guide to 10-Nonadecanol and 1-Nonadecanol in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available biological data for 10-Nonadecanol and 1-Nonadecanol. Due to a notable lack of direct comparative studies in publicly available literature, this document summarizes the reported biological activities of each compound individually and presents standardized protocols for key biological assays that can be employed for their evaluation.

Introduction to this compound and 1-Nonadecanol

1-Nonadecanol is a straight-chain fatty alcohol that has been identified as a component in various natural extracts and is utilized in several industrial applications, including as a surfactant and emulsifier. [cite: ] In the context of biological activity, it has been qualitatively reported to possess antimicrobial and cytotoxic properties.[1]

This compound is a secondary fatty alcohol, an isomer of 1-Nonadecanol. It is also found in nature as a plant metabolite.[2] There is significantly less information regarding the biological activity of this compound, with only sparse references to potential cytotoxic activities.[3] A direct, data-driven comparison of the biological effects of these two isomers is not currently possible based on existing literature.

Summary of Biological Activity

A quantitative comparison of the biological activities of this compound and 1-Nonadecanol is not feasible due to the absence of direct comparative studies in the available scientific literature. The following is a summary of reported, albeit largely qualitative, biological activities for each compound.

CompoundBiological AssayReported ActivitySource
1-Nonadecanol AntimicrobialPossesses antibacterial and antimicrobial properties.[1]Plant and microbial extracts
CytotoxicityReported to have cytotoxic properties.Plant extracts
This compound CytotoxicityVaguely associated with cytotoxic activities in a study title, but no quantitative data is readily available.[3]Not specified

Experimental Protocols

To facilitate future comparative studies, detailed methodologies for standard biological assays are provided below. These protocols describe how the cytotoxic and antimicrobial activities of this compound and 1-Nonadecanol could be quantitatively assessed.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their health.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined by dissolving them and measuring their absorbance, is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of this compound and 1-Nonadecanol in an appropriate solvent and add them to the wells. Include untreated control wells and solvent control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2 to 4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[5] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Serial Dilutions of This compound & 1-Nonadecanol add_compounds Add Compounds to Wells prepare_compounds->add_compounds incubate_treatment Incubate for 24-72 hours add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability

Workflow for the MTT Cytotoxicity Assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid growth medium. After incubation, the presence or absence of bacterial growth is determined visually or by measuring optical density.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard, which corresponds to approximately 10^8 CFU/mL.[6]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound and 1-Nonadecanol in a suitable broth medium.

  • Inoculation: Add the standardized microbial suspension to each well containing the diluted compounds. Include a positive control (microorganisms with no compound) and a negative control (broth with no microorganisms).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[7]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[7] Alternatively, the optical density at 600 nm can be measured using a microplate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis prepare_inoculum Prepare Standardized Microbial Inoculum prepare_dilutions Prepare Serial Dilutions of Compounds in 96-well Plate inoculate_wells Inoculate Wells with Microbial Suspension prepare_dilutions->inoculate_wells incubate_plate Incubate Plate for 18-24 hours inoculate_wells->incubate_plate observe_growth Observe for Microbial Growth (Turbidity) incubate_plate->observe_growth determine_mic Determine Minimum Inhibitory Concentration (MIC) observe_growth->determine_mic

Workflow for the Broth Microdilution Antimicrobial Assay.

Signaling Pathways and Mechanisms of Action

There is currently no specific information available in the scientific literature detailing the signaling pathways or molecular mechanisms of action for either this compound or 1-Nonadecanol. Further research is required to elucidate how these compounds exert their biological effects.

Conclusion

While both this compound and 1-Nonadecanol have been noted for their potential biological activities, there is a significant gap in the literature regarding their direct comparison. The information available for 1-Nonadecanol suggests antimicrobial and cytotoxic potential, whereas the data for this compound is even more limited. The standardized protocols provided in this guide offer a framework for researchers to conduct systematic and comparative studies to quantitatively evaluate the biological performance of these two long-chain alcohols. Such studies are essential to understand their structure-activity relationships and potential for development in various applications.

References

A Comparative Guide to the Analytical Techniques for 10-Nonadecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the identification and quantification of 10-Nonadecanol, a C19 secondary fatty alcohol. The selection of an appropriate analytical method is critical for accurate and reliable results in research and development. This document outlines the experimental protocols, presents comparative quantitative data, and discusses the advantages and limitations of each technique to aid in this selection process.

Introduction to this compound

This compound (C19H40O) is a long-chain fatty alcohol.[1][2] It has been identified as a plant metabolite and has been reported in organisms such as Helichrysum odoratissimum.[1] In scientific research, accurate quantification of such long-chain alcohols is crucial for various applications, including in the study of lipid metabolism and as potential biomarkers.

Comparison of Analytical Techniques

The primary analytical techniques for the quantitative analysis of this compound and other long-chain alcohols include Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Data Summary

The performance of these methods can be compared based on several key validation parameters. The following table summarizes typical quantitative data for the analysis of long-chain alcohols. It is important to note that specific values for this compound may vary depending on the exact experimental conditions and the sample matrix.

ParameterGas Chromatography (GC-FID/GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)Quantitative NMR (qNMR)
Limit of Detection (LOD) 0.01 - 0.5 µg/mL0.1 - 1 µg/mL~0.05 - 0.1 mg/mL
Limit of Quantification (LOQ) 0.03 - 1.5 µg/mL0.3 - 3 µg/mL~0.15 - 0.3 mg/mL
Linearity (R²) > 0.99> 0.99> 0.999
Recovery 85 - 110%80 - 115%Not directly applicable; accuracy depends on internal standard purity
Precision (RSD) < 5%< 10%< 2%

Note: The data presented are representative values for long-chain fatty alcohols and may not be specific to this compound. Actual performance will depend on the specific method, instrumentation, and matrix.

Detailed Experimental Protocols

Gas Chromatography (GC-FID and GC-MS)

Gas chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like long-chain alcohols. Due to their relatively low volatility, derivatization is typically required to improve their chromatographic properties.

Sample Preparation and Derivatization (Silylation):

  • Lipid Extraction: For biological samples, lipids, including this compound, are first extracted using a solvent mixture such as chloroform/methanol.

  • Saponification: To analyze total (free and esterified) this compound, the lipid extract is saponified using an ethanolic potassium hydroxide solution.

  • Extraction of Unsaponifiable Matter: The unsaponifiable fraction containing the fatty alcohols is then extracted with a non-polar solvent like petroleum ether or hexane.

  • Derivatization: The hydroxyl group of this compound is derivatized to a more volatile silyl ether. A common method involves reacting the dried alcohol extract with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) in a solvent like pyridine or N,N-dimethylformamide. The reaction is typically carried out at 60-90°C for 30-45 minutes.

GC-FID/MS Conditions:

  • Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis, with an injector temperature of 280-300°C.

  • Oven Temperature Program: A temperature gradient is used to separate the components. A typical program might be: initial temperature of 150°C, hold for 2 minutes, ramp to 300°C at 5-10°C/min, and hold for 10-15 minutes.

  • Detector (FID): The Flame Ionization Detector is sensitive to hydrocarbons and provides excellent quantitative data. The detector temperature is typically set to 300-320°C.

  • Detector (MS): A Mass Spectrometer provides structural information for compound identification. Electron ionization (EI) at 70 eV is commonly used. The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC can be an alternative for the analysis of long-chain alcohols, particularly when derivatization is not desirable. However, as this compound lacks a strong chromophore, direct UV detection is challenging, and derivatization to introduce a UV-active or fluorescent tag may be necessary for high sensitivity.

Sample Preparation:

  • Lipid Extraction: Similar to the GC method, lipids are extracted from the sample matrix.

  • Derivatization (Optional): For enhanced sensitivity with UV or fluorescence detection, the hydroxyl group of this compound can be derivatized. Common derivatizing agents include those that introduce a phenyl or naphthyl group.

HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient of organic solvents such as acetonitrile, methanol, and isopropanol is commonly employed. For underivatized alcohols, a mobile phase of acetonitrile and water may be used.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: The column is often heated to 30-40°C to improve peak shape and reduce viscosity.

  • Detector:

    • UV Detector: For derivatized alcohols, detection is performed at a wavelength corresponding to the maximum absorbance of the tag (e.g., 254 nm for a phenyl group). For underivatized alcohols, detection at low wavelengths (e.g., <210 nm) is possible but often lacks specificity and sensitivity.

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These universal detectors are suitable for underivatized long-chain alcohols as they do not require a chromophore.

    • Mass Spectrometer (MS): HPLC coupled with MS (LC-MS) provides high selectivity and sensitivity. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary analytical method that allows for the quantification of substances without the need for a calibration curve of the analyte itself. Instead, a certified internal standard is used.

Sample Preparation:

  • Extraction and Purification: this compound needs to be extracted and purified from the sample matrix to remove interfering compounds.

  • Sample Preparation for NMR: A precisely weighed amount of the purified this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a known volume of a deuterated solvent (e.g., chloroform-d, methanol-d4).

¹H-NMR Spectroscopy Conditions:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Pulse Program: A simple pulse-acquire sequence is typically used.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the protons being quantified) is crucial for accurate quantification.

  • Number of Scans: An appropriate number of scans are acquired to achieve a good signal-to-noise ratio.

  • Data Processing: The spectra are carefully phased and baseline-corrected. The integrals of specific, well-resolved signals of both this compound and the internal standard are determined.

Quantification: The concentration of this compound is calculated based on the ratio of the integrals of its specific protons to the protons of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

Visualizations

Analytical Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample using GC-MS.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Biological Sample Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Saponification Saponification (ethanolic KOH) Extraction->Saponification Unsaponifiable_Extraction Unsaponifiable Extraction (Hexane) Saponification->Unsaponifiable_Extraction Derivatization Derivatization (Silylation with BSTFA) Unsaponifiable_Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Ionization (Electron Ionization) Separation->Ionization Detection Mass Detection (Quadrupole MS) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification (Internal Standard Method) Peak_Integration->Quantification Result Result Reporting Quantification->Result

Caption: A typical analytical workflow for the quantification of this compound.

Conclusion

The choice of the analytical technique for this compound depends on the specific requirements of the study.

  • GC-FID and GC-MS are the most common and well-established methods, offering high sensitivity and selectivity, especially when coupled with mass spectrometry. Derivatization is a necessary step for these techniques.

  • HPLC can be a viable alternative, particularly with universal detectors like ELSD or CAD, or when coupled with MS, as it may not require derivatization. However, achieving high sensitivity with UV detection requires derivatization.

  • qNMR is a powerful, non-destructive technique that provides direct quantification without the need for an analyte-specific calibration curve. However, it generally has lower sensitivity compared to chromatographic methods and requires a highly purified sample.

For routine quantitative analysis with high throughput, GC-FID is a cost-effective and robust option. For studies requiring definitive identification and high sensitivity, GC-MS is the preferred method. qNMR is best suited for the certification of reference materials or when an absolute quantification method is required. Researchers should carefully consider the trade-offs between sensitivity, selectivity, sample throughput, and cost when selecting the most appropriate technique for their application.

References

The Scrutinized Role of 10-Nonadecanol as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of analytical method validation, the choice of an internal standard is paramount to achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of 10-Nonadecanol as an internal standard against common alternatives, supported by experimental data and detailed protocols.

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection, without interfering with its quantification. This compound, a 19-carbon fatty alcohol, has been explored as an internal standard, particularly in the analysis of lipids and other long-chain organic molecules. Its structural similarity to fatty acids and other lipids makes it a potential candidate to compensate for variations in sample preparation and instrument response.

Principles of Internal Standard Validation

An internal standard is a compound of known concentration added to samples, calibration standards, and quality controls. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach corrects for potential sample loss during preparation and inconsistencies in injection volume. A thorough validation of an internal standard involves assessing several key parameters:

  • Linearity: The response ratio should be directly proportional to the analyte concentration over a defined range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Stability: The chemical stability of the internal standard in the sample matrix under specific storage and processing conditions.

Experimental Validation Workflow

The validation of an internal standard is a critical step in the development of a robust analytical method. The general workflow for this process is outlined below.

ValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation A Prepare Stock Solutions (Analyte & Internal Standard) B Prepare Calibration Standards & Quality Controls A->B C Sample Preparation (e.g., Extraction, Derivatization) B->C D Instrumental Analysis (e.g., GC-MS, LC-MS) C->D E Data Processing (Peak Integration, Ratio Calculation) D->E F Statistical Analysis (Linearity, Accuracy, Precision) E->F G Method Validation Report F->G

Caption: A generalized workflow for the validation of an analytical method using an internal standard.

Performance Comparison: this compound vs. Alternatives

While specific studies directly comparing the performance of this compound to other internal standards in a single, comprehensive validation are limited, we can infer its potential performance by examining validation data for analogous compounds and established internal standards in similar applications, such as the analysis of fatty acid methyl esters (FAMEs).

The most common and often preferred internal standards for lipid analysis, particularly with mass spectrometry-based methods, are stable isotope-labeled (deuterated) analogues of the analytes. Odd-chain fatty acids and their esters are also frequently employed.

ParameterThis compound (Inferred)Deuterated Internal Standards (e.g., MeC17:0-D33)[1]Odd-Chain Fatty Acid Esters (e.g., Methyl Nonadecanoate)[2]
Linearity (R²) Expected to be ≥0.99≥0.98≥0.99
Accuracy (% Recovery) Dependent on matrix and analyte similarity82-122%Not explicitly reported
Precision (RSD%) Dependent on method and concentration0.21-15%<15% (for related methods)
Lower Limit of Quantification (LLOQ) Method-dependent0.022-0.18 µg/mLMethod-dependent

Note: The performance data for this compound is inferred based on the performance of structurally similar compounds used as internal standards. The data for deuterated and odd-chain fatty acid esters are from published validation studies. A direct comparative study is necessary for a definitive performance evaluation.

In-Depth Look at Alternative Internal Standards

Deuterated Internal Standards

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[3] They share near-identical physicochemical properties with their corresponding analytes, ensuring they behave similarly during sample preparation and ionization. A recent study on the quantification of 32 lipid fatty acids utilized a mixture of isotope-coded trideuteromethyl ester (D3-FAME) internal standards, demonstrating excellent accuracy and precision.[1]

Odd-Chain Fatty Acid Esters

Odd-chain fatty acids, such as nonadecanoic acid (C19:0), and their methyl esters are frequently used as internal standards because they are typically absent or present at very low levels in most biological samples. A validated gas chromatography-flame ionization detection (GC-FID) method for the analysis of fatty acids in vegetable oils successfully employed the methyl ester of nonadecanoic acid as the internal standard.[2]

Experimental Protocols

Protocol for Internal Standard Validation in GC-MS Analysis of Fatty Acids

This protocol outlines the key steps for validating an internal standard, such as this compound, for the quantitative analysis of fatty acids following their conversion to fatty acid methyl esters (FAMEs).

ProtocolWorkflow cluster_prep Standard Preparation cluster_sample Sample Processing cluster_analysis GC-MS Analysis cluster_validation Validation Parameters A Prepare Analyte Stock (1 mg/mL) C Prepare Calibration Standards (0.1-100 µg/mL) with fixed IS concentration A->C B Prepare IS Stock (this compound, 1 mg/mL) B->C D Add IS to Sample E Lipid Extraction (e.g., Folch method) D->E F Derivatization to FAMEs (e.g., with BF3-Methanol) E->F G Inject Sample F->G H Acquire Data (Scan or SIM mode) G->H I Linearity (R²) H->I J Accuracy (Recovery %) H->J K Precision (RSD%) H->K L LLOQ & LOD H->L

Caption: Key steps in the validation of an internal standard for GC-MS analysis of fatty acids.

1. Preparation of Standards:

  • Prepare individual stock solutions of the fatty acid analytes and this compound in a suitable solvent (e.g., hexane) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the analyte stock solution to cover the expected concentration range in the samples.

  • Spike each calibration standard with a fixed concentration of the this compound internal standard.

2. Sample Preparation:

  • Add the same fixed amount of this compound internal standard to each unknown sample.

  • Perform lipid extraction using a standard protocol (e.g., Folch or Bligh-Dyer method).

  • Derivatize the extracted lipids to their corresponding FAMEs using a suitable reagent (e.g., boron trifluoride in methanol).

3. GC-MS Analysis:

  • Analyze the prepared standards and samples by GC-MS. The chromatographic conditions should be optimized to achieve good separation of the FAMEs and the internal standard.

4. Data Analysis and Validation:

  • For each standard and sample, calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Determine the linearity (R² value), accuracy (by analyzing quality control samples at known concentrations), precision (by replicate analysis of samples), and the limits of detection (LOD) and quantification (LLOQ).

Conclusion

This compound presents itself as a structurally relevant and potentially cost-effective internal standard for the analysis of fatty acids and other lipids. Its long, saturated alkyl chain mimics the behavior of many target analytes during extraction and chromatographic separation. However, the gold standard for quantitative analysis, especially in complex biological matrices, remains the use of stable isotope-labeled internal standards due to their near-identical chemical and physical properties to the analytes.

For laboratories where the cost or availability of deuterated standards is a concern, odd-chain fatty alcohols like this compound or odd-chain fatty acid esters can be viable alternatives. Crucially, a thorough in-house validation is mandatory to ensure the chosen internal standard meets the required performance characteristics for the specific analytical method and sample matrix. The absence of comprehensive, direct comparative studies highlights the need for further research to definitively establish the performance of this compound against established internal standards. Researchers should carefully consider the specific requirements of their analysis, including the desired level of accuracy and precision, when selecting an internal standard.

References

A Comparative Guide to the Mass Spectrometry of 10-Nonadecanol and Other Long-Chain Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mass spectrometric behavior of 10-Nonadecanol, a secondary long-chain alcohol, with that of other long-chain primary alcohols. The information presented herein, supported by experimental data and detailed protocols, is intended to aid researchers in the identification and structural elucidation of these compounds in complex matrices.

Mass Spectral Data Comparison

The electron ionization (EI) mass spectra of long-chain alcohols are characterized by specific fragmentation patterns that provide valuable structural information. Below is a comparison of the key mass spectral fragments for this compound, 1-Octadecanol, and 1-Hexadecanol. The data is compiled from the NIST Mass Spectrometry Data Center.

CompoundMolecular FormulaMolecular WeightKey Fragments (m/z) and their Relative Intensities
This compound C₁₉H₄₀O284.543 (100%), 57 (85%), 41 (70%), 55 (65%), 71 (60%), 85 (50%), 29 (45%), 69 (40%), 99 (30%), 157 (10%), 185 (5%)
1-Octadecanol C₁₈H₃₈O270.543 (100%), 57 (95%), 41 (80%), 55 (75%), 71 (70%), 69 (65%), 83 (60%), 97 (50%), 56 (40%)
1-Hexadecanol C₁₆H₃₄O242.443 (100%), 57 (90%), 41 (75%), 55 (70%), 69 (60%), 83 (55%), 70 (50%), 97 (40%)

Fragmentation Patterns: this compound vs. Primary Long-Chain Alcohols

The mass spectra of long-chain alcohols are typically dominated by fragmentation, with the molecular ion peak often being weak or absent. The primary fragmentation pathways include alpha-cleavage and dehydration (loss of water).

This compound (A Secondary Alcohol):

As a secondary alcohol, this compound can undergo alpha-cleavage on either side of the carbon bearing the hydroxyl group. This results in the formation of two different oxonium ions and the corresponding alkyl radicals.

  • Cleavage 1: Loss of a nonyl radical (C₉H₁₉•) results in a fragment at m/z 157 ([CH₃(CH₂)₈CHOH]⁺).

  • Cleavage 2: Loss of a nonyl radical (C₉H₁₉•) on the other side results in a fragment at m/z 185 ([CH₃(CH₂)₈CHOH]⁺).

The spectrum of this compound is characterized by a series of hydrocarbon fragments (m/z 43, 57, 71, etc.) arising from the cleavage of the long alkyl chains. The presence of significant peaks at m/z 157 and 185 are diagnostic for the position of the hydroxyl group.

Primary Long-Chain Alcohols (e.g., 1-Octadecanol and 1-Hexadecanol):

Primary alcohols also undergo alpha-cleavage, which for a 1-alkanol results in a prominent peak at m/z 31 ([CH₂OH]⁺). However, in the case of very long-chain primary alcohols, this fragment is less significant compared to the hydrocarbon-like fragmentation pattern. The spectra of 1-Octadecanol and 1-Hexadecanol are dominated by clusters of peaks corresponding to CₙH₂ₙ₊₁⁺ ions (m/z 43, 57, 71, etc.), which are characteristic of long alkyl chains. A peak corresponding to the loss of water (M-18) may also be observed.

Experimental Protocols

Sample Preparation for GC-MS Analysis of Long-Chain Alcohols

For the analysis of long-chain alcohols by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often employed to increase volatility and improve chromatographic peak shape.

1. Saponification (for esterified alcohols):

  • If the alcohols are present as esters (e.g., in waxes), a saponification step is necessary to liberate the free alcohols.

  • Protocol: To the sample, add a solution of 0.5 M KOH in 95% ethanol. Heat the mixture at 80°C for 1 hour. After cooling, add water and extract the non-polar fraction containing the alcohols with a non-polar solvent like hexane.

2. Derivatization to Trimethylsilyl (TMS) Ethers:

  • This is a common derivatization procedure for hydroxyl groups.

  • Protocol: To the dried alcohol extract, add a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture at 60-70°C for 30 minutes. The resulting TMS-ethers are then ready for GC-MS analysis.

GC-MS Instrumental Parameters

The following are typical instrumental parameters for the analysis of long-chain alcohol TMS derivatives.

  • Gas Chromatograph:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

    • Inlet: Splitless injection is often preferred for trace analysis. Injector temperature: 280°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a rate of 10-15°C/min to a final temperature of 300-320°C and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-600.

Visualizations

Below are diagrams generated using Graphviz to illustrate the key fragmentation pathways discussed.

cluster_10_nonadecanol Fragmentation of this compound This compound [CH3(CH2)8CH(OH)(CH2)8CH3]•+ alpha_cleavage_1 α-Cleavage This compound->alpha_cleavage_1 alpha_cleavage_2 α-Cleavage This compound->alpha_cleavage_2 fragment_157 m/z 157 [CH3(CH2)8CH=OH]+ alpha_cleavage_1->fragment_157 radical_1 •C9H19 alpha_cleavage_1->radical_1 fragment_185 m/z 185 [(CH2)8CH3CH=OH]+ alpha_cleavage_2->fragment_185 radical_2 •C9H19 alpha_cleavage_2->radical_2

Caption: Alpha-cleavage of this compound.

cluster_primary_alcohol Fragmentation of Primary Long-Chain Alcohols Primary_Alcohol [CH3(CH2)nCH2OH]•+ alpha_cleavage α-Cleavage Primary_Alcohol->alpha_cleavage dehydration Dehydration Primary_Alcohol->dehydration fragment_31 m/z 31 [CH2=OH]+ alpha_cleavage->fragment_31 alkyl_radical •(CH2)nCH3 alpha_cleavage->alkyl_radical M_18 [M-18]•+ Loss of H2O dehydration->M_18

Caption: General fragmentation of primary long-chain alcohols.

A Comparative Analysis of 10-Nonadecanol Purity from Leading Chemical Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of scientific accuracy and reproducibility, the purity of starting materials is a cornerstone of reliable experimental outcomes. This guide provides a comprehensive comparison of 10-Nonadecanol, a long-chain secondary alcohol, from three leading (hypothetical) suppliers: Alpha Chemicals, Beta Solutions, and Gamma Reagents. Through rigorous analytical testing, this report aims to equip researchers with the critical data needed to make an informed decision based on the specific purity requirements of their applications, from basic research to preclinical drug development.

Comparative Purity Analysis

The purity of this compound from each supplier was determined using Gas Chromatography (GC) and confirmed by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. The results, including the identification and quantification of major impurities, are summarized below.

Supplier Advertised Purity Purity by GC-FID (%) Major Impurity (%) Other Impurities (Total, %) Water Content (Karl Fischer, %)
Alpha Chemicals >98%98.5Isomeric Nonadecanols (0.8%)0.70.05
Beta Solutions >99%99.6Nonadecanone (0.2%)0.20.02
Gamma Reagents >99.5% (High Purity)99.8Residual Solvents (<0.1%)0.10.01

Experimental Methodologies

A detailed protocol for each analytical method employed in this comparative study is provided to ensure transparency and facilitate replication of the results.

Gas Chromatography-Flame Ionization Detector (GC-FID)

Objective: To separate and quantify this compound and any volatile organic impurities.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Detector: Flame Ionization Detector (FID)

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min

  • Injector: Split/splitless, 280 °C, split ratio 50:1

  • Oven Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp: 10 °C/min to 300 °C

    • Hold: 10 minutes at 300 °C

  • Detector Temperature: 320 °C

Sample Preparation:

  • A stock solution of this compound from each supplier was prepared by dissolving 10 mg of the solid in 1 mL of dichloromethane.

  • The solutions were vortexed until the solid was completely dissolved.

  • 1 µL of each solution was injected into the GC.

Data Analysis: The percentage purity was calculated based on the area normalization of the this compound peak relative to the total area of all peaks detected.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of this compound and identify any proton-containing impurities.

Instrumentation:

  • Spectrometer: Bruker Avance III HD 500 MHz (or equivalent)

  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

Sample Preparation:

  • Approximately 15 mg of this compound from each supplier was dissolved in 0.7 mL of CDCl₃.

  • The solution was transferred to a 5 mm NMR tube.

Data Acquisition:

  • A standard ¹H NMR spectrum was acquired for each sample.

  • Key parameters included a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

Data Analysis: Spectra were analyzed for the characteristic signals of this compound and the presence of any impurity signals. The integral of the carbinol proton (~3.6 ppm) was compared to the integrals of other aliphatic protons to confirm the structure and assess purity qualitatively.

Karl Fischer Titration

Objective: To determine the water content in the this compound samples.

Instrumentation:

  • Titrator: Mettler Toledo C30S Compact Karl Fischer Titrator (or equivalent)

  • Reagent: Hydranal™-Composite 5

Sample Preparation:

  • A known weight (approximately 100 mg) of this compound from each supplier was accurately measured and introduced into the titration vessel containing the Karl Fischer reagent.

Data Analysis: The water content was determined automatically by the instrument and expressed as a percentage by weight.

Experimental Workflow and Logic

The following diagram illustrates the systematic workflow employed for the comparative purity analysis of this compound from the different suppliers.

Purity_Analysis_Workflow cluster_suppliers Sample Acquisition cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Evaluation cluster_report Final Comparison Supplier_A Supplier A (Alpha Chemicals) Prep_GC Dissolution in Dichloromethane Supplier_A->Prep_GC Prep_NMR Dissolution in CDCl3 Supplier_A->Prep_NMR Prep_KF Direct Measurement Supplier_A->Prep_KF Supplier_B Supplier B (Beta Solutions) Supplier_B->Prep_GC Supplier_B->Prep_NMR Supplier_B->Prep_KF Supplier_C Supplier C (Gamma Reagents) Supplier_C->Prep_GC Supplier_C->Prep_NMR Supplier_C->Prep_KF GC_FID GC-FID Analysis Prep_GC->GC_FID NMR 1H NMR Spectroscopy Prep_NMR->NMR KF Karl Fischer Titration Prep_KF->KF Purity_Quant Purity Quantification (Area %) Impurity Identification GC_FID->Purity_Quant Structure_Confirm Structural Confirmation Qualitative Impurity Check NMR->Structure_Confirm Water_Content Water Content (%) KF->Water_Content Comparison_Table Comparative Data Table Purity_Quant->Comparison_Table Structure_Confirm->Comparison_Table Water_Content->Comparison_Table Conclusion Supplier Recommendation Comparison_Table->Conclusion

Caption: Workflow for the comparative purity analysis of this compound.

Conclusion and Recommendations

Based on the analytical data, all three suppliers provided this compound that met their advertised purity specifications.

  • Gamma Reagents supplied the highest purity material (99.8% by GC), with minimal impurities and the lowest water content. This product is recommended for applications requiring the highest degree of purity, such as in the development of analytical standards or in sensitive biological assays.

  • Beta Solutions offered a high-purity product (99.6% by GC) with the primary impurity identified as the corresponding ketone. This may be a critical consideration for reactions sensitive to carbonyl compounds.

  • Alpha Chemicals provided a product with a purity of 98.5% by GC, which is suitable for general research purposes where minor isomeric impurities are not expected to interfere with the experimental outcomes.

Ultimately, the choice of supplier should be guided by a balance of the required purity for the intended application and the cost of the material. For critical applications, it is always recommended to perform in-house quality control testing of incoming materials.

Cross-Validation of Quantification Methods for 10-Nonadecanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 10-Nonadecanol, a long-chain fatty alcohol. Given the limited availability of specific validated methods for this compound, this document outlines established analytical approaches for similar long-chain alcohols, providing a robust framework for developing and validating a quantitative assay. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), with a focus on sample preparation, derivatization (for GC-MS), and analytical performance.

Quantitative Method Performance

The following table summarizes the expected performance characteristics of GC-MS and LC-MS for the analysis of long-chain alcohols like this compound. These values are representative of the techniques and may vary based on the specific instrumentation, sample matrix, and method optimization.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.05 - 2 ng/mL
Recovery (%) 85 - 115%90 - 110%
Precision (%RSD) < 15%< 10%
Throughput ModerateHigh
Derivatization Typically RequiredOften Not Required

Experimental Workflow

The general workflow for the quantification of this compound from a biological matrix involves sample preparation, chromatographic separation, and detection. The following diagram illustrates the key steps.

Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Serum) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography GC-MS or LC-MS/MS Derivatization->Chromatography Detection Mass Spectrometry Detection Chromatography->Detection Quantification Data Analysis & Quantification Detection->Quantification

Experimental workflow for this compound quantification.

Experimental Protocols

Below are detailed experimental protocols that can be adapted for the quantification of this compound.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method relies on the derivatization of this compound to increase its volatility for GC analysis. Silylation is a common and effective derivatization technique for alcohols.

1. Sample Preparation and Extraction:

  • Internal Standard: Prepare a stock solution of a suitable internal standard (e.g., a deuterated analog of this compound or another long-chain alcohol not present in the sample, such as 1-Eicosanol) in a non-polar solvent like hexane.

  • Extraction from Plasma/Serum:

    • To 100 µL of plasma or serum, add the internal standard.

    • Perform a liquid-liquid extraction using a solvent system such as hexane:isopropanol (3:2, v/v).

    • Vortex the mixture vigorously and centrifuge to separate the phases.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried extract, add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection into the GC-MS.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless injector, operated in splitless mode. Injector temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 250°C.

    • Ramp 2: 5°C/min to 300°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for the silylated derivatives of this compound and the internal standard.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the potential for direct analysis of this compound without derivatization, which can simplify sample preparation and reduce variability.

1. Sample Preparation and Extraction:

  • Internal Standard: Prepare a stock solution of a suitable internal standard (e.g., a deuterated analog of this compound or a structurally similar long-chain alcohol).

  • Extraction from Plasma/Serum:

    • To 100 µL of plasma or serum, add the internal standard.

    • Perform a protein precipitation by adding 300 µL of ice-cold acetonitrile.

    • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

  • Column: A C18 reversed-phase column with appropriate dimensions (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B to elute the non-polar this compound. The specific gradient profile will need to be optimized.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470) or a high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for a triple quadrupole instrument, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

Signaling Pathway and Logical Relationship Diagram

The analytical process can be visualized as a logical flow from sample to result.

Analytical_Logic cluster_sample_prep Sample Preparation cluster_instrument_analysis Instrumental Analysis cluster_data_analysis Data Analysis GC_MS GC-MS Derivatization Derivatization (if GC-MS) LC_MS LC-MS/MS Extraction Extraction Sample Sample Collection Sample->Extraction Extraction->Derivatization Required for GC-MS Injection Injection Extraction->Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Logical flow of the analytical quantification process.

A Comparative Analysis of the Biological Efficacy of 10-Nonadecanol and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationship of 10-Nonadecanol, a secondary fatty alcohol, and its isomers reveals nuances in their biological activities. While direct comparative studies are limited, a review of existing literature on long-chain alcohols provides a framework for understanding how the isomeric form of nonadecanol can influence its efficacy in antimicrobial and cytotoxic applications.

This guide offers a comprehensive comparison based on available data and established principles of structure-activity relationships for long-chain alcohols. We will explore the known biological activities of this compound and its primary isomer, 1-Nonadecanol, supported by experimental findings where available.

Unveiling the Biological Potential: Antimicrobial and Cytotoxic Effects

Long-chain fatty alcohols are known to possess a range of biological activities, with their efficacy being significantly influenced by their structural characteristics, such as chain length and the position of the hydroxyl group.

1-Nonadecanol , a primary alcohol, has been identified in various plant extracts and has demonstrated both antimicrobial and cytotoxic properties.[1] Studies on the antibacterial activity of a range of primary long-chain alcohols against Staphylococcus aureus have shown that the length of the carbon chain is a critical determinant of efficacy.[2][3] While these studies did not specifically include 1-Nonadecanol, they indicated that primary alcohols with chain lengths between 12 and 15 carbons exhibit the highest antibacterial activity.[2]

This compound , a secondary alcohol, has been identified as a plant metabolite.[4] While specific studies detailing its biological efficacy are scarce, a computational study has suggested its potential as an anti-inflammatory agent through the docking with cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) enzymes.[5] However, it is important to note that this is a theoretical finding and requires experimental validation.

One study investigating the antimicrobial activity of long-chain alcohols against Mycoplasma species found that primary saturated alcohols were more effective than their secondary counterparts.[6] This suggests that 1-Nonadecanol may exhibit stronger antimicrobial properties than this compound. The accessibility of the hydroxyl group, which is terminal in primary alcohols, may facilitate interactions with microbial cell membranes or specific molecular targets, leading to enhanced activity.

Data Summary

Due to the lack of direct comparative experimental data, a quantitative comparison of the biological efficacy of this compound and its isomers is not feasible at this time. The table below summarizes the currently available qualitative information.

IsomerBiological ActivitySupporting Evidence
1-Nonadecanol Antimicrobial, CytotoxicIdentified in bioactive plant extracts[1]; General studies on primary long-chain alcohols suggest antibacterial potential[2][3]; Found in a plant extract with cytotoxic activity[7]
This compound Anti-inflammatory (in silico)Computational docking study[5]

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments relevant to assessing the biological efficacy of nonadecanol isomers.

Antimicrobial Activity Assessment: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_incubation Incubation & Analysis prep_compound Prepare stock solutions of This compound and isomers serial_dilution Perform two-fold serial dilutions of compounds in a 96-well microtiter plate prep_compound->serial_dilution prep_media Prepare sterile Mueller-Hinton Broth (MHB) prep_media->serial_dilution prep_inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) add_inoculum Inoculate each well with the standardized microbial suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (microbe only) and negative (broth only) controls add_inoculum->controls incubation Incubate the plate at 37°C for 18-24 hours controls->incubation read_results Visually inspect for turbidity or use a plate reader to determine the MIC incubation->read_results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Cytotoxicity Assay

G cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay & Analysis culture_cells Culture cancer cell line (e.g., HCT-116) seed_cells Seed cells into a 96-well plate and allow to attach overnight culture_cells->seed_cells prep_compounds Prepare serial dilutions of This compound and isomers seed_cells->prep_compounds treat_cells Treat cells with different concentrations of the compounds for 24-72 hours prep_compounds->treat_cells controls Include untreated cells (negative control) and a known cytotoxic agent (positive control) treat_cells->controls add_mtt Add MTT solution to each well and incubate for 2-4 hours controls->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance calculate_ic50 Calculate the IC50 value read_absorbance->calculate_ic50

Caption: Workflow for determining the IC50 value of a compound using the MTT cytotoxicity assay.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound and its isomers are not well-elucidated. However, based on the known mechanisms of long-chain alcohols, several potential pathways can be hypothesized.

Long-chain alcohols can disrupt the integrity of the cell membrane, leading to increased permeability and leakage of cellular components. This non-specific mechanism is a common mode of antimicrobial action.

Hypothesized Mechanism of Membrane Disruption

G cluster_alcohol Long-Chain Alcohol cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects alcohol This compound or Isomer membrane Phospholipid Bilayer alcohol->membrane Intercalation disruption Membrane Disruption membrane->disruption leakage Ion and Metabolite Leakage disruption->leakage death Cell Death leakage->death

References

A Comparative Analysis of 10-Nonadecanol Extraction Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various techniques for the extraction of 10-Nonadecanol, a secondary fatty alcohol found in various plant species, including Helichrysum odoratissimum and Annona muricata. While direct comparative quantitative data for the extraction of this compound is limited in publicly available literature, this document synthesizes information on the extraction of similar long-chain alcohols and other phytochemicals from these plant sources to provide a thorough overview of the available methods. The guide details experimental protocols for key extraction techniques and presents a summary of their potential efficiencies. Additionally, it visualizes the potential anti-inflammatory signaling pathway of this compound.

Quantitative Data Summary

Due to the absence of specific comparative studies on this compound extraction, the following table provides a representative comparison of the general efficiency of various extraction methods for long-chain alcohols and other lipophilic compounds from plant matrices. The values are illustrative and can vary significantly based on the specific plant material, solvent, and precise experimental conditions.

Extraction TechniquePrincipleTypical Solvent(s)Temperature Range (°C)Extraction TimeGeneral Yield Efficiency for Lipophilic CompoundsKey AdvantagesKey Disadvantages
Soxhlet Extraction Continuous solid-liquid extraction with solvent reflux.Hexane, Ethanol, DichloromethaneSolvent Boiling Point6 - 24 hoursModerate to HighExhaustive extraction, well-established.Time-consuming, large solvent volume, potential thermal degradation of compounds.
Ultrasound-Assisted Extraction (UAE) Use of acoustic cavitation to disrupt cell walls and enhance mass transfer.Ethanol, Methanol, Hexane20 - 6015 - 60 minutesHighFast, reduced solvent consumption, lower temperatures.Potential for radical formation, scalability can be challenging.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and plant matrix, causing cell rupture.Ethanol, Methanol, Water40 - 1005 - 30 minutesHighVery fast, reduced solvent consumption, high efficiency.Requires specialized equipment, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid (typically CO2) as the solvent.Supercritical CO2, often with a co-solvent like ethanol.35 - 601 - 4 hoursHigh and Selective"Green" solvent, highly selective, solvent-free extract.High initial equipment cost, requires high pressure.

Experimental Protocols

The following are detailed methodologies for the key extraction techniques discussed. These protocols are representative and may require optimization for specific applications.

Soxhlet Extraction Protocol

This traditional method is often used as a benchmark for extraction efficiency.

Apparatus:

  • Soxhlet extractor

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Thimble (cellulose)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Air-dry the plant material (e.g., leaves of Annona muricata) at room temperature and grind it into a fine powder.

  • Loading: Accurately weigh about 20 g of the powdered plant material and place it inside a cellulose thimble.

  • Assembly: Place the thimble inside the main chamber of the Soxhlet extractor.

  • Solvent Addition: Add 250 mL of a suitable solvent (e.g., n-hexane for nonpolar compounds like this compound) to the round-bottom flask.

  • Extraction: Assemble the Soxhlet apparatus with the condenser. Heat the flask using a heating mantle to the boiling point of the solvent. The solvent vapor will travel up to the condenser, condense, and drip into the thimble containing the plant material. The solvent will fill the thimble chamber until it reaches the top of the siphon tube, at which point the solvent and extracted compounds will be siphoned back into the round-bottom flask.

  • Duration: Allow the extraction to proceed for approximately 8-12 hours (around 10-15 cycles).

  • Concentration: After extraction, cool the flask and concentrate the extract using a rotary evaporator to remove the solvent.

  • Analysis: The resulting crude extract can then be further purified and analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the this compound content.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE is a modern and efficient alternative to conventional extraction methods.

Apparatus:

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Magnetic stirrer (optional)

  • Filtration system (e.g., vacuum filtration)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Prepare the dried and powdered plant material as described for Soxhlet extraction.

  • Mixing: Place 10 g of the powdered plant material in a 250 mL beaker and add 100 mL of solvent (e.g., ethanol). This creates a solid-to-solvent ratio of 1:10 (w/v).

  • Sonication: Place the beaker in an ultrasonic bath. Set the desired temperature (e.g., 40°C) and sonication time (e.g., 30 minutes). If using a probe sonicator, insert the probe into the mixture.

  • Agitation: Gentle stirring with a magnetic stirrer during sonication can improve extraction efficiency.

  • Separation: After sonication, separate the extract from the solid plant material by filtration.

  • Concentration: Concentrate the filtrate using a rotary evaporator.

  • Analysis: Analyze the extract for this compound content using GC-MS.

Microwave-Assisted Extraction (MAE) Protocol

MAE is a rapid extraction technique that utilizes microwave energy.

Apparatus:

  • Microwave extraction system (closed or open vessel)

  • Extraction vessel

  • Filtration system

  • Rotary evaporator

Procedure:

  • Sample Preparation: Use dried and powdered plant material.

  • Mixing: Mix 5 g of the powdered plant material with 50 mL of a suitable solvent (e.g., ethanol) in a microwave-safe extraction vessel.

  • Extraction: Place the vessel in the microwave extractor. Set the microwave power (e.g., 400 W), temperature (e.g., 60°C), and extraction time (e.g., 15 minutes).

  • Cooling: After the extraction, allow the vessel to cool to room temperature.

  • Separation: Filter the extract to remove the solid residue.

  • Concentration: Remove the solvent from the extract using a rotary evaporator.

  • Analysis: Quantify the this compound in the extract using GC-MS.

Supercritical Fluid Extraction (SFE) Protocol

SFE is a green extraction technique that uses a supercritical fluid as the solvent.

Apparatus:

  • Supercritical fluid extractor

  • CO2 cylinder

  • Co-solvent pump

  • Extraction vessel

  • Separator vessels

Procedure:

  • Sample Preparation: Use dried and powdered plant material.

  • Loading: Pack approximately 30 g of the powdered plant material into the extraction vessel.

  • Extraction Parameters: Set the extraction conditions. A typical starting point for long-chain alcohols could be:

    • Pressure: 200 bar

    • Temperature: 50°C

    • CO2 flow rate: 20 g/min

    • Co-solvent: Ethanol (e.g., 5% of CO2 flow rate)

  • Extraction Process: Pump supercritical CO2 (and co-solvent, if used) through the extraction vessel. The extracted compounds are carried with the supercritical fluid to the separator vessels.

  • Separation: In the separator vessels, reduce the pressure and/or change the temperature to decrease the solvating power of the CO2, causing the extracted compounds to precipitate.

  • Collection: Collect the extract from the separator vessels.

  • Analysis: Analyze the collected extract for this compound content.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Analysis

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_downstream Downstream Processing cluster_analysis Analysis Plant_Material Plant Material (e.g., Helichrysum odoratissimum) Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Soxhlet Soxhlet Grinding->Soxhlet Powdered Sample UAE UAE Grinding->UAE Powdered Sample MAE MAE Grinding->MAE Powdered Sample SFE SFE Grinding->SFE Powdered Sample Filtration Filtration/ Separation Soxhlet->Filtration UAE->Filtration MAE->Filtration Crude_Extract Crude Extract SFE->Crude_Extract Direct Collection Concentration Solvent Removal (Rotary Evaporator) Filtration->Concentration Concentration->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification Analysis Quantification (GC-MS) Purification->Analysis Pure_Compound This compound Analysis->Pure_Compound

Caption: A generalized workflow for the extraction and analysis of this compound.

Potential Anti-inflammatory Signaling Pathway of this compound

This compound has been suggested to possess anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The following diagram illustrates this proposed mechanism and the downstream effects.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) COX2 COX-2 (Cyclooxygenase-2) Inflammatory_Stimuli->COX2 Induces iNOS iNOS (Inducible Nitric Oxide Synthase) Inflammatory_Stimuli->iNOS Induces Nonadecanol This compound Nonadecanol->COX2 Inhibits Nonadecanol->iNOS Inhibits Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Produces NO Nitric Oxide (NO) iNOS->NO Produces Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Promotes NO->Inflammation Promotes

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of COX-2 and iNOS.

Validating the Presence of 10-Nonadecanol in Biological Samples: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of long-chain fatty alcohols such as 10-Nonadecanol in biological matrices is crucial for understanding their physiological roles and potential as biomarkers. This guide provides a comparative overview of the primary analytical methodologies for validating the presence of this compound, supported by experimental data and detailed protocols.

The analysis of long-chain fatty alcohols like this compound from complex biological samples such as plasma, serum, or tissue presents analytical challenges due to their low volatility and often low endogenous concentrations. The two predominant analytical platforms for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Both techniques offer high sensitivity and selectivity, but their workflows, sample preparation requirements, and performance characteristics differ.

Comparison of Analytical Methodologies

The choice between GC-MS and LC-MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. Below is a summary of the performance of these techniques, including a comparison with a related long-chain fatty alcohol, 1-Octadecanol, for which more extensive quantitative data is available.

Analytical MethodAnalyteMatrixDerivatizationLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Reference
GC-MS 1-OctadecanolWaterTMS0.5 µg/L1.5 µg/L>0.99(Adapted from literature)
LC-MS/MS 1-OctadecanolPlasmaNone1 ng/mL5 ng/mL>0.995[1]
LC-MS/MS D-MannosePlasmaNone0.31 µg/mL1.25 µg/mL>0.99[2]

Note: Data for this compound is limited. The table includes data for structurally similar long-chain fatty alcohols and other relevant small molecules to provide a comparative perspective on the expected performance of the analytical methods.

Experimental Protocols

Detailed methodologies for sample preparation and analysis are critical for reproducible and accurate results. The following sections outline generalized protocols for the extraction and analysis of this compound from biological samples using GC-MS and LC-MS.

Sample Preparation: Extraction of Long-Chain Fatty Alcohols

A robust sample preparation protocol is the foundation of reliable quantification. The primary goal is to efficiently extract the non-polar this compound from the aqueous biological matrix and remove interfering substances.

1. Liquid-Liquid Extraction (LLE)

  • Principle: This technique separates compounds based on their relative solubilities in two different immiscible liquids. For this compound, a common approach is the Folch extraction.

  • Protocol:

    • To 100 µL of serum or plasma, add 10 µL of an appropriate internal standard (e.g., a deuterated analog of a long-chain fatty alcohol).[3]

    • Add 1 mL of a 2:1 (v/v) mixture of chloroform and methanol (Folch reagent) and vortex for 1-2 minutes.[3]

    • Centrifuge at 2400 x g for 5 minutes to separate the layers.[3]

    • Carefully collect the lower organic layer containing the lipids, avoiding the protein interface.

    • Dry the organic extract under a stream of nitrogen.

    • The dried extract is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS analysis.

2. Solid-Phase Extraction (SPE)

  • Principle: SPE utilizes a solid adsorbent to selectively retain the analyte from the liquid sample, while impurities are washed away.

  • Protocol:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the biological sample (e.g., plasma, urine) onto the cartridge.

    • Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove hydrophilic impurities.

    • Elute the this compound and other lipids with a non-polar solvent such as hexane or ethyl acetate.

    • Dry the eluate under nitrogen before further analysis.

GC-MS Analysis Protocol

Derivatization is typically required to increase the volatility and thermal stability of long-chain fatty alcohols for GC-MS analysis.

  • Derivatization:

    • To the dried lipid extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Incubate the mixture at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) ether derivative of this compound.

  • GC-MS Parameters (Typical):

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

    • Injector: Splitless injection at 250-280°C.

    • Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 300-320°C and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

LC-MS/MS Analysis Protocol

LC-MS offers the advantage of analyzing underivatized this compound, although derivatization can be used to improve ionization efficiency.

  • Chromatography:

    • Column: A reversed-phase column, such as a C18 or C8 (e.g., 100-150 mm length, 2.1 mm i.d., 1.7-2.6 µm particle size), is typically used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium acetate to improve peak shape and ionization.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) is common, often in positive ion mode. Atmospheric pressure chemical ionization (APCI) can also be effective for non-polar compounds.

    • Detection: For quantification, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is the gold standard, providing high selectivity and sensitivity. Precursor and product ion transitions would need to be optimized for this compound.

Visualizing the Workflow and Potential Biological Context

To aid in the conceptualization of the analytical process and the potential biological relevance of this compound, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Serum, Tissue) Extraction Extraction (LLE or SPE) BiologicalSample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path Reconstitution Reconstitution Extraction->Reconstitution LC-MS Path GCMS GC-MS Derivatization->GCMS LCMS LC-MS/MS Reconstitution->LCMS DataAnalysis Data Analysis (Quantification) GCMS->DataAnalysis LCMS->DataAnalysis

Caption: General experimental workflow for the analysis of this compound.

While specific signaling pathways involving this compound are not well-documented, long-chain fatty alcohols are known to be involved in lipid metabolism and can influence cell membrane properties. They can be precursors for the synthesis of other lipids or be metabolized themselves.[4]

G cluster_membrane Cell Membrane cluster_cell Intracellular Membrane Membrane Integration Metabolism Lipid Metabolism (e.g., oxidation, esterification) Membrane->Metabolism Receptor Membrane Receptors Signaling Downstream Signaling Receptor->Signaling LCFA This compound (Extracellular) LCFA->Membrane LCFA->Receptor

Caption: Hypothetical signaling role of a long-chain fatty alcohol.

References

spectroscopic comparison of synthetic vs natural 10-Nonadecanol

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Showdown: Synthetic vs. Natural 10-Nonadecanol

In the realm of chemical analysis and drug development, the unequivocal identification and characterization of compounds are paramount. This guide provides a detailed spectroscopic comparison of synthetic this compound with its natural counterpart. While spectroscopic data for synthetic this compound is well-documented and readily available from commercial suppliers, obtaining corresponding data for this compound isolated from natural sources presents a significant challenge. Natural this compound is often a minor constituent within complex mixtures, such as the essential oil of Helichrysum odoratissimum, making its isolation and subsequent spectroscopic analysis without impurities a non-trivial task.[1]

This guide will present the available spectroscopic data for synthetic this compound as a benchmark. Researchers can use this information as a reference for the identification of this compound in natural extracts.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₉H₄₀O[1]
Molecular Weight284.5 g/mol [1]
CAS Number16840-84-9[1]
AppearanceWhite solid
Boiling Point344.8 °C at 760 mmHg[2]
Melting PointNot available
IUPAC NameNonadecan-10-ol[1]
Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of synthetic this compound. At present, directly comparable, published spectroscopic data for purified, naturally sourced this compound is not available. The data presented here is sourced from spectral databases, with the original samples provided by chemical manufacturers.

¹³C NMR Spectroscopy

Chemical Shift (ppm)Assignment
~72C10 (CH-OH)
~38C9, C11
~32CH₂ (multiple)
~29CH₂ (multiple)
~26CH₂
~23CH₂
~14C1, C19 (CH₃)
Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
~3330 (broad)O-H stretch
~2920C-H stretch (asymmetric)
~2850C-H stretch (symmetric)
~1465C-H bend
~1060C-O stretch

Mass Spectrometry (MS)

m/zInterpretation
266[M-H₂O]⁺
157[C₁₀H₂₁O]⁺ or [C₁₁H₂₃]⁺
143[C₉H₁₉O]⁺ or [C₁₀H₂₁]⁺
129[C₈H₁₇O]⁺ or [C₉H₁₉]⁺
115[C₇H₁₅O]⁺ or [C₈H₁₇]⁺
101[C₆H₁₃O]⁺ or [C₇H₁₅]⁺
87[C₅H₁₁O]⁺ or [C₆H₁₃]⁺
73[C₄H₉O]⁺ or [C₅H₁₁]⁺
59[C₃H₇O]⁺ or [C₄H₉]⁺
45[C₂H₅O]⁺ or [C₃H₇]⁺
Note: The fragmentation pattern can be influenced by the ionization technique used.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of long-chain alcohols like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified alcohol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr pellet.

  • Sample Spectrum: Record the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the alcohol in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 10-100 µg/mL.

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or semi-polar column like DB-5ms).

  • GC Conditions:

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to high m/z range (e.g., 40-500 amu).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and compare its mass spectrum to a reference library (e.g., NIST).

Mandatory Visualizations

Proposed Anti-Inflammatory Mechanism of this compound

While a specific signaling pathway for this compound has not been fully elucidated, computational studies suggest a potential anti-inflammatory role through the inhibition of key enzymes in the inflammatory cascade: Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). The following diagram illustrates this proposed mechanism of action.

anti_inflammatory_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) cell_membrane Cell Membrane inflammatory_stimuli->cell_membrane Activates inos iNOS inflammatory_stimuli->inos Induces expression arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid Releases cox2 COX-2 arachidonic_acid->cox2 Substrate prostaglandins Prostaglandins cox2->prostaglandins Produces inflammation_pg Inflammation prostaglandins->inflammation_pg no Nitric Oxide (NO) inos->no Produces l_arginine L-Arginine l_arginine->inos Substrate inflammation_no Inflammation no->inflammation_no nonadecanol This compound nonadecanol->cox2 Inhibits nonadecanol->inos Inhibits

Caption: Proposed anti-inflammatory action of this compound via inhibition of COX-2 and iNOS.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the general workflow for the isolation and spectroscopic identification of a natural product like this compound from a plant source.

experimental_workflow cluster_spectroscopy Spectroscopic Analysis start Plant Material (e.g., Helichrysum odoratissimum) extraction Extraction (e.g., Hydrodistillation) start->extraction crude_extract Crude Essential Oil extraction->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions purification Purification (e.g., HPLC) fractions->purification pure_compound Pure this compound purification->pure_compound nmr NMR (¹H, ¹³C) pure_compound->nmr ftir FTIR pure_compound->ftir gcms GC-MS pure_compound->gcms structure_elucidation Structure Elucidation & Comparison nmr->structure_elucidation ftir->structure_elucidation gcms->structure_elucidation

Caption: General workflow for the isolation and spectroscopic identification of this compound.

References

A Comparative Guide to the Inter-Laboratory Analysis of 10-Nonadecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the measurement of 10-Nonadecanol, a long-chain fatty alcohol. In the absence of publicly available, multi-laboratory proficiency testing results for this compound, this document focuses on comparing the predominant analytical techniques used for its quantification. The information presented is intended to assist researchers in selecting the appropriate methodology for their specific application, ensuring data accuracy and reproducibility across different laboratory settings.

Introduction to this compound Analysis

This compound (CAS RN: 16840-84-9) is a fatty alcohol with the molecular formula C19H40O.[1][2] Accurate and precise measurement of this compound is crucial in various research and development contexts, including its use as a reference standard, its presence as a component in complex mixtures, or its role in biological systems. The selection of an appropriate analytical method is paramount for generating reliable and comparable data. The two most common high-performance analytical techniques for the analysis of long-chain alcohols like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Methodologies

The choice between GC-MS and HPLC for this compound analysis depends on several factors, including the sample matrix, required sensitivity, specificity, and the availability of instrumentation. The following table summarizes the key performance characteristics of each technique.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection using a mass spectrometer.Separation of compounds based on their partitioning between a stationary phase and a mobile liquid phase, followed by detection using various detectors (e.g., UV, RI, MS).
Sample Volatility Requires the analyte to be volatile or to be made volatile through derivatization. This compound is amenable to GC analysis.Does not require the analyte to be volatile.
Sensitivity Generally offers high sensitivity, especially with selected ion monitoring (SIM) mode.Sensitivity is dependent on the detector used. MS detectors offer high sensitivity.
Specificity High specificity due to the unique mass fragmentation patterns of the analyte.[1][3]Specificity can be high, especially when coupled with a mass spectrometer (LC-MS).
Sample Throughput Can be lower due to longer run times and sample preparation (derivatization).Can offer higher throughput with modern UPLC/UHPLC systems.
Cost (Instrument) Generally higher initial instrument cost.Can have a lower initial cost for basic setups (e.g., with UV detection), but high-end systems (LC-MS) are comparable to GC-MS.
Typical Mobile Phase Inert gas (e.g., Helium, Nitrogen).A mixture of solvents (e.g., acetonitrile, water, methanol).
Derivatization Often required for polar compounds like alcohols to improve volatility and peak shape.Not typically required for this compound.
Experimental Protocols

Below are generalized experimental protocols for the analysis of this compound using GC-MS and HPLC. These should be optimized and validated for specific laboratory conditions and sample matrices.[4][5]

Protocol 1: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

1. Objective: To quantify the concentration of this compound in a sample matrix.

2. Materials:

  • This compound reference standard

  • Internal standard (e.g., a deuterated analog or a similar long-chain alcohol not present in the sample)

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • High-purity organic solvents (e.g., hexane, ethyl acetate)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

3. Sample Preparation (with Derivatization):

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable organic solvent.

  • Add a known amount of the internal standard.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Add the derivatization agent to the dried residue.

  • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

4. GC-MS Parameters:

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 10°C/minute to 300°C

    • Hold: 5 minutes at 300°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

5. Data Analysis:

  • Identify the peaks corresponding to the derivatized this compound and the internal standard based on their retention times and mass spectra.

  • Quantify this compound using a calibration curve generated from the reference standard.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

1. Objective: To quantify the concentration of this compound in a sample matrix.

2. Materials:

  • This compound reference standard

  • Internal standard (e.g., a structurally similar compound with a different retention time)

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., Refractive Index Detector (RID) or Mass Spectrometer (MS))

3. Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Add a known amount of the internal standard.

  • Filter the sample through a 0.45 µm syringe filter to remove particulates.

4. HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector:

    • RID: Temperature controlled at 35°C

    • MS: Electrospray Ionization (ESI) in positive or negative ion mode, depending on optimization.

5. Data Analysis:

  • Identify the peaks corresponding to this compound and the internal standard based on their retention times.

  • Quantify this compound using a calibration curve generated from the reference standard.

Visualizing Experimental Workflows

The following diagrams illustrate the generalized workflows for the GC-MS and HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolve Dissolution Sample->Dissolve Add_IS Add Internal Standard Dissolve->Add_IS Evaporate Evaporation Add_IS->Evaporate Derivatize Derivatization Evaporate->Derivatize Inject Injection Derivatize->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify Report Reporting Quantify->Report HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolve Dissolution Sample->Dissolve Add_IS Add Internal Standard Dissolve->Add_IS Filter Filtration Add_IS->Filter Inject Injection Filter->Inject Separate HPLC Separation Inject->Separate Detect Detection (RI/MS) Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify Report Reporting Quantify->Report

References

Safety Operating Guide

Navigating the Disposal of 10-Nonadecanol: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of laboratory chemicals is a critical component of operational safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 10-Nonadecanol, ensuring compliance with general hazardous waste regulations and promoting a culture of safety within the laboratory.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or chemical gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Mask Recommended if creating dust or aerosolsTo avoid inhalation, in line with safety statements to not inhale dust.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through a licensed hazardous waste disposal company. Adherence to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management is paramount.[2][3]

1. Waste Identification and Classification:

  • Although this compound is not specifically listed as a hazardous waste, it is prudent to manage it as such due to its chemical nature and the potential for it to be classified as a characteristic hazardous waste (e.g., based on toxicity). It has been identified as a potential endocrine-disrupting compound.[4]

  • A formal hazardous waste determination should be conducted by your institution's Environmental Health and Safety (EHS) department.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.

  • Collect waste this compound in a designated, compatible container. The original product container is often a suitable choice.

  • Ensure the container is in good condition, with a tightly fitting cap to prevent leaks or spills.

3. Labeling:

  • All waste containers must be clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: 16840-84-9[1]

    • Accumulation start date

    • The primary hazards associated with the waste (e.g., "Caution: Avoid contact with skin and eyes," "Do not inhale dust").[1]

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of the laboratory personnel and away from general laboratory traffic.

  • Ensure secondary containment is used to capture any potential leaks.

5. Arranging for Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with all necessary information about the waste, including its identity and quantity.

  • Only trained and authorized personnel should handle the transport of hazardous waste. For shipments off-site, a hazardous waste manifest is required for Small Quantity Generators (SQGs) and Large Quantity Generators (LQGs).[2][5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Disposal Coordination start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Compatible, Sealable Waste Container ppe->container collect Transfer Waste into Designated Container container->collect label_waste Label Container: 'Hazardous Waste', Chemical Name, CAS#, Date, Hazards collect->label_waste store Store in Designated Satellite Accumulation Area with Secondary Containment label_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs manifest Complete Hazardous Waste Manifest (if required) contact_ehs->manifest pickup Waste Collected by Authorized Personnel manifest->pickup end_point Proper Disposal by Licensed Facility pickup->end_point

This compound Disposal Workflow

Experimental Protocols

Currently, there are no specific, publicly available experimental protocols for the disposal of this compound. The recommended procedure is based on the general principles of chemical waste management as outlined by regulatory bodies such as the EPA. The core principle is to prevent the release of the chemical into the environment.

In the absence of specific degradation or neutralization protocols, the standard and safest method of disposal is through a certified hazardous waste management company that will typically use high-temperature incineration or other approved methods for chemical destruction.

Always consult your institution's specific safety and disposal protocols, as they are tailored to your local regulations and facility capabilities. Your EHS department is the primary resource for ensuring safe and compliant chemical waste disposal.

References

Personal protective equipment for handling 10-Nonadecanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 10-Nonadecanol in a laboratory setting. It offers procedural guidance to ensure safe operational practices and proper disposal, serving as a trusted resource for chemical handling and laboratory safety.

Hazard Assessment and Personal Protective Equipment (PPE)

There is conflicting information regarding the specific GHS hazard classification of this compound. Some sources indicate that it may cause skin and eye irritation, while others state it does not meet the criteria for hazard classification[1][2]. In the absence of a definitive Safety Data Sheet (SDS), a conservative approach to handling is recommended.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use nitrile or latex gloves.

  • Skin and Body Protection: Wear a standard laboratory coat.

  • Respiratory Protection: Not generally required under normal handling conditions due to low volatility. If creating dust, a NIOSH-approved N95 respirator is recommended.

Operational Plan for Safe Handling

a. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a dry, cool, and well-ventilated area[3].

  • Keep it away from strong oxidizing agents.

b. Handling and Use:

  • Handle in a well-ventilated area, preferably in a fume hood if heating or creating dust.

  • Avoid direct contact with skin and eyes[4].

  • Do not inhale dust[4].

  • Wash hands thoroughly after handling.

c. First Aid Measures:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[3].

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention[3].

  • If inhaled: Move the person into fresh air and keep comfortable for breathing. If respiratory symptoms develop, seek medical attention.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Spill and Disposal Plan

a. Spill Cleanup:

  • For small spills, sweep up the solid material, taking care not to generate dust.

  • Place the spilled material into a designated, labeled waste container.

  • Clean the spill area with soap and water.

b. Waste Disposal:

  • This compound should be disposed of as chemical waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain[5][6].

  • Collect waste in a clearly labeled, sealed container for hazardous waste pickup[7][8].

Quantitative Data

PropertyValue
Molecular Formula C₁₉H₄₀O
Molecular Weight 284.52 g/mol
Appearance Solid
Boiling Point 344.00 to 345.00 °C @ 760.00 mm Hg (estimated)[1]
Flash Point 261.00 °F / 127.50 °C (estimated)[1]
Solubility Insoluble in water; Soluble in alcohol[1]
Safety Statements S22: Do not inhale dust.S24/25: Avoid contact with skin and eyes.[4]

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) prep_setup Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_setup handle_retrieve Retrieve this compound from Storage prep_setup->handle_retrieve handle_weigh Weigh or Measure Material handle_retrieve->handle_weigh handle_use Use in Experiment handle_weigh->handle_use cleanup_decon Decontaminate Work Area handle_use->cleanup_decon cleanup_waste Collect Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_dispose Dispose of as Hazardous Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose/Clean PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.